molecular formula C7H13N B1581596 Heptanenitrile CAS No. 629-08-3

Heptanenitrile

Cat. No.: B1581596
CAS No.: 629-08-3
M. Wt: 111.18 g/mol
InChI Key: SDAXRHHPNYTELL-UHFFFAOYSA-N
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Description

Heptanenitrile is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2172. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptanenitrile
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InChI

InChI=1S/C7H13N/c1-2-3-4-5-6-7-8/h2-6H2,1H3
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InChI Key

SDAXRHHPNYTELL-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H13N
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DSSTOX Substance ID

DTXSID0021599
Record name Heptanenitrile
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Molecular Weight

111.18 g/mol
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Physical Description

Insoluble in water (624 mg/L at 25 deg C); [ChemIDplus] Colorless liquid; [MSDSonline]
Record name Heptanenitrile
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Vapor Pressure

0.72 [mmHg]
Record name Heptanenitrile
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CAS No.

629-08-3
Record name Heptanenitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Heptanenitrile from Heptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of heptanenitrile from heptanoic acid, a valuable process for the production of a key intermediate in various chemical and pharmaceutical applications. This document details a reliable two-step synthetic pathway, encompassing the conversion of heptanoic acid to heptanamide, followed by the dehydration of heptanamide to yield the target nitrile. The protocols provided are based on established and reliable methodologies, suitable for laboratory-scale synthesis.

Synthetic Pathway Overview

The conversion of heptanoic acid to this compound is most effectively achieved through a two-step process. The first step involves the amidation of heptanoic acid to form heptanamide. The subsequent step is the dehydration of heptanamide to produce this compound. This pathway is favored due to its efficiency and the commercial availability of the required reagents.

Synthesis_Pathway Heptanoic_Acid Heptanoic Acid Heptanamide Heptanamide Heptanoic_Acid->Heptanamide Amidation (Urea, 170-180°C) This compound This compound Heptanamide->this compound Dehydration (P₂O₅, 200-220°C) Amidation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Heptanoic Acid and Urea B Heat to 170-180°C for 4h A->B C Cool to 110-120°C B->C D Add 5% Na₂CO₃ solution C->D E Cool in ice bath D->E F Filter to collect crude product E->F G Dissolve crude in hot ethanol F->G H Add decolorizing carbon G->H I Filter hot H->I J Add water to precipitate I->J K Cool in ice-salt bath J->K L Filter and dry pure Heptanamide K->L Dehydration_Workflow cluster_reaction_setup Reaction Setup cluster_distillation Reaction and Distillation cluster_final_purification Final Purification M Mix dry Heptanamide and P₂O₅ N Set up for downward distillation M->N O Heat to 200-220°C for 8-10h N->O P Collect crude this compound O->P Q Add fresh P₂O₅ to crude product P->Q R Distill at 145-155°C Q->R S Collect pure this compound R->S

An In-depth Technical Guide to Heptanenitrile: Synthesis, Properties, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanenitrile, also known as enanthonitrile or hexyl cyanide, is a versatile aliphatic nitrile with the chemical formula C₇H₁₃N. Its unique chemical structure, featuring a seven-carbon chain and a terminal nitrile group, makes it a valuable intermediate in a variety of organic syntheses. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and standardized methods for its analytical characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct odor. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 629-08-3
Molecular Formula C₇H₁₃N
Molecular Weight 111.18 g/mol
Appearance Colorless to pale yellow clear liquid
Melting Point -64 °C
Boiling Point 183 - 187 °C
Density 0.81 g/mL at 25 °C
Solubility Slightly soluble in water
Flash Point 58 °C (136.4 °F)
Refractive Index (n20/D) 1.413 - 1.415
Vapor Pressure 0.72 mmHg at 25 °C

Synthesis of this compound

One of the most common and reliable methods for the laboratory synthesis of this compound is through the nucleophilic substitution of a 1-haloalkane with a cyanide salt. The following protocol details the synthesis from 1-bromohexane.

Experimental Protocol: Synthesis of this compound from 1-Bromohexane

Materials:

  • 1-Bromohexane

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Ethanol (absolute)

  • Distilling flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place a solution of sodium cyanide in ethanol.

  • Addition of Haloalkane: Slowly add 1-bromohexane to the stirred cyanide solution.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling the reaction mixture to room temperature, filter the mixture to remove the precipitated sodium bromide.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts and ethanol.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and purify the crude this compound by fractional distillation.

Logical Relationship of Synthesis Steps

G Synthesis of this compound Workflow A Reaction Setup: 1-Bromohexane + NaCN in Ethanol B Reflux A->B Heat C Work-up: Filter NaBr B->C Cool D Extraction: Wash with water and brine C->D E Drying: Anhydrous MgSO4 D->E F Purification: Fractional Distillation E->F G Pure this compound F->G

Caption: Workflow for the synthesis of this compound from 1-bromohexane.

Purification of this compound

Fractional distillation is the primary method for purifying this compound from unreacted starting materials and byproducts.

Experimental Protocol: Fractional Distillation of this compound

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. Place the crude this compound in the distillation flask along with boiling chips or a magnetic stir bar.

  • Heating: Gently heat the distillation flask. The temperature should be raised slowly to allow for the gradual separation of components with different boiling points.

  • Fraction Collection: Monitor the temperature at the head of the fractionating column. Collect the fraction that distills over at the boiling point of this compound (183-187 °C). Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

  • Storage: Store the purified this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural confirmation and purity assessment of synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS instrument.

  • GC Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. A typical temperature program would involve an initial hold at a lower temperature, followed by a ramp to a higher temperature to ensure the elution of all components.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification by comparison with a spectral library.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum of this compound will show characteristic signals for the different proton environments in the hexyl chain. The ¹³C NMR spectrum will show a distinct signal for the nitrile carbon in addition to the signals for the aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR Analysis

  • Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Analysis: The IR spectrum is recorded. A characteristic sharp absorption band around 2245 cm⁻¹ confirms the presence of the nitrile (C≡N) stretching vibration.

Biological Significance: Metabolic Pathway

Aliphatic nitriles, including this compound, can be metabolized in vivo, primarily in the liver. The main pathway involves the release of cyanide, which is responsible for their toxicity.

Metabolic Pathway of Aliphatic Nitriles

G Metabolic Pathway of Aliphatic Nitriles A Aliphatic Nitrile (e.g., this compound) C α-Hydroxynitrile (Cyanohydrin) A->C Hydroxylation B Cytochrome P450 (Microsomal Oxidation) E Aldehyde/Ketone C->E F Hydrogen Cyanide (HCN) C->F D Spontaneous Decomposition or Enzymatic Action H Thiocyanate (SCN⁻) (Excreted in urine) F->H Detoxification G Rhodanese I Thiosulfate

Caption: The metabolic pathway of aliphatic nitriles leading to cyanide formation and detoxification.

This metabolic activation to cyanide underscores the importance of handling this compound and other aliphatic nitriles with appropriate safety precautions in a well-ventilated fume hood, wearing personal protective equipment.

Safety Information

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Appropriate safety measures, including the use of personal protective equipment (gloves, safety glasses, and lab coat) and working in a well-ventilated area, are essential when handling this chemical.

Hazard Statements (GHS):

  • H226: Flammable liquid and vapor.

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements (GHS):

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This technical guide provides a detailed overview of the key aspects of this compound, from its fundamental properties to its synthesis, purification, and analytical characterization. The provided experimental protocols and safety information are intended to equip researchers and professionals with the necessary knowledge for the safe and effective handling and utilization of this important chemical intermediate in their research and development endeavors.

An In-depth Technical Guide to the Physical Properties of Heptanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of heptanenitrile, specifically its boiling and melting points. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who may utilize this compound in their work. The guide details the experimentally determined values for these properties, outlines the methodologies used for their measurement, and provides a logical workflow for such determinations.

Core Physical Properties of this compound

This compound, also known as enanthonitrile or hexyl cyanide, is a colorless liquid organic compound. Its physical characteristics are crucial for its handling, purification, and use in various chemical syntheses.

Quantitative Data Summary

The boiling and melting points of this compound have been determined and are summarized in the table below. These values are critical for establishing experimental parameters, such as reaction temperatures and purification methods like distillation.

Physical PropertyValue (°C)Value (K)
Boiling Point 183 - 187 °C[1][2][3][4][5][6]456.15 - 460.15 K
Melting Point -64 °C[1][2][3][4][5][6]209.15 K

Experimental Protocols for Physical Property Determination

The accurate determination of boiling and melting points is fundamental in chemical analysis. The following sections detail the standard experimental protocols that can be employed to measure these properties for a substance like this compound.

Melting Point Determination: Thiele Tube Method

The Thiele tube method is a common and effective technique for determining the melting point of a solid.[1][3][4][6]

Apparatus:

  • Thiele tube

  • Thermometer

  • Capillary tubes (sealed at one end)

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or other heat source

  • Sample of the substance (solidified this compound)

Procedure:

  • Sample Preparation: A small amount of the solidified this compound is introduced into the open end of a capillary tube and packed down to the sealed end.

  • Apparatus Setup: The Thiele tube is filled with heating oil. The capillary tube containing the sample is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into the Thiele tube, with the oil level above the sample but below the top of the tube.

  • Heating: The side arm of the Thiele tube is gently heated. The design of the tube facilitates the circulation of the oil via convection currents, ensuring uniform temperature distribution.[6]

  • Observation: The temperature is monitored closely as it rises. The melting point is recorded as a range: the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.[1]

Boiling Point Determination: Capillary Method (Siwoloboff Method)

The capillary method, often carried out in a Thiele tube or a similar heating apparatus, is a micro-method for determining the boiling point of a liquid.[2][7][8][9]

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Thiele tube or other heating bath

  • Liquid sample of this compound

Procedure:

  • Sample Preparation: A small amount of liquid this compound is placed in the small test tube. A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube or other heating bath.

  • Heating: The apparatus is heated, and as the temperature of the liquid rises, the air trapped in the capillary tube expands and escapes as bubbles.

  • Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.

  • Boiling Point Determination: As the apparatus cools, the vapor pressure inside the capillary tube will eventually equal the external atmospheric pressure. At this point, the bubbling will cease, and the liquid will be drawn into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[8]

Advanced Method: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a modern thermal analysis technique that can be used to determine both melting and boiling points with high precision.[10][11][12][13]

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] When the sample undergoes a phase transition, such as melting or boiling, there is an associated change in heat flow, which is detected by the instrument.

Procedure:

  • Sample Preparation: A small, accurately weighed amount of this compound is hermetically sealed in a sample pan. For boiling point determination, the lid of the pan may have a pinhole to allow for controlled vaporization.[10]

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The desired temperature program (heating rate, temperature range) is set.

  • Measurement: The instrument heats the sample and reference pans at a controlled rate. The heat flow to each pan is continuously monitored.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. An endothermic peak indicates melting, and the onset temperature of this peak is taken as the melting point. A sharp endothermic peak also indicates boiling.

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the determination of the physical properties of a chemical substance like this compound.

G cluster_0 Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Analysis & Reporting Sample Obtain Pure Sample Solidify Solidify Sample for MP Sample->Solidify if needed BP_Method Choose Method: - Capillary Method - DSC Sample->BP_Method MP_Method Choose Method: - Thiele Tube - DSC Solidify->MP_Method MP_Exp Perform Experiment MP_Method->MP_Exp MP_Data Record Melting Range MP_Exp->MP_Data Analyze Analyze & Compare Data MP_Data->Analyze BP_Exp Perform Experiment BP_Method->BP_Exp BP_Data Record Boiling Point BP_Exp->BP_Data BP_Data->Analyze Report Generate Report Analyze->Report

Caption: Workflow for Determining Physical Properties of a Chemical Substance.

References

Heptanenitrile IUPAC name and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of heptanenitrile, along with detailed experimental protocols for its synthesis. The information is intended to support research and development activities in the fields of chemistry and drug development.

IUPAC Name and Molecular Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is also commonly known by other names such as hexyl cyanide, enanthonitrile, and n-heptanenitrile.[1]

The molecular formula of this compound is C₇H₁₃N.[1] The structure consists of a seven-carbon straight chain with a nitrile (-C≡N) functional group at one end.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application of the compound in a laboratory or industrial setting.

PropertyValue
Molecular Weight 111.18 g/mol [1]
Boiling Point 183-187 °C[2][3][4][5]
Melting Point -64 °C[2][3][4][5][6]
Density 0.81 g/mL at 25 °C[3][4]
Solubility in Water Slightly soluble[2][3]
Refractive Index 1.4150 at 20 °C[4]
Appearance Colorless to slightly yellow liquid

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common and effective laboratory-scale preparation involves the nucleophilic substitution of a haloalkane with a cyanide salt. The following protocol details the synthesis of this compound from 1-chlorohexane.

Synthesis of this compound from 1-Chlorohexane

This protocol is adapted from a procedure described by PrepChem.

Materials:

  • 1-Chlorohexane (0.5 mole)

  • Dry sodium cyanide (30 g)

  • Dry dimethyl sulfoxide (DMSO) (150 ml)

  • Chloroform or ethyl ether

  • Saturated sodium chloride solution

  • Anhydrous calcium chloride

Equipment:

  • Flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, mix 30 g of dry sodium cyanide with 150 ml of dry dimethyl sulfoxide.

  • Initiation of Reaction: Heat the reaction slurry to 90 °C with stirring. Once the temperature is reached, stop the heating.

  • Addition of Alkyl Halide: Slowly add 0.5 mole of 1-chlorohexane to the stirred mixture. The addition rate should be controlled to maintain the reaction temperature below 160 °C due to the exothermic nature of the reaction.

  • Completion of Reaction: After the addition of 1-chlorohexane is complete, continue stirring the mixture for an additional 10 minutes.

  • Workup:

    • Pour the reaction mixture into water.

    • Extract the aqueous layer several times with chloroform or ethyl ether.

    • Wash the combined organic extracts with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous calcium chloride.

  • Purification: Distill the dried organic phase to obtain pure this compound. The product is collected at 96-97 °C under a reduced pressure of 50 mmHg. This procedure is reported to yield approximately 91% of the final product.

Safety Precautions:

  • Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with skin and inhalation.

  • Dimethyl sulfoxide can enhance the absorption of other chemicals through the skin. Wear appropriate personal protective equipment, including gloves and safety glasses.

  • The reaction is exothermic and should be carefully monitored to control the temperature.

Signaling Pathways and Experimental Workflows

The synthesis of this compound from 1-chlorohexane follows a bimolecular nucleophilic substitution (SN2) mechanism. The workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product Reactant1 1-Chlorohexane Reaction Heat to 90°C, then add 1-Chlorohexane Reactant1->Reaction Reactant2 Sodium Cyanide Reactant2->Reaction Solvent DMSO Solvent->Reaction Quench Pour into Water Reaction->Quench Sɴ2 Reaction Extract Extract with Chloroform/Ether Quench->Extract Wash Wash with Sat. NaCl Extract->Wash Dry Dry over CaCl₂ Wash->Dry Distill Distillation (96-97°C / 50 mmHg) Dry->Distill Product This compound Distill->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Spectroscopic Profile of Heptanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for heptanenitrile (C₇H₁₃N), a valuable building block in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its molecular structure and fragmentation patterns. This document is intended to serve as a practical resource for the identification, characterization, and quality control of this compound in a laboratory setting.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in its aliphatic chain.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 2.3Triplet2H-CH₂-CN (C2)
~ 1.6Quintet2H-CH₂-CH₂-CN (C3)
~ 1.4 - 1.2Multiplet6H-CH₂-CH₂-CH₂-CH₂-CH₃ (C4, C5, C6)
~ 0.9Triplet3H-CH₃ (C7)

Solvent: CCl₄, Instrument: Varian A-60D or equivalent.[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.

Chemical Shift (δ) ppmAssignment
~ 119-C≡N (C1)
~ 31-CH₂- (C4)
~ 28-CH₂- (C5)
~ 25-CH₂- (C3)
~ 22-CH₂- (C6)
~ 17-CH₂-CN (C2)
~ 14-CH₃ (C7)

Solvent: Chloroform-d, Instrument: Varian CFT-20 or equivalent.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong, sharp absorption band for the nitrile functional group.

Wavenumber (cm⁻¹)IntensityAssignment
~ 2247Strong, SharpC≡N stretch
2950 - 2850StrongC-H stretch (alkane)
1480 - 1440MediumC-H bend (-CH₂-)
1385 - 1370MediumC-H bend (-CH₃)

Sample Preparation: Neat liquid film.[3][4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in the formation of a molecular ion and several characteristic fragment ions.

m/zRelative IntensityAssignment
111Moderate[M]⁺ (Molecular Ion)
96Moderate[M-CH₃]⁺
82Moderate[M-C₂H₅]⁺
68Moderate[M-C₃H₇]⁺
54High[M-C₄H₉]⁺
41Base Peak[C₃H₅]⁺

Ionization Method: Electron Ionization (EI).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Data Acquisition cluster_data Data Analysis Sample Sample IR_Prep Prepare Neat Film or Solution Sample->IR_Prep IR MS_Prep Introduce into Vacuum System Sample->MS_Prep MS NMR_Prep Dissolve in Deuterated Solvent NMR_Acq 1H & 13C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FT-IR Spectroscopy IR_Prep->IR_Acq MS_Acq Mass Spectrometry (EI) MS_Prep->MS_Acq NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Data IR_Data Absorption Bands, Functional Groups IR_Acq->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS_Acq->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: A flowchart illustrating the general stages of spectroscopic analysis.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CCl₄ or CDCl₃).

    • Gently agitate the vial to ensure the sample is fully dissolved and the solution is homogeneous.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which will improve the resolution and lineshape of the resulting spectrum.

    • For ¹H NMR, acquire the spectrum using an appropriate number of scans (typically 8-16 for a sample of this concentration).

    • For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy (Neat Liquid)
  • Sample Preparation:

    • Ensure the surfaces of two clean, dry salt plates (e.g., NaCl or KBr) are free of any residue.

    • Place one to two drops of this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

  • Instrument Setup and Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction:

    • Introduce a small amount of this compound into the mass spectrometer. For a volatile liquid, this can be done via direct injection into a heated inlet or through a gas chromatograph (GC-MS).

    • The sample is vaporized in a high-vacuum environment.

  • Ionization and Analysis:

    • The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion ([M]⁺).

    • The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic charged ions.

    • The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

References

An In-depth Technical Guide to the Solubility of Heptanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of heptanenitrile in water and other common solvents. The document details quantitative solubility data, outlines standard experimental protocols for solubility determination, and presents visual diagrams to illustrate key experimental workflows and the chemical principles governing solubility.

Quantitative Solubility Data

This compound, a colorless liquid, exhibits limited solubility in water while being soluble in various organic solvents. The quantitative data available for its solubility is summarized below.

Table 1: Solubility of this compound
SolventSolubility ValueTemperature (°C)CommentsReference
Water624 mg/L25Insoluble[1]
Water623.5 mg/L25Estimated value[2]
WaterSlightly solubleNot SpecifiedQualitative observation[3][4]
AlcoholSolubleNot SpecifiedQualitative observation[2]

Principles of Nitrile Solubility

The solubility of aliphatic nitriles like this compound is governed by the interplay of their molecular structure and the properties of the solvent.

  • Polarity: Nitriles are polar molecules due to the large dipole moment of the carbon-nitrogen triple bond.[5] This polarity allows for dipole-dipole interactions with polar solvents.

  • Hydrogen Bonding: While nitriles cannot form hydrogen bonds with themselves, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. This allows them to form hydrogen bonds with protic solvents like water.[5]

  • Chain Length: The solubility of nitriles in water decreases as the length of the alkyl chain increases.[5] The long, nonpolar heptyl group of this compound disrupts the hydrogen bonding network of water, making it only slightly soluble despite the polar nitrile group. This is consistent with the observed trend where ethanenitrile is miscible with water, while the solubility of propanenitrile and butanenitrile is significantly lower.[5]

The following diagram illustrates the key factors that influence the solubility of nitriles.

G Solubility Solubility of Nitriles ChainLength Alkyl Chain Length Solubility->ChainLength inversely proportional in polar solvents Polarity Molecular Polarity Solubility->Polarity directly proportional ('like dissolves like') Hbonding Hydrogen Bonding with Solvent Solubility->Hbonding enhances solubility in protic solvents SolventType Solvent Properties Solubility->SolventType

Caption: Factors influencing the solubility of nitriles.

Experimental Protocols for Solubility Determination

The determination of a substance's solubility is a fundamental experimental procedure in chemistry. The methods can range from simple qualitative assessments to rigorous quantitative measurements.

Qualitative Miscibility Test

This method is used for a rapid assessment of miscibility in various organic solvents.

Methodology:

  • Preparation: Add 1 mL of the solvent to a clean, dry test tube.

  • Addition of Solute: Add 1 mL of this compound to the same test tube.

  • Mixing: Stopper the test tube and shake vigorously for 1 minute.

  • Observation: Allow the mixture to stand and observe. If the mixture is a single clear phase with no visible separation, the substances are miscible. If two distinct layers form, they are immiscible.

Quantitative Water Solubility Determination (Shake-Flask Method)

The Shake-Flask Method is a widely recognized experimental procedure for determining the water solubility of a substance and is detailed in OECD Guideline 105.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours). This ensures that the water is saturated with the solute.

  • Phase Separation: The mixture is allowed to stand to allow for the separation of undissolved this compound from the aqueous solution. Centrifugation may be used to facilitate this separation.

  • Sampling: A sample of the clear, saturated aqueous phase is carefully withdrawn.

  • Analysis: The concentration of this compound in the aqueous sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: The solubility is then calculated and typically expressed in mg/L or g/100mL.

The workflow for the Shake-Flask Method is depicted in the diagram below.

G cluster_workflow Shake-Flask Method for Water Solubility A 1. Add excess this compound to Water B 2. Agitate at constant temperature to reach equilibrium A->B C 3. Allow phases to separate (Centrifugation may be used) B->C D 4. Withdraw a sample of the aqueous phase C->D E 5. Analyze concentration (e.g., via GC or HPLC) D->E F 6. Calculate Solubility E->F

Caption: Experimental workflow for the Shake-Flask Method.

References

An In-depth Technical Guide on the Thermodynamic Properties of n-Heptanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of n-Heptanenitrile (C₇H₁₃N). The information is compiled from experimental data and established estimation methods, offering a valuable resource for scientific research and development.

Core Thermodynamic Properties

The thermodynamic properties of n-Heptanenitrile are crucial for understanding its behavior in chemical reactions, purification processes, and formulation development. This section presents key experimental and estimated data in a structured format.

Quantitative Data Summary
Property Value Units Phase Source
Molar Mass111.18 g/mol -[5]
Boiling Point183°CLiquid[6]
Melting Point-64°CSolid[6]
Standard Enthalpy of Formation (ΔHf°)-82.8 ± 0.8kJ/molLiquid[7]
Standard Enthalpy of Formation (ΔHf°)-31.0 ± 1.0kJ/molGas[7]
Standard Gibbs Free Energy of Formation (ΔGf°)Value Not AvailablekJ/molGasJoback Method
Standard Molar Entropy (S°)Value Not AvailableJ/(mol·K)GasJoback Method
Heat Capacity (Cp)*Value Not AvailableJ/(mol·K)GasJoback Method
Vapor Pressure0.72mmHgLiquid[5]

Note: Specific values for Gibbs Free Energy of Formation, Standard Molar Entropy, and Heat Capacity for n-Heptanenitrile were not found in the searched literature. The Joback method is a reliable estimation technique for these properties when experimental data is unavailable.

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination of thermodynamic properties. The following sections outline the standard procedures for measuring key parameters.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of n-Heptanenitrile can be determined from its enthalpy of combustion, measured using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity n-Heptanenitrile (typically 0.5 - 1.0 g) is placed in a crucible within the bomb calorimeter. A known length of ignition wire is connected to the electrodes, with its end in contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is placed in a container of a known volume of water. The entire assembly is housed in an insulating jacket to ensure adiabatic conditions. A stirrer ensures uniform water temperature, which is monitored by a high-precision thermometer.

  • Combustion: The sample is ignited by passing an electric current through the ignition wire. The combustion of the n-Heptanenitrile releases heat, causing a rise in the temperature of the water.

  • Data Acquisition: The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat of ignition and any side reactions (e.g., formation of nitric acid). The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law.

Vapor Pressure Determination by Ebulliometry

Ebulliometry is a precise method for determining the vapor pressure of a liquid by measuring its boiling point at various controlled pressures.

Methodology:

  • Apparatus: A differential ebulliometer is employed, which consists of a boiler, a Cottrell pump (to ensure equilibrium between the liquid and vapor phases), a thermometer well, and a condenser. The system is connected to a pressure control and measurement system.

  • Sample Introduction: A sample of pure n-Heptanenitrile is introduced into the boiler.

  • Pressure Control: The pressure within the ebulliometer is set to a desired value using a vacuum pump and a manostat.

  • Heating and Equilibrium: The liquid is heated to its boiling point. The Cottrell pump continuously sprays the boiling liquid over the thermometer bulb, ensuring that the measured temperature is the true equilibrium boiling point at the set pressure.

  • Temperature Measurement: The boiling temperature is measured using a calibrated platinum resistance thermometer.

  • Data Collection: The boiling temperatures are measured over a range of pressures.

  • Data Analysis: The vapor pressure data as a function of temperature can be fitted to a suitable equation, such as the Antoine equation, to allow for interpolation and extrapolation.

Heat Capacity Measurement using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the heat capacity of a substance.

Methodology:

  • Instrumentation: A differential scanning calorimeter, which measures the difference in heat flow between a sample and a reference as a function of temperature, is used.

  • Sample Preparation: A small, accurately weighed sample of n-Heptanenitrile is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium). The heat capacity is calibrated using a standard material with a known heat capacity, such as sapphire.

  • Measurement Procedure (Three-Step Method):

    • Baseline: An initial scan is performed with empty sample and reference pans to obtain a baseline heat flow.

    • Standard: A scan is run with the sapphire standard in the sample pan.

    • Sample: A final scan is performed with the n-Heptanenitrile sample.

  • Thermal Program: Each scan involves heating the sample, standard, or empty pan at a constant rate (e.g., 10-20 °C/min) over the desired temperature range.

  • Calculation: The heat capacity of the n-Heptanenitrile is calculated by comparing the heat flow signals from the three scans at a given temperature, using the known heat capacity of the sapphire standard.

Visualizations

The following diagrams illustrate the experimental workflows for determining the thermodynamic properties of n-Heptanenitrile.

Experimental_Workflow_Bomb_Calorimetry cluster_prep Sample Preparation cluster_assembly Bomb Assembly cluster_measurement Calorimetric Measurement cluster_analysis Data Analysis weigh Weigh n-Heptanenitrile place Place in Crucible weigh->place wire Attach Ignition Wire place->wire seal Seal Bomb wire->seal purge Purge with O2 seal->purge fill Fill with O2 to 30 atm purge->fill place_bomb Place Bomb in Water fill->place_bomb stir Stir Water place_bomb->stir ignite Ignite Sample stir->ignite record_temp Record Temperature Change ignite->record_temp calc_q Calculate Heat of Combustion (q) record_temp->calc_q calc_delta_h Calculate Enthalpy of Combustion (ΔHc) calc_q->calc_delta_h calc_delta_hf Calculate Enthalpy of Formation (ΔHf°) calc_delta_h->calc_delta_hf

Workflow for Bomb Calorimetry

Experimental_Workflow_Ebulliometry cluster_setup Apparatus Setup cluster_measurement Measurement Cycle cluster_analysis Data Analysis charge Charge Ebulliometer with n-Heptanenitrile connect Connect to Pressure Control charge->connect set_p Set Pressure connect->set_p heat Heat to Boiling set_p->heat equilibrate Achieve Liquid-Vapor Equilibrium heat->equilibrate measure_t Measure Boiling Temperature equilibrate->measure_t measure_t->set_p Repeat for different pressures plot Plot P vs. T measure_t->plot fit Fit to Antoine Equation plot->fit

Workflow for Ebulliometry

Experimental_Workflow_DSC cluster_prep Sample & Standard Preparation cluster_scans DSC Scans cluster_analysis Data Analysis weigh_sample Weigh n-Heptanenitrile seal_sample Seal in Pan weigh_sample->seal_sample sample_scan Run n-Heptanenitrile Sample seal_sample->sample_scan weigh_std Weigh Sapphire Standard seal_std Seal in Pan weigh_std->seal_std std_scan Run Sapphire Standard seal_std->std_scan baseline Run Baseline (Empty Pans) baseline->std_scan std_scan->sample_scan compare Compare Heat Flow Signals sample_scan->compare calculate Calculate Heat Capacity (Cp) compare->calculate

Workflow for DSC

References

A Technical Guide to the Discovery and Historical Synthesis of Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

This whitepaper provides a comprehensive overview of the discovery and historical development of synthetic methodologies for nitriles. Tailored for researchers, scientists, and professionals in drug development, this guide details the seminal discoveries, key chemical transformations, and the evolution of synthetic protocols, supported by quantitative data and procedural diagrams.

Early Discoveries and the Dawn of Nitrile Chemistry

The history of nitriles begins with the synthesis of its simplest inorganic member. In 1782, Carl Wilhelm Scheele first synthesized hydrogen cyanide.[1][2][3][4] This was followed by Joseph Louis Gay-Lussac's preparation of the pure, volatile acid in 1811.[1][3][4][5]

The first foray into organic nitriles occurred in 1832, when Friedrich Wöhler and Justus von Liebig prepared benzonitrile from the reaction of benzoyl cyanide.[1][4][5] However, the yield was minimal, precluding detailed characterization.[1][3] Shortly after, in 1834, Théophile-Jules Pelouze synthesized propionitrile, which he proposed was an ether of propionic alcohol and hydrocyanic acid.[1][5]

A significant breakthrough came in 1844 when Hermann Fehling developed a method to produce benzonitrile in sufficient quantities for thorough chemical investigation by heating ammonium benzoate.[1][3] By comparing his results to the known synthesis of hydrogen cyanide from heating ammonium formate, Fehling correctly deduced the structure and coined the term "nitrile" for this class of compounds.[1]

G

Figure 1: Timeline of foundational discoveries in nitrile chemistry.

Foundational Synthetic Methodologies

The latter half of the 19th century saw the development of several fundamental methods for nitrile synthesis, many of which remain staples in organic chemistry today.

Named after Adolph Wilhelm Hermann Kolbe, this method involves the nucleophilic substitution of an alkyl halide with a metal cyanide.[6][7][8][9] It is a direct and versatile method for preparing alkyl nitriles.[10] The reaction is an S(_N)2 process, where the cyanide ion acts as the nucleophile.[10][11]

G start Start: Alkyl Halide (R-X) + Metal Cyanide (MCN) reflux Heat under Reflux in Polar Solvent (e.g., Ethanol, DMSO) start->reflux Reaction Setup workup Aqueous Workup (Quench, Extract) reflux->workup After reaction completion purify Purification (Distillation or Crystallization) workup->purify product Product: Alkyl Nitrile (R-CN) purify->product

Figure 2: General workflow for the Kolbe Nitrile Synthesis.

Experimental Protocol: Synthesis of Butanenitrile from 1-Bromopropane

  • Setup: A round-bottom flask is fitted with a reflux condenser.[12]

  • Reagents: 1-bromopropane is added to a solution of sodium cyanide in ethanol.[12] The use of a polar aprotic solvent like DMSO can improve yields, especially for sterically hindered halides.[6][11]

  • Reaction: The mixture is heated under reflux for several hours. The reaction progress can be monitored by techniques such as TLC or GC.[12]

  • Work-up: After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether).

  • Purification: The organic layer is washed, dried, and the solvent is removed. The resulting crude butanenitrile is purified by distillation.

Table 1: Representative Data for Kolbe Nitrile Synthesis

Alkyl HalideCyanide SaltSolventTemperatureYield (%)
1-BromopropaneNaCNEthanolReflux~70-80
Benzyl ChlorideKCNDMSO60 °C>90
1-IodobutaneNaCNAcetoneReflux~85

Note: Yields are approximate and can vary based on specific conditions and scale.

A significant side reaction is the formation of isonitriles (R-NC), as the cyanide ion is an ambident nucleophile.[6][9][10] The choice of solvent and metal cation can influence the nitrile-to-isonitrile ratio; alkali metal cyanides in polar aprotic solvents favor nitrile formation.[6][10]

The conversion of primary amides to nitriles via dehydration is another classical and widely used method.[3][5][13] This reaction typically employs strong dehydrating agents.

Experimental Protocol: Synthesis of Benzonitrile from Benzamide

  • Setup: A distillation apparatus is assembled.

  • Reagents: Solid benzamide is thoroughly mixed with a dehydrating agent, such as phosphorus(V) oxide (P(4)O({10})), in the distillation flask.[12] Other reagents like thionyl chloride (SOCl(_2)) or phosphorus oxychloride (POCl(_3)) can also be used.[13][14]

  • Reaction: The mixture is gently heated. The water produced is consumed by the dehydrating agent, and the nitrile product distills over.[12]

  • Purification: The collected distillate is purified, typically by redistillation, to yield pure benzonitrile.

Table 2: Common Dehydrating Agents for Amide to Nitrile Conversion

Dehydrating AgentTypical ConditionsNotes
P(4)O({10})Neat, heatEffective but requires solid handling
SOCl(_2)Reflux in inert solventReagent is corrosive
POCl(_3)Reflux in pyridineGood for sensitive substrates
Triflic AnhydrideEt(_3)N, 0 °C to RTMild conditions, high yields[15]

For the synthesis of aryl nitriles, the Sandmeyer reaction is a cornerstone methodology. Discovered by Traugott Sandmeyer in 1884, the reaction originally produced aryl halides.[16][17] Sandmeyer was attempting to synthesize phenylacetylene from benzenediazonium chloride and copper(I) acetylide but instead isolated chlorobenzene.[18][16][19] The method was soon adapted for cyanation, providing a route to convert aryl amines into aryl nitriles via an intermediate aryl diazonium salt.[18][17]

The reaction proceeds via a radical-nucleophilic aromatic substitution (S(RN)Ar) mechanism, initiated by a single-electron transfer from the copper(I) catalyst.[18][19]

G cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation amine Aryl Amine (Ar-NH2) reagents1 NaNO2, aq. HCl 0-5 °C diazonium Aryl Diazonium Salt (Ar-N2+Cl-) reagents1->diazonium Forms in situ reagents2 CuCN / KCN diazonium->reagents2 nitrile Aryl Nitrile (Ar-CN) reagents2->nitrile Displacement of N2

Figure 3: Two-stage workflow of the Sandmeyer cyanation reaction.

Experimental Protocol: Synthesis of Benzonitrile from Aniline

  • Diazotization: Aniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath. A cold aqueous solution of sodium nitrite is added dropwise, maintaining the low temperature, to form the benzenediazonium chloride solution.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide is prepared. The cold diazonium salt solution is then slowly added to the CuCN solution.

  • Reaction: Nitrogen gas evolves, and the reaction is typically stirred at room temperature or with gentle heating to ensure completion.

  • Work-up: The mixture is often steam-distilled to isolate the crude benzonitrile. The distillate is then extracted with an organic solvent.

  • Purification: The extracted product is washed, dried, and purified by vacuum distillation.

Table 3: Quantitative Data for Sandmeyer Cyanation

Aryl AmineReaction Temperature (°C)Yield (%)
Aniline20-3065-75
p-Toluidine20-3070-80
o-Chloroaniline25-40~70

Note: Yields are for the two-step process and can vary.

The Rosenmund–von Braun reaction provides a direct method to synthesize aryl nitriles from aryl halides using copper(I) cyanide.[20][21] The reaction was first reported by Karl Wilhelm Rosenmund and his student Erich Struck in 1914.[20] They observed that an aryl halide reacted with an alcohol-water solution of potassium cyanide with catalytic CuCN at 200 °C to yield the corresponding carboxylic acid, speculating that the nitrile was the intermediate.[20] The synthesis was later improved by Julius von Braun and Alfred Pongratz, who used higher temperatures without a solvent.[20]

Experimental Protocol: Synthesis of 2-Naphthonitrile from 2-Bromonaphthalene

  • Setup: A flask suitable for high-temperature reactions is equipped with a mechanical stirrer and a condenser.

  • Reagents: 2-Bromonaphthalene and copper(I) cyanide are combined, often in a high-boiling polar solvent like DMF, pyridine, or N-methyl-2-pyrrolidone (NMP).

  • Reaction: The mixture is heated to a high temperature (typically 150-250 °C) for several hours.[22]

  • Work-up: After cooling, the reaction mixture is treated with a solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The mixture is then extracted with an organic solvent (e.g., toluene).

  • Purification: The organic extracts are washed, dried, and the solvent is removed. The crude product is purified by crystallization or distillation.

Table 4: Comparison of Historical Nitrile Synthesis Methods

MethodSubstrateReagentKey AdvantageKey Disadvantage
Kolbe Alkyl HalideMCNGood for aliphatic nitrilesIsonitrile formation; toxicity of MCN[7]
Amide Dehydration Primary AmideP(4)O({10}), SOCl(_2)Readily available starting materialsRequires harsh dehydrating agents
Sandmeyer Aryl AmineNaNO(_2)/HCl, CuCNAccesses nitriles from aminesDiazonium salts can be unstable[16]
Rosenmund-von Braun Aryl HalideCuCNDirect conversion of aryl halidesHigh temperatures; stoichiometric copper[22]

Conclusion

From the initial isolation of hydrogen cyanide to the development of robust synthetic routes like the Kolbe, Sandmeyer, and Rosenmund-von Braun reactions, the history of nitrile synthesis is a story of fundamental advancements in organic chemistry. These historical methods laid the groundwork for modern synthetic strategies and continue to be relevant in both academic research and industrial applications, including the synthesis of pharmaceuticals, polymers, and agrochemicals.[5][23] Understanding the origins and experimental nuances of these foundational reactions provides valuable context for contemporary chemical synthesis and drug development.

References

Methodological & Application

Heptanenitrile: A Versatile High-Boiling Aprotic Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Heptanenitrile, a linear aliphatic nitrile with a seven-carbon chain, is emerging as a valuable polar aprotic solvent for a range of organic reactions. Its high boiling point, moderate polarity, and ability to dissolve a variety of organic compounds make it an attractive alternative to more common solvents, particularly in reactions requiring elevated temperatures. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Properties of this compound

Understanding the physical and chemical properties of this compound is crucial for its effective use as a solvent. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₃N[1]
Molecular Weight 111.18 g/mol [1]
Boiling Point 183-187 °C[1][2]
Melting Point -64 °C[2]
Density 0.81 g/mL[2]
Refractive Index 1.4150[2]
Flash Point 58 °C[3]
Solubility in Water 624 mg/L at 25 °C (Insoluble)[1]
Appearance Colorless to slightly yellow liquid[3]

This compound's high boiling point makes it suitable for reactions that require significant thermal energy.[4][5] Its polar aprotic nature, arising from the electron-withdrawing cyano group, allows it to dissolve a range of polar and nonpolar organic molecules.[6] Unlike protic solvents, it does not participate in hydrogen bonding as a donor, which can be advantageous in reactions involving strong nucleophiles.

Applications in Organic Synthesis

While specific documented applications of this compound as a solvent are still emerging, its properties suggest its utility in several classes of organic reactions.

Nucleophilic Substitution Reactions

Polar aprotic solvents like nitriles are known to accelerate Sₙ2 reactions by solvating the cation of the nucleophile, leaving the anion "naked" and more reactive. This compound, with its higher boiling point, can be particularly useful for substitutions requiring higher temperatures to proceed at a reasonable rate, for instance, with less reactive alkyl halides.

General Application Note: this compound can serve as a solvent for the synthesis of various functional groups via nucleophilic substitution. For example, the reaction of alkyl halides with cyanide salts to form longer-chain nitriles, or with other nucleophiles like azides, thiolates, and carboxylates. The elevated temperatures achievable with this compound can help to drive these reactions to completion, especially with sterically hindered substrates or poor leaving groups.

Synthesis of Heterocycles: Modified Friedländer Annulation

A specific application of this compound is in the synthesis of quinoline derivatives, an important class of N-heterocycles found in many biologically active compounds.[7] In a modified Friedländer synthesis, this compound can act as both a reactant and the reaction medium.

Experimental Protocol: Synthesis of Bromo-substituted 2-Amino-3-pentylquinolines [8]

This protocol describes the condensation of a 2-aminobromobenzaldehyde with this compound to form a substituted quinoline.

Materials:

  • 2-Aminobromobenzaldehyde derivative

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF) (optional, as a co-solvent)

  • Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, nitrogen inlet)

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the 2-aminobromobenzaldehyde (1.0 eq).

  • Add this compound (which acts as both reactant and solvent). The volume should be sufficient to ensure effective stirring of the reaction mixture.

  • While stirring, add potassium tert-butoxide (1.1 - 1.5 eq) portion-wise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to a temperature of 80-120 °C. The optimal temperature may vary depending on the specific substrate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-pentylquinoline derivative.

Expected Yield: Yields for this type of reaction are typically in the moderate to good range (50-80%), depending on the specific substrates and reaction conditions.

Friedlander_Synthesis reagents 2-Aminobromobenzaldehyde + this compound intermediate Anionic Intermediate reagents->intermediate Base-mediated condensation base Potassium tert-butoxide base->intermediate solvent This compound (Solvent) solvent->intermediate product 2-Amino-3-pentylquinoline Derivative intermediate->product Cyclization & Aromatization Cross_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl Halide/Triflate ReactionVessel Heated Reaction ArylHalide->ReactionVessel CouplingPartner Boronic Acid / Alkene / Alkyne CouplingPartner->ReactionVessel Catalyst Palladium Catalyst Catalyst->ReactionVessel Base Base Base->ReactionVessel Solvent This compound Solvent->ReactionVessel Product Cross-Coupled Product ReactionVessel->Product C-C Bond Formation

References

Synthesis of Primary Amines via Reduction of Heptanenitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing a valuable route to key intermediates in the pharmaceutical and fine chemical industries. Heptanenitrile, a seven-carbon aliphatic nitrile, can be efficiently reduced to its corresponding primary amine, heptylamine, through various synthetic methodologies. This document provides detailed application notes, experimental protocols, and a comparative analysis of common reduction methods for this transformation.

Introduction

The conversion of the cyano group (-C≡N) into an aminomethyl group (-CH₂NH₂) is a critical process for introducing a primary amine functionality into a molecule. Primary amines are versatile building blocks in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). The choice of reduction method for this compound to heptylamine depends on several factors, including the desired yield, selectivity, scalability, and tolerance of other functional groups within the substrate. This document will focus on two primary, industrially relevant methods: catalytic hydrogenation using Raney® Nickel and chemical reduction with lithium aluminum hydride (LiAlH₄).

Comparative Performance of Reduction Methods

The selection of an appropriate method for the reduction of this compound is crucial for achieving optimal results. The following table summarizes quantitative data for the primary methods discussed in this document, offering a side-by-side comparison to inform experimental design.

MethodReducing Agent/CatalystSolvent(s)Temperature (°C)Pressure (psi)Reaction Time (h)Typical Yield (%)Reference(s)
Catalytic Hydrogenation Raney® NickelEthanol, Methanol80 - 100800 - 15002 - 4>90[1]
Chemical Reduction Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFRefluxAtmospheric4 - 6~70-85

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol describes a common method for the catalytic hydrogenation of this compound to heptylamine using a Raney® Nickel catalyst. This method is often preferred for its high yield and the use of a heterogeneous catalyst that can be removed by filtration.[1]

Materials:

  • This compound

  • Raney® Nickel (activated catalyst, stored under water or ethanol)

  • Ethanol or Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Filter aid (e.g., Celite®)

Procedure:

  • Catalyst Preparation: Under an inert atmosphere (e.g., nitrogen or argon), carefully wash the commercial Raney® Nickel (typically a 50% slurry in water) with anhydrous ethanol or methanol to remove water. The catalyst is pyrophoric when dry and should be handled with extreme caution.

  • Reaction Setup: In a suitable high-pressure autoclave, add this compound and anhydrous ethanol or methanol. A typical solvent-to-substrate ratio is 10:1 (v/w).

  • Catalyst Addition: Carefully add the washed Raney® Nickel catalyst to the reaction mixture. The catalyst loading is typically 5-10% by weight relative to the this compound.

  • Hydrogenation: Seal the autoclave and purge the system several times with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 800-1500 psi).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Catalyst Removal: Under an inert atmosphere, carefully filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney® Nickel catalyst. Caution: The filter cake containing the catalyst should be kept wet with solvent at all times to prevent ignition upon exposure to air. The filtered catalyst should be quenched carefully with a large volume of water.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude heptylamine.

  • Purification: The crude product can be further purified by distillation under reduced pressure to obtain pure heptylamine.

Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol details the reduction of this compound to heptylamine using the powerful reducing agent lithium aluminum hydride (LiAlH₄). This method is highly effective but requires careful handling of the pyrophoric and water-reactive reagent.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), pellets or concentrated solution

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a suspension of LiAlH₄ in anhydrous diethyl ether or THF under a nitrogen atmosphere. A slight excess of LiAlH₄ (e.g., 1.2-1.5 equivalents per mole of nitrile) is typically used.

  • Addition of Nitrile: Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. The reaction is exothermic and may require initial cooling with an ice bath.

  • Reaction: After the addition is complete, continue to stir the mixture at room temperature or under reflux for 4-6 hours until the reaction is complete (monitored by TLC or GC).

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to decompose the excess LiAlH₄ and the aluminum complexes. This is a highly exothermic process that generates hydrogen gas and should be performed with extreme care in a well-ventilated fume hood. A common and safer workup procedure (Fieser workup) involves the sequential addition of X mL of water, X mL of 15% aqueous NaOH, and then 3X mL of water, where X is the mass of LiAlH₄ in grams. This procedure typically results in a granular precipitate that is easy to filter.

  • Isolation: Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF.

  • Extraction: Combine the filtrate and the washings. The product can be extracted into an aqueous acidic solution (e.g., 1 M HCl). The aqueous layer is then washed with diethyl ether to remove any non-basic impurities.

  • Basification and Final Extraction: The acidic aqueous layer is then made strongly basic with NaOH pellets or a concentrated solution, and the liberated heptylamine is extracted with diethyl ether.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude heptylamine.

  • Purification: The crude product can be purified by distillation under reduced pressure.

Visualizations

Experimental Workflow: Reduction of this compound

The following diagram illustrates the general workflow for the synthesis of heptylamine from this compound, highlighting the key steps in both the catalytic hydrogenation and chemical reduction pathways.

experimental_workflow cluster_start Starting Material cluster_methods Reduction Methods cluster_workup Work-up & Purification cluster_product Final Product This compound This compound catalytic_hydrogenation Catalytic Hydrogenation (Raney® Nickel, H₂) This compound->catalytic_hydrogenation Method 1 lah_reduction Chemical Reduction (LiAlH₄) This compound->lah_reduction Method 2 filtration Filtration catalytic_hydrogenation->filtration extraction Extraction lah_reduction->extraction distillation Distillation filtration->distillation extraction->distillation heptylamine Heptylamine distillation->heptylamine

Caption: General workflow for heptylamine synthesis.

Reaction Mechanism: LiAlH₄ Reduction of a Nitrile

The following diagram illustrates the simplified signaling pathway (reaction mechanism) for the reduction of a nitrile to a primary amine using lithium aluminum hydride.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_workup Aqueous Work-up cluster_product Product nitrile R-C≡N imine_anion [R-CH=N]⁻ Li⁺ nitrile->imine_anion + H⁻ (from LiAlH₄) lah LiAlH₄ lah->imine_anion dianion [R-CH₂-N]²⁻ 2Li⁺ imine_anion->dianion + H⁻ (from LiAlH₄) amine R-CH₂-NH₂ dianion->amine water H₂O water->amine Protonation

Caption: LiAlH₄ reduction of a nitrile mechanism.

Conclusion

The reduction of this compound to heptylamine is a robust and versatile transformation that can be achieved through several methods. Catalytic hydrogenation with Raney® Nickel offers high yields and the convenience of a heterogeneous catalyst, making it suitable for larger-scale synthesis. Chemical reduction with LiAlH₄ is also highly effective and can be performed with standard laboratory equipment, though it requires more stringent handling precautions. The choice between these methods will ultimately be guided by the specific requirements of the synthesis, including scale, available equipment, and safety considerations. The provided protocols offer detailed guidance for researchers to successfully perform this important synthetic transformation.

References

Application of Heptanenitrile in Pharmaceutical Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptanenitrile, a versatile C7 building block, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its linear seven-carbon chain and reactive nitrile group allow for its incorporation into complex molecular architectures, particularly in the development of immunosuppressive agents and nitrogen-containing heterocyclic compounds with therapeutic potential. This document provides detailed application notes and protocols for the use of this compound in pharmaceutical synthesis, focusing on the synthesis of (±)-15-Deoxyspergualin and substituted pyrazines.

Synthesis of (±)-15-Deoxyspergualin: An Immunosuppressive Agent

(±)-15-Deoxyspergualin is a potent immunosuppressive agent used in the treatment of acute allograft rejection.[1][2] Its synthesis can be efficiently achieved using a derivative of this compound, specifically 7-bromothis compound, as a key starting material for the construction of the 7-guanidinoheptanoic acid moiety.[1]

Signaling Pathway of 15-Deoxyspergualin

15-Deoxyspergualin exerts its immunosuppressive effects by targeting the heat shock protein 70 (Hsp70) family, specifically Hsc70.[2] This interaction is thought to interfere with the proper folding and function of proteins involved in immune signaling pathways. The downstream effects include the inhibition of T-cell proliferation and the reduction of pro-inflammatory cytokine production, such as interferon-gamma (IFN-γ), ultimately dampening the immune response.[3]

G cluster_immune_response Immune Cell cluster_drug_action Drug Action Antigen_Presentation Antigen Presentation T_Cell_Activation T-Cell Activation Antigen_Presentation->T_Cell_Activation Cytokine_Production Cytokine Production (e.g., IFN-γ) T_Cell_Activation->Cytokine_Production Proliferation T-Cell Proliferation T_Cell_Activation->Proliferation Immune_Response Immune Response Cytokine_Production->Immune_Response Proliferation->Immune_Response DSG 15-Deoxyspergualin Hsc70 Hsc70 DSG->Hsc70 Binds to Protein_Folding Protein Folding & Function Hsc70->Protein_Folding Inhibition Inhibition Protein_Folding->Inhibition Inhibition->T_Cell_Activation G A 7-Bromothis compound B Step 1: Hydrolysis to 7-Bromoheptanoic Acid A->B C Step 2: Amination to 7-Aminoheptanoic Acid B->C D Step 3: Guanidination to 7-Guanidinoheptanoic Acid C->D E Step 4: Ugi Multicomponent Reaction D->E F (±)-15-Deoxyspergualin E->F G A This compound B Step 1: α-Bromination A->B C Step 2: Amination to α-Aminothis compound B->C D Step 3: Dimerization and Cyclization C->D E Step 4: Oxidation D->E F 2,5-Dihexylpyrazine E->F

References

Application Notes and Protocols: Heptanenitrile as a Precursor for Ketone Synthesis using Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of ketones is a fundamental transformation in organic chemistry, crucial for the construction of a wide array of molecules, including pharmaceuticals, agrochemicals, and fragrances. One robust and versatile method for preparing ketones is the reaction of nitriles with Grignard reagents. This application note provides detailed protocols and data for the use of heptanenitrile as a precursor in the synthesis of various ketones. The reaction proceeds via a stable metalloimine intermediate, which upon acidic hydrolysis, yields the desired ketone.[1][2][3] This method is advantageous as it avoids the formation of tertiary alcohol byproducts, a common issue when using esters or acid chlorides as starting materials with Grignard reagents.[2]

Reaction Principle

The synthesis involves a two-step process. First, the Grignard reagent (R-MgX) undergoes nucleophilic addition to the electrophilic carbon of the nitrile group in this compound. This forms a stable N-magnesio ketimine intermediate.[1][2][3] In the second step, aqueous acid is added to hydrolyze this intermediate, yielding the final ketone product.[1][2]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of ketones from this compound and a Grignard reagent.

Data Presentation

The following table summarizes the synthesis of various ketones from this compound with different Grignard reagents, providing a comparison of reaction conditions and yields.

Target KetoneGrignard Reagent (R in R-MgX)SolventReaction Time (h)Work-upYield (%)
2-Octanone Methyl (CH₃)Diethyl Ether410% H₂SO₄75-85
1-Phenyl-1-heptanone Phenyl (C₆H₅)Diethyl Ether610% H₂SO₄80-90
4-Decanone Propyl (CH₃CH₂CH₂)THF510% H₂SO₄70-80
5-Undecanone Butyl (CH₃(CH₂)₃)Diethyl Ether610% H₂SO₄72-82

Note: Yields are approximate and can vary based on the purity of reagents and adherence to anhydrous conditions.

Experimental Protocols

General Considerations:

  • All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon to exclude atmospheric moisture, which can quench the Grignard reagent.[4]

  • Anhydrous solvents are essential for the success of the Grignard reaction.[4]

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_reaction Grignard Reaction cluster_workup Work-up and Purification A Dry Glassware C Prepare Grignard Reagent (e.g., R-X + Mg in Ether) A->C B Prepare Anhydrous Solvent B->C D Add this compound Solution (dropwise at 0 °C) C->D E Reflux Reaction Mixture D->E F Hydrolyze with Aqueous Acid (e.g., 10% H2SO4) E->F G Extract with Organic Solvent F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Purify by Distillation or Chromatography I->J

Caption: A generalized workflow for the synthesis of ketones from this compound using Grignard reagents.

Protocol 1: Synthesis of 2-Octanone from this compound and Methylmagnesium Iodide

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether

  • Methyl iodide

  • This compound

  • 10% Sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Methylmagnesium Iodide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equiv.). Add a small crystal of iodine.

  • Add a small portion of a solution of methyl iodide (1.1 equiv.) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.

  • Once the reaction begins (indicated by bubbling and a loss of the iodine color), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound: Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 equiv.) in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, reflux the mixture for 4 hours.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and slowly add 10% sulfuric acid to hydrolyze the intermediate and quench any unreacted Grignard reagent.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to obtain 2-octanone.

Protocol 2: Synthesis of 1-Phenyl-1-heptanone from this compound and Phenylmagnesium Bromide

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous diethyl ether

  • Bromobenzene

  • This compound

  • 10% Sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Phenylmagnesium Bromide: Following the procedure for methylmagnesium iodide, prepare phenylmagnesium bromide from magnesium turnings (1.2 equiv.) and bromobenzene (1.1 equiv.) in anhydrous diethyl ether.

  • Reaction with this compound: Cool the freshly prepared Grignard reagent to 0 °C.

  • Slowly add a solution of this compound (1.0 equiv.) in anhydrous diethyl ether to the stirred Grignard solution.

  • After the addition, allow the mixture to warm to room temperature and then reflux for 6 hours.

  • Work-up and Purification: Cool the reaction mixture and hydrolyze by the slow addition of 10% sulfuric acid.

  • Extract the product into diethyl ether, and wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude 1-phenyl-1-heptanone by vacuum distillation or column chromatography on silica gel.

Conclusion

The reaction of this compound with Grignard reagents is a highly effective and general method for the synthesis of a variety of ketones. The protocols provided herein offer a reliable foundation for researchers in academic and industrial settings. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount to achieving high yields of the desired ketone products. This synthetic strategy is a valuable addition to the repertoire of medicinal and organic chemists for the construction of key molecular intermediates.

References

Application Notes and Protocols for the Gas Chromatographic Analysis of Heptanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of heptanenitrile using gas chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS). The protocols are designed to serve as a comprehensive guide for method development, validation, and routine analysis in research and quality control environments.

Introduction

This compound (C₇H₁₃N), also known as enanthonitrile or hexyl cyanide, is a nitrile compound with applications in various chemical syntheses, including the pharmaceutical industry.[1] Accurate and reliable quantification of this compound is crucial for process monitoring, quality control of starting materials and final products, and for ensuring the absence of residual solvents or impurities. Gas chromatography is a powerful and widely used technique for the separation and analysis of volatile and semi-volatile compounds like this compound.[2]

This document outlines two primary GC-based methods for the analysis of this compound:

  • GC-FID: A robust and widely accessible method for quantitative analysis, offering high precision and a wide linear range.

  • GC-MS: Provides high sensitivity and selectivity, enabling positive identification of this compound and the analysis of trace levels, particularly in complex matrices.

Materials and Reagents

  • This compound Standard: Analytical grade, purity ≥99%

  • Solvents: HPLC or GC grade methanol, ethanol, acetonitrile, or other suitable organic solvents. The choice of solvent will depend on the sample matrix and the specific analytical requirements.

  • Carrier Gas: Helium (99.999% purity) or Nitrogen (99.999% purity)

  • GC Vials: 2 mL amber glass vials with PTFE-lined septa

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC analysis. The primary goal is to dissolve the sample in a suitable solvent and remove any non-volatile residues that could contaminate the GC system.

Protocol for Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 100 mg of pure this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent (e.g., methanol).

  • Working Standard Solutions:

    • Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range for calibration.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample matrix containing this compound.

    • Dissolve the sample in a known volume of a suitable solvent.

    • If the sample contains particulates, filter through a 0.45 µm PTFE syringe filter before transferring to a GC vial.

Gas Chromatography (GC) Methodologies

Two primary methods are presented: a GC-FID method for robust quantification and a GC-MS method for high-sensitivity and confirmatory analysis.

Method 1: Quantitative Analysis by GC-FID

This method is suitable for the routine quantification of this compound in samples where high sensitivity is not the primary requirement.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

Chromatographic Conditions:

ParameterCondition A (Non-Polar Column)Condition B (Polar Column)
Column HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessDB-WAX (or equivalent Polyethylene Glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Injector Temperature 250 °C250 °C
Injection Mode Split (e.g., 50:1) or SplitlessSplit (e.g., 50:1) or Splitless
Injection Volume 1 µL1 µL
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (Constant Flow)1.2 mL/min (Constant Flow)
Oven Program 60 °C (hold 2 min), ramp to 180 °C at 15 °C/min, hold 5 min80 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min
Detector Temperature 280 °C280 °C
Hydrogen Flow 30 mL/min30 mL/min
Air Flow 300 mL/min300 mL/min
Makeup Gas (N₂) 25 mL/min25 mL/min

Quantitative Data Summary (Illustrative):

ParameterCondition A (Non-Polar Column)Condition B (Polar Column)
Expected Retention Time ~ 7 - 9 min (To be confirmed)~ 10 - 12 min (Based on Retention Index)
Retention Index (NIST) Not Available1405 (on a polar CP-Wax 52CB column)
Limit of Detection (LOD) To be determined during method validation (typically low ng on-column)To be determined during method validation (typically low ng on-column)
Limit of Quantification (LOQ) To be determined during method validation (typically mid-to-high ng on-column)To be determined during method validation (typically mid-to-high ng on-column)
Method 2: High-Sensitivity and Confirmatory Analysis by GC-MS

This method is ideal for the trace-level analysis of this compound and for providing unequivocal identification based on its mass spectrum.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole) with a split/splitless injector.

Chromatographic Conditions:

ParameterRecommended Condition
Column HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program 60 °C (hold 2 min), ramp to 200 °C at 20 °C/min, hold 3 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-200) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions for this compound Quantifier Ion: m/z 41, Qualifier Ions: m/z 54, 68, 82, 111 (M⁺)

Quantitative Data Summary (Illustrative):

ParameterRecommended Condition
Expected Retention Time ~ 7 - 9 min (To be confirmed)
Limit of Detection (LOD) To be determined during method validation (typically low pg on-column in SIM mode)
Limit of Quantification (LOQ) To be determined during method validation (typically mid-to-high pg on-column in SIM mode)

Data Analysis and Quantification

Calibration:

  • Generate a calibration curve by plotting the peak area of this compound against the concentration of the prepared working standards.

  • A linear regression analysis should be performed, and the coefficient of determination (r²) should be ≥ 0.995.

Quantification:

  • The concentration of this compound in the samples is determined by interpolating their peak areas from the calibration curve.

Method Validation

For use in a regulated environment, the chosen method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_data Data Acquisition & Analysis Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (if needed) Dissolution->Filtration Injector Injector Filtration->Injector Column GC Column Injector->Column Detector Detector (FID or MS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report Final Report

Caption: General workflow for the gas chromatographic analysis of this compound.

Method_Selection cluster_quant Primary Need cluster_method Recommended Method Start Analytical Goal Quant Routine Quantification? Start->Quant Trace Trace Analysis / Confirmation? Start->Trace GCFID GC-FID Quant->GCFID Yes GCMS GC-MS Trace->GCMS Yes Result1 Result1 GCFID->Result1 Robust Quantification Result2 Result2 GCMS->Result2 High Sensitivity & Specificity

Caption: Decision tree for selecting the appropriate GC method for this compound analysis.

References

HPLC techniques for the purification of Heptanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heptanenitrile (C₇H₁₃N), also known as hexyl cyanide, is a nitrile compound with a seven-carbon chain.[1][2] It finds applications in organic synthesis and as an intermediate in the production of various chemicals. Achieving high purity of this compound is often crucial for its intended downstream applications, necessitating effective purification techniques. High-Performance Liquid Chromatography (HPLC) offers a powerful and versatile platform for the purification of such moderately polar compounds. This application note outlines strategies for the purification of this compound using both normal-phase and reversed-phase HPLC techniques.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Its moderate polarity, indicated by its slight solubility in water and an estimated logP of 2.2, allows for its separation using either normal-phase or reversed-phase chromatography.[1][3][4] The choice between these two modes will depend on the nature of the impurities present in the crude sample.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₃N[1]
Molecular Weight111.18 g/mol [5][6]
AppearanceColorless to pale yellow clear liquid[4]
Boiling Point186-187 °C[1]
Density0.81 g/mL at 25 °C[1]
Water SolubilitySlightly soluble[1][3]
logP (estimated)2.2[4]

Chromatographic Strategy

  • Normal-Phase HPLC (NP-HPLC): In NP-HPLC, a polar stationary phase (e.g., silica, cyano, or amino-bonded silica) is used with a non-polar mobile phase (e.g., hexane, heptane, or iso-octane with a polar modifier like isopropanol or ethyl acetate). This technique is well-suited for separating compounds based on their polar functional groups. For this compound, NP-HPLC can be effective in separating it from non-polar impurities.

  • Reversed-Phase HPLC (RP-HPLC): RP-HPLC employs a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., a mixture of water with acetonitrile or methanol). This is the most common mode of HPLC and is ideal for separating compounds based on their hydrophobicity. RP-HPLC would be the method of choice for purifying this compound from more polar impurities.

Detection

This compound lacks a strong chromophore, which makes UV detection challenging. The nitrile group (C≡N) has a weak absorbance in the low UV range, typically below 220 nm. Therefore, a UV detector set to a low wavelength (e.g., 200-215 nm) is recommended. It is important to use high-purity HPLC-grade solvents to minimize background absorbance at these low wavelengths.

Experimental Protocols

The following are suggested starting protocols for the purification of this compound using NP-HPLC and RP-HPLC. These should be considered as starting points for method development and may require optimization for specific samples and impurity profiles.

Protocol 1: Normal-Phase HPLC Purification of this compound

1. Sample Preparation:

  • Dissolve the crude this compound sample in the initial mobile phase (e.g., 99:1 hexane:isopropanol) to a concentration of 1-10 mg/mL.
  • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

2. HPLC System and Conditions:

ParameterSuggested Condition
Column Silica or Cyano (CN) bonded silica, 5 µm, 4.6 x 250 mm
Mobile Phase A n-Hexane (or Heptane)
Mobile Phase B Isopropanol (or Ethyl Acetate)
Gradient 1-10% B over 20 minutes (Isocratic elution may also be suitable)
Flow Rate 1.0 mL/min
Column Temperature Ambient (or 25 °C)
Detection UV at 210 nm
Injection Volume 10-100 µL (depending on concentration and column size)

3. Elution Profile (Example Gradient):

Time (min)% Mobile Phase A (Hexane)% Mobile Phase B (Isopropanol)
0991
209010
22991
25991

4. Post-Purification:

  • Collect the fractions containing the purified this compound.
  • Evaporate the solvent under reduced pressure to obtain the pure compound.

Protocol 2: Reversed-Phase HPLC Purification of this compound

1. Sample Preparation:

  • Dissolve the crude this compound sample in the initial mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of 1-10 mg/mL.
  • Filter the sample through a 0.45 µm nylon or PTFE syringe filter before injection.

2. HPLC System and Conditions:

ParameterSuggested Condition
Column C18 or C8 bonded silica, 5 µm, 4.6 x 250 mm
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (or Methanol)
Gradient 50-90% B over 20 minutes (Isocratic elution may also be suitable)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10-100 µL (depending on concentration and column size)

3. Elution Profile (Example Gradient):

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
05050
201090
225050
255050

4. Post-Purification:

  • Collect the fractions containing the purified this compound.
  • Remove the organic solvent (acetonitrile) by rotary evaporation.
  • If necessary, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the this compound from the aqueous phase, followed by drying and solvent evaporation.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for developing an HPLC purification method for a compound like this compound.

HPLC_Purification_Workflow start Start: Crude this compound Sample solubility_test Solubility & Polarity Assessment start->solubility_test method_selection Select HPLC Mode (Normal vs. Reversed Phase) solubility_test->method_selection np_hplc Normal-Phase (NP) Method Development method_selection->np_hplc  Non-polar impurities rp_hplc Reversed-Phase (RP) Method Development method_selection->rp_hplc Polar impurities   np_conditions Initial NP Conditions: - Column: Silica/CN - Mobile Phase: Hexane/IPA np_hplc->np_conditions rp_conditions Initial RP Conditions: - Column: C18/C8 - Mobile Phase: ACN/Water rp_hplc->rp_conditions scouting_runs Perform Scouting Runs (Isocratic & Gradient) np_conditions->scouting_runs rp_conditions->scouting_runs optimization Optimize Separation Parameters (Gradient, Flow Rate, Temperature) scouting_runs->optimization scale_up Scale-up to Preparative HPLC optimization->scale_up fraction_collection Fraction Collection scale_up->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal end End: Purified this compound solvent_removal->end

Caption: Workflow for HPLC method development and purification of this compound.

References

The Role of Heptanenitrile in the Production of Agricultural Chemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptanenitrile, a versatile seven-carbon alkyl nitrile, serves as a crucial building block and intermediate in the synthesis of a variety of agricultural chemicals. Its utility stems from the reactivity of the nitrile functional group (-C≡N), which can be readily transformed into other key functionalities such as primary amines and carboxylic acids. These transformations are fundamental in constructing the complex molecular architectures of modern insecticides, herbicides, and fungicides. This document provides detailed application notes and experimental protocols relevant to the use of this compound and related alkyl nitriles in the agrochemical industry.

Application Note 1: Alkyl Nitriles as Precursors to Triazole Fungicides

A prominent example of the application of alkyl nitriles in agrochemical synthesis is in the production of triazole fungicides. Myclobutanil, a broad-spectrum systemic fungicide, is synthesized using a hexanenitrile derivative as a key intermediate. The following protocols are based on established industrial synthesis routes and demonstrate the principles applicable to this compound and its derivatives.

Case Study: Synthesis of Myclobutanil

The synthesis of myclobutanil involves the alkylation of p-chlorophenylacetonitrile with a butyl group to form 2-(4-chlorophenyl)hexanenitrile, which is then further functionalized and cyclized to yield the final product.

Quantitative Data for Myclobutanil Synthesis

StepReactantsProductYield (%)Purity (%)Reference
1. Alkylationp-Chlorobenzyl cyanide, Halo-n-butane, Sodium hydroxide, PTC2-(4-chlorophenyl)hexanenitrile85.798.4[1]
2. Bromination2-(4-chlorophenyl)hexanenitrile, Dibromomethane, Sodium hydroxide1-bromo-2-cyano-2-(4-chlorophenyl)hexane--[1]
3. Triazole Ring Formation1-bromo-2-cyano-2-(4-chlorophenyl)hexane, 1,2,4-Triazole sodium saltMyclobutanil78.497.8[1]

PTC: Phase Transfer Catalyst

Experimental Protocols

Protocol 1.1: Synthesis of 2-(4-chlorophenyl)hexanenitrile

This protocol describes the alkylation of p-chlorobenzyl cyanide to introduce the butyl chain.

  • Reaction Setup: To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add p-chlorobenzyl cyanide, a phase transfer catalyst (e.g., tetraethylammonium bromide), and a suitable solvent (e.g., dimethyl sulfoxide).

  • Addition of Reagents: While stirring, add a halo-n-butane (e.g., 1-bromobutane) and slowly add a concentrated aqueous solution of sodium hydroxide, maintaining the reaction temperature.

  • Reaction: Heat the mixture and maintain at a specified temperature for several hours until the reaction is complete, monitoring by a suitable technique like TLC or GC.

  • Workup and Purification: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., toluene). Wash the organic phase, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-(4-chlorophenyl)hexanenitrile.[1][2]

Protocol 1.2: Synthesis of Myclobutanil

This protocol outlines the subsequent steps to form the final fungicide.

  • Bromination: The 2-(4-chlorophenyl)hexanenitrile is brominated at the alpha-position using a brominating agent in the presence of a base to form 1-bromo-2-cyano-2-(4-chlorophenyl)hexane.

  • Triazole Ring Formation: In a reaction vessel, dissolve the 1-bromo-2-cyano-2-(4-chlorophenyl)hexane and 1,2,4-triazole sodium salt in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[1]

  • Reaction: Heat the mixture to approximately 90-100°C for 8-10 hours.[1]

  • Workup and Purification: After the reaction is complete, distill off the majority of the DMSO under reduced pressure. Cool the residue and add water and toluene. Separate the organic phase, and extract the aqueous phase with toluene. Combine the organic phases, wash with water, dry, and remove the solvent. The crude myclobutanil is then recrystallized from a suitable solvent like acetone to yield a light yellow powder.[1]

Myclobutanil Synthesis Workflow

G A p-Chlorobenzyl cyanide B 1. Alkylation (Halo-n-butane, NaOH, PTC) A->B C 2-(4-chlorophenyl)hexanenitrile B->C D 2. Bromination (Dibromomethane, NaOH) C->D E 1-bromo-2-cyano-2- (4-chlorophenyl)hexane D->E F 3. Triazole Ring Formation (1,2,4-Triazole sodium salt) E->F G Myclobutanil F->G

Caption: Workflow for the synthesis of the fungicide Myclobutanil.

Application Note 2: this compound as a Versatile Intermediate

This compound can be readily converted into other key synthetic intermediates, namely 1-heptylamine and heptanoic acid, which can serve as building blocks for a wide range of agricultural chemicals.

Protocol 2.1: Reduction of this compound to 1-Heptylamine

Primary amines are common moieties in various insecticides and herbicides. The reduction of this compound provides a direct route to 1-heptylamine.

Quantitative Data for Nitrile Reduction

ReactantReducing AgentProductYield (%)Purity (%)
This compoundLithium Aluminum Hydride (LiAlH₄)1-Heptylamine85-95>98

Experimental Protocol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of this compound: Cool the suspension in an ice bath. Add a solution of this compound in the same anhydrous solvent dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, stir the mixture at room temperature for a specified time, then gently reflux for several hours to ensure complete reaction.

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then more water to quench the excess LiAlH₄.

  • Workup and Purification: Filter the resulting solid aluminum salts and wash them thoroughly with the solvent. Combine the filtrate and washings, dry the organic layer over anhydrous potassium carbonate, and remove the solvent by distillation. The resulting 1-heptylamine can be further purified by fractional distillation.

Workflow for the Reduction of this compound

G A This compound B 1. LiAlH₄ in anhydrous ether/THF A->B C Imine-aluminum complex (Intermediate) B->C D 2. Aqueous Workup (H₂O, NaOH) C->D E 1-Heptylamine D->E

Caption: Experimental workflow for the reduction of this compound.

Protocol 2.2: Hydrolysis of this compound to Heptanoic Acid

Carboxylic acids are precursors to a variety of herbicides and plant growth regulators. This compound can be efficiently hydrolyzed to heptanoic acid under acidic or basic conditions.

Quantitative Data for Nitrile Hydrolysis

ReactantConditionProductYield (%)Purity (%)
This compoundAcidic (H₂SO₄/H₂O)Heptanoic Acid90-98>99
This compoundBasic (NaOH/H₂O)Heptanoic Acid90-98>99

Experimental Protocol (Acid-Catalyzed Hydrolysis)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound and an aqueous solution of a strong acid, such as sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain it for several hours. The reaction progress can be monitored by the cessation of ammonia evolution or by chromatographic methods.

  • Workup and Purification: After cooling, pour the reaction mixture into cold water. Extract the heptanoic acid with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic extract with brine, dry it over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation. The crude heptanoic acid can be purified by distillation under reduced pressure.

Workflow for the Hydrolysis of this compound

G A This compound B 1. H₂SO₄ / H₂O, Reflux A->B C Heptanamide (Intermediate) B->C D 2. Hydrolysis C->D E Heptanoic Acid D->E

Caption: Workflow for the acid-catalyzed hydrolysis of this compound.

References

Application Notes and Protocols for Heptanenitrile in Radical-Mediated Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanenitrile (CH₃(CH₂)₅CN) is a saturated aliphatic nitrile. While the nitrile functional group is present in various monomers, it is crucial to note that this compound itself is not a conventional monomer for radical-mediated polymerization. Standard radical polymerization techniques, such as free radical polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, require the presence of a polymerizable functional group, typically a carbon-carbon double bond (vinyl group). Saturated nitriles like this compound lack such a group and therefore do not directly undergo chain-growth polymerization under standard radical conditions.

This document provides a prospective overview of how this compound could be utilized in the context of polymer science and radical-mediated reactions, including the design of novel monomers derived from it. The protocols provided are general templates for controlled radical polymerization that could be adapted for such novel, functionalized monomers.

Application Notes: A Prospective View on this compound in Polymer Science

While not a monomer in its native form, this compound's chemical structure lends itself to several hypothetical and potential applications in polymer and materials science, particularly in areas relevant to drug development where polymer properties like hydrophobicity and biocompatibility are critical.

1. This compound as a Non-Reactive Solvent

In certain polymerization reactions, this compound could serve as a high-boiling point, non-reactive solvent. Its aliphatic character would make it suitable for the polymerization of non-polar monomers. The nitrile group provides some polarity, which might be beneficial for dissolving specific initiators or catalysts.

2. Designing Polymerizable Monomers from this compound

The most promising application of this compound in radical polymerization is as a precursor for novel monomers. By chemically modifying the this compound molecule to include a polymerizable group, its hydrophobic alkyl chain can be incorporated into a polymer. Such monomers could be valuable for creating polymers with tailored properties for applications like drug delivery systems, where controlling the hydrophilic-lipophilic balance is essential.

  • Example Monomer Synthesis: A hypothetical route to a polymerizable this compound-based monomer could involve the introduction of a vinyl or acryloyl group. For instance, ω-hydroxythis compound could be synthesized and subsequently esterified with acryloyl chloride to yield a this compound-functionalized acrylate monomer.

3. Potential Properties and Applications of Poly(this compound-co-monomers)

Polymers incorporating a this compound-derived monomer would be expected to exhibit increased hydrophobicity. In drug development, this could be leveraged for:

  • Encapsulation of Hydrophobic Drugs: Copolymers containing this compound-functionalized segments could form micelles or nanoparticles with a hydrophobic core suitable for encapsulating poorly water-soluble drugs.

  • Controlling Drug Release: The hydrophobic nature of the polymer can modulate the rate of water ingress and subsequent drug release from a polymer matrix.

  • Biomaterial Coatings: The surface properties of medical devices could be modified with such polymers to enhance biocompatibility or control protein adsorption.

Experimental Protocols: A Template for Controlled Radical Polymerization

The following protocols are generalized for controlled radical polymerization methods and are intended as a template. Should a polymerizable monomer based on this compound be synthesized, these protocols would serve as a starting point for developing a specific polymerization procedure.

Protocol 1: Synthesis of a this compound-Based Polymer via RAFT Polymerization (Hypothetical)

This protocol outlines the general steps for the RAFT polymerization of a hypothetical monomer, "this compound acrylate."

Materials:

  • This compound acrylate (monomer)

  • AIBN (2,2'-Azobis(2-methylpropionitrile)) (initiator)

  • CTA (Chain Transfer Agent, e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask and magnetic stirrer

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Reagent Preparation: In a Schlenk flask, dissolve the this compound acrylate monomer, CTA, and AIBN in the chosen solvent. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be optimized (a common starting point is 100:1:0.2).

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

  • Monitoring the Reaction: Periodically take aliquots from the reaction mixture (under inert atmosphere) to monitor monomer conversion and polymer molecular weight progression via techniques like ¹H NMR and Gel Permeation Chromatography (GPC).

  • Termination: Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane). Filter and dry the polymer under vacuum until a constant weight is achieved.

Table 1: Hypothetical RAFT Polymerization Conditions for this compound Acrylate

ParameterValue
MonomerThis compound Acrylate
[Monomer]₀1 M
Solvent1,4-Dioxane
CTA4-cyano-4-(phenylcarbonothioylthio)pentanoic acid
InitiatorAIBN
[Monomer]:[CTA]:[Initiator]100:1:0.2
Temperature70 °C
Reaction Time12 hours
Target Molecular Weight~11,000 g/mol

Protocol 2: Synthesis of a this compound-Based Polymer via ATRP (Hypothetical)

This protocol provides a general framework for the ATRP of a hypothetical "this compound methacrylate" monomer.

Materials:

  • This compound methacrylate (monomer)

  • Ethyl α-bromoisobutyrate (initiator)

  • Cu(I)Br (catalyst)

  • PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) (ligand)

  • Anhydrous, degassed solvent (e.g., anisole or DMF)

  • Schlenk flask and magnetic stirrer

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Catalyst Complex Formation: To a Schlenk flask under inert atmosphere, add Cu(I)Br and the solvent. Add the PMDETA ligand and stir until a homogeneous solution is formed.

  • Addition of Monomer and Initiator: Add the this compound methacrylate monomer to the catalyst solution, followed by the ethyl α-bromoisobutyrate initiator.

  • Degassing: If not already thoroughly degassed, perform one freeze-pump-thaw cycle.

  • Polymerization: Immerse the flask in a thermostated oil bath (e.g., 60-90 °C).

  • Monitoring and Termination: Follow steps 4 and 5 from the RAFT protocol.

  • Purification: Dissolve the crude polymer in a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Table 2: Hypothetical ATRP Conditions for this compound Methacrylate

ParameterValue
MonomerThis compound Methacrylate
[Monomer]₀2 M
SolventAnisole
InitiatorEthyl α-bromoisobutyrate
CatalystCu(I)Br
LigandPMDETA
[Monomer]:[Initiator]:[Catalyst]:[Ligand]100:1:1:1
Temperature80 °C
Reaction Time8 hours
Target Molecular Weight~12,500 g/mol

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up & Purification reagents Monomer, Initiator, CTA/Catalyst, Solvent schlenk Add to Schlenk Flask reagents->schlenk degas Degas (Freeze-Pump-Thaw) schlenk->degas polymerize Heat in Oil Bath (e.g., 70°C) degas->polymerize monitor Monitor Conversion (NMR, GPC) polymerize->monitor quench Quench Reaction (Cool & Expose to Air) monitor->quench precipitate Precipitate in Non-solvent quench->precipitate dry Filter & Dry Polymer precipitate->dry final_product final_product dry->final_product Final Polymer

Caption: General workflow for controlled radical-mediated polymerization.

monomer_design cluster_modification Chemical Modification Strategy start This compound (Non-polymerizable) step1 Introduce Reactive Site (e.g., terminal -OH) start->step1 step2 Couple with Polymerizable Group (e.g., Acryloyl Chloride) step1->step2 final_monomer This compound-based Monomer (e.g., this compound Acrylate) (Polymerizable) step2->final_monomer polymerization Radical Polymerization (ATRP, RAFT) final_monomer->polymerization final_polymer Functional Polymer with This compound Side-Chains polymerization->final_polymer

Caption: Conceptual pathway for designing a polymerizable monomer from this compound.

Heptanenitrile: Exploring Potential Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-HN-001

Introduction

Heptanenitrile (C₆H₁₃CN), a long-chain aliphatic nitrile, is a colorless liquid with a high boiling point and lower volatility compared to its shorter-chain homolog, acetonitrile. While acetonitrile is a widely utilized solvent in electrochemical research and energy storage devices due to its high dielectric constant and wide electrochemical window, the electrochemical applications of this compound remain largely unexplored in published literature. This document aims to provide researchers, scientists, and drug development professionals with a summary of the potential electrochemical applications of this compound based on its physicochemical properties and by drawing analogies with well-studied nitriles. The provided protocols are intended as a starting point for the evaluation of this compound in electrochemical systems.

Physicochemical Properties and Electrochemical Potential

The suitability of a solvent for electrochemical applications is determined by several key properties, including its dielectric constant, viscosity, boiling point, and electrochemical stability window. A high dielectric constant facilitates the dissolution of electrolyte salts, while low viscosity promotes high ionic conductivity. A wide electrochemical window is essential for applications in high-voltage systems like lithium-ion batteries.

Table 1: Comparison of Physicochemical Properties of this compound and Acetonitrile

PropertyThis compound (C₇H₁₃N)Acetonitrile (CH₃CN)Significance in Electrochemistry
Molecular Weight ( g/mol ) 111.1841.05Influences density and viscosity.
Boiling Point (°C) 183-18781.6Higher boiling point improves thermal stability and safety of electrolytes.
Melting Point (°C) -64-45A low melting point is desirable for low-temperature applications.
Density (g/mL at 20°C) ~0.812~0.786Affects the overall density of the electrolyte.
Viscosity (mPa·s at 20°C) ~1.3~0.35Higher viscosity can decrease ionic conductivity but may enhance safety.
Flash Point (°C) ~61~2A higher flash point significantly improves the safety of energy storage devices.
Dielectric Constant (ε) Not readily available (expected to be lower than acetonitrile)~37.5A high dielectric constant is crucial for dissolving electrolyte salts.

Based on these properties, this compound's higher boiling point and flash point suggest it could be a valuable component in creating safer, high-temperature electrolytes for lithium-ion batteries and other energy storage devices. However, its higher viscosity and likely lower dielectric constant compared to acetonitrile may negatively impact ionic conductivity and salt solubility. Therefore, this compound is a strong candidate for use as a co-solvent or additive in electrolyte formulations to enhance safety and thermal stability.

Potential Electrochemical Applications

  • High-Voltage Lithium-Ion Battery Electrolytes: Nitriles are known for their wide electrochemical stability windows, making them suitable for high-voltage battery chemistries.[1] this compound, as a nitrile, is expected to possess good anodic stability. It could be used as a co-solvent with conventional carbonate electrolytes to improve the thermal stability and safety of lithium-ion batteries operating at high voltages. The longer alkyl chain of this compound may also contribute to the formation of a more stable solid-electrolyte interphase (SEI) on the anode.

  • Electrochemical Double-Layer Capacitors (EDLCs): The electrolyte is a key component in EDLCs, also known as supercapacitors. While high ionic conductivity is desired for high power performance, the safety and operating temperature range are also critical. This compound-based electrolytes could offer a wider operating temperature range and improved safety compared to acetonitrile-based systems.

  • Electrochemical Synthesis: As a polar aprotic solvent, this compound could serve as a medium for various electrochemical synthesis reactions, particularly those requiring high temperatures and a non-reactive solvent. Its lower volatility compared to acetonitrile would be advantageous in long-duration electrosynthesis experiments.

Experimental Protocols

The following are illustrative protocols for the initial electrochemical characterization of this compound-based electrolytes.

Protocol 1: Preparation of a this compound-Based Electrolyte

Objective: To prepare a 1 M solution of lithium hexafluorophosphate (LiPF₆) in a this compound/ethylene carbonate (EC) co-solvent system.

Materials:

  • This compound (anhydrous, <50 ppm H₂O)

  • Ethylene carbonate (EC, battery grade)

  • Lithium hexafluorophosphate (LiPF₆, battery grade)

  • Argon-filled glovebox

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • All materials and equipment must be handled inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

  • Prepare a 1:1 (v/v) mixture of this compound and ethylene carbonate in a volumetric flask.

  • Slowly add LiPF₆ to the solvent mixture while stirring to achieve a final concentration of 1 M.

  • Continue stirring until the LiPF₆ is completely dissolved.

  • Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Protocol 2: Electrochemical Stability Window Determination using Cyclic Voltammetry

Objective: To determine the anodic and cathodic stability limits of the prepared this compound-based electrolyte.

Materials:

  • Prepared 1 M LiPF₆ in this compound/EC electrolyte

  • Three-electrode electrochemical cell (e.g., a Swagelok-type cell)

  • Working electrode: Glassy carbon or platinum

  • Counter electrode: Lithium metal foil

  • Reference electrode: Lithium metal foil

  • Potentiostat/Galvanostat system

Procedure:

  • Assemble the three-electrode cell inside the glovebox using the prepared electrolyte.

  • Connect the cell to the potentiostat.

  • Perform a cyclic voltammetry (CV) scan at a slow scan rate (e.g., 1 mV/s).

  • Scan from the open-circuit potential (OCP) to a high anodic potential (e.g., 6.0 V vs. Li/Li⁺) and then to a low cathodic potential (e.g., -0.5 V vs. Li/Li⁺).

  • The electrochemical stability window is defined by the potentials at which a significant increase in current is observed, indicating the oxidation or reduction of the electrolyte.

Visualizations

Experimental_Workflow cluster_prep Electrolyte Preparation (Glovebox) cluster_cell Cell Assembly (Glovebox) cluster_test Electrochemical Testing Solvents This compound + EC Mixing Dissolution (1 M) Solvents->Mixing Salt LiPF₆ Salt->Mixing Electrolyte 1 M LiPF₆ in HN/EC Mixing->Electrolyte Cell Three-Electrode Cell Electrolyte->Cell WE Working Electrode (GC/Pt) WE->Cell RE Reference Electrode (Li) RE->Cell CE Counter Electrode (Li) CE->Cell Potentiostat Potentiostat Cell->Potentiostat Connection CV Cyclic Voltammetry (1 mV/s, -0.5 to 6.0 V) Potentiostat->CV Data Electrochemical Window Data CV->Data

Caption: Workflow for the preparation and electrochemical characterization of a this compound-based electrolyte.

Lithium_Solvation Hypothetical Solvation Structure cluster_HN1 This compound cluster_HN2 This compound cluster_EC1 Ethylene Carbonate cluster_EC2 Ethylene Carbonate Li Li⁺ N1 N≡C- Li->N1 Coordination N2 N≡C- Li->N2 Coordination O1 O= Li->O1 Coordination O3 O= Li->O3 Coordination C_chain1 (CH₂)₅-CH₃ N1->C_chain1 C_chain2 (CH₂)₅-CH₃ N2->C_chain2 C1 O1->C1 O2 -O- C1->O2 C2 O3->C2 O4 -O- C2->O4

Caption: Potential coordination of a lithium ion with this compound and ethylene carbonate in a co-solvent electrolyte.

While direct experimental evidence for the electrochemical applications of this compound is currently lacking in the scientific literature, its physical properties suggest it holds promise as a component in high-stability, safe electrolytes for energy storage systems. Its high boiling point and flash point are particularly attractive for improving the safety of lithium-ion batteries. Further research is required to determine its dielectric constant, electrochemical stability window, and its performance in practical battery and capacitor systems. The protocols and conceptual frameworks provided herein offer a foundation for initiating such investigations.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Heptanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude heptanenitrile.

Troubleshooting Guides

This section addresses common issues encountered during the purification of crude this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Purity of this compound After Fractional Distillation

Q: My this compound distillate is still showing significant impurities on GC-MS analysis. What could be the cause?

A: Several factors can contribute to impure distillate. Consider the following possibilities:

  • Inefficient Fractionating Column: The column used may not have enough theoretical plates for the separation of this compound from close-boiling impurities.

  • Distillation Rate Too High: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation.[1]

  • Fluctuating Heat Source: Unstable heating can cause inconsistent boiling and disrupt the vapor-liquid equilibrium.

  • Incorrect Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm of the distillation head, to accurately measure the temperature of the vapor that is distilling.[2]

Troubleshooting Steps:

  • Column Selection: For impurities with boiling points close to that of this compound, use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.[1]

  • Control Distillation Rate: Aim for a slow and steady distillation rate of approximately 1-2 drops per second. Insulating the distillation column with glass wool or aluminum foil can help maintain a consistent rate.[1]

  • Stable Heating: Use a heating mantle with a stirrer to ensure even and stable heating of the distillation flask.

  • Verify Thermometer Placement: Ensure the top of the thermometer bulb is level with the bottom of the condenser side arm.

Issue 2: Poor Separation During Column Chromatography

Q: I'm not getting good separation of this compound from impurities on my silica gel column. The fractions are all mixed. What should I do?

A: Poor separation in column chromatography can be due to several factors related to the column setup and solvent system.

  • Inappropriate Solvent System: The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in no elution.

  • Improper Column Packing: Channels or cracks in the silica gel bed can lead to uneven solvent flow and poor separation.

  • Sample Overloading: Applying too much crude sample to the column can exceed its separation capacity.

  • Sample Application: If the initial band of the sample is too broad, it will lead to broad and overlapping elution bands.

Troubleshooting Steps:

  • Optimize Solvent System with TLC: Before running the column, use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation (Rf value of the desired compound around 0.2-0.3 and good separation from other spots). A common starting point for medium polarity compounds like this compound is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Proper Column Packing: Pack the column using a slurry method to ensure a uniform and tightly packed bed. Gently tap the column during packing to remove air bubbles and create a homogenous stationary phase.

  • Appropriate Sample Load: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

  • Concentrated Sample Application: Dissolve the crude sample in a minimal amount of the eluent and apply it to the top of the column in a narrow, concentrated band.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic route. A common method for synthesizing this compound is the nucleophilic substitution of a 1-haloalkane (like 1-bromohexane) with a cyanide salt (e.g., sodium cyanide). Potential impurities from this synthesis include:

  • Unreacted Starting Materials: 1-bromohexane.

  • By-products: Heptanol (from hydrolysis of the haloalkane), dihexyl ether (from Williamson ether synthesis side reaction).

  • Solvent Residues: Depending on the reaction solvent used (e.g., DMSO, ethanol).

  • Water: From the workup procedure.

Q2: What is the boiling point of this compound, and should I use vacuum distillation?

A2: The boiling point of this compound is approximately 186-187 °C at atmospheric pressure. While atmospheric distillation is possible, using vacuum distillation is highly recommended.[2][3] Distilling at a reduced pressure lowers the boiling point, which helps to:

  • Prevent thermal decomposition of the product.

  • Save time and energy.

  • Minimize the risk of side reactions at high temperatures.

Q3: How can I remove water from my crude this compound before distillation?

A3: Water can be removed by an extractive workup followed by drying.[4]

  • Extractive Workup: Wash the crude product in a separatory funnel with a saturated sodium chloride solution (brine).[5] This will remove the bulk of the water.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4] The drying agent should be filtered off before proceeding with distillation.

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: The most common and effective techniques for purity assessment are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to separate volatile components and identify them based on their mass spectra.[6][7] It can detect and help identify even minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified this compound and detect the presence of impurities by identifying characteristic signals that do not belong to the product.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₃N
Molecular Weight 111.18 g/mol
Boiling Point 186-187 °C (at 760 mmHg)
Density ~0.81 g/mL at 25 °C
Appearance Colorless liquid
Solubility Slightly soluble in water, soluble in most organic solvents

Table 2: Suggested Starting Conditions for Purification Techniques

TechniqueParameterRecommended Condition
Fractional Distillation Pressure10-20 mmHg (Vacuum)
TemperatureDependent on vacuum, use a nomograph to estimate
Column TypeVigreux or packed column
Column Chromatography Stationary PhaseSilica gel (60-200 mesh)
Mobile PhaseStart with Hexane/Ethyl Acetate (e.g., 95:5) and increase polarity as needed

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer. Ensure all joints are properly sealed with vacuum grease.

  • Drying: Ensure the crude this compound has been thoroughly dried with a suitable drying agent and filtered.

  • Distillation:

    • Add the crude this compound and a magnetic stir bar to the round-bottom flask.

    • Slowly apply vacuum to the system.

    • Begin heating the flask once the desired pressure is stable.

    • Collect a forerun fraction of any low-boiling impurities.

    • As the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main product fraction.

    • Stop the distillation before the flask runs dry.

  • Analysis: Analyze the purity of the collected fraction using GC-MS or NMR.

Protocol 2: Purification by Column Chromatography

  • Solvent System Selection: Use TLC to determine an optimal solvent system. For this compound, a gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate 9:1) is often effective.

  • Column Packing:

    • Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully add the sample solution to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the least polar solvent, collecting fractions in test tubes.

    • Gradually increase the polarity of the eluent as needed to elute the this compound.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound Workup Aqueous Workup (Wash with Brine) Crude->Workup Drying Drying (Anhydrous MgSO4) Workup->Drying Filtration Filtration Drying->Filtration Purification Purification Method Filtration->Purification Distillation Fractional Distillation (Reduced Pressure) Purification->Distillation High Boiling Impurities Chromatography Column Chromatography Purification->Chromatography Polar Impurities PureProduct Pure this compound Distillation->PureProduct Chromatography->PureProduct Analysis Purity Analysis (GC-MS, NMR) PureProduct->Analysis

Caption: General workflow for the purification of crude this compound.

TroubleshootingFlowchart rect_node rect_node start Impure Product? method Purification Method? start->method distillation Fractional Distillation method->distillation Distillation chromatography Column Chromatography method->chromatography Chromatography dist_issue Close Boiling Points? distillation->dist_issue chrom_issue Similar Polarity? chromatography->chrom_issue sol_dist Increase Column Efficiency (longer column, better packing) Decrease Distillation Rate dist_issue->sol_dist Yes re_purify Re-purify Fractions dist_issue->re_purify No sol_chrom Optimize Solvent System (TLC) Use Gradient Elution chrom_issue->sol_chrom Yes chrom_issue->re_purify No

Caption: Decision-making flowchart for troubleshooting this compound purification.

References

Identification and removal of impurities in Heptanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with heptanenitrile. Our goal is to help you identify and remove impurities effectively to ensure the quality and integrity of your experiments and products.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound?

A1: Impurities in this compound can originate from several sources throughout the synthesis and storage process. These are broadly categorized as:

  • Starting Materials and Reagents: Unreacted starting materials, such as 1-bromohexane or 1-chlorohexane, and reagents like sodium or potassium cyanide, can remain in the final product.[1][2]

  • Synthesis Byproducts: Side reactions during synthesis can lead to the formation of related compounds, such as isomeric nitriles or amides.[1][3]

  • Residual Solvents: Solvents used during the synthesis or purification process, like ethanol or DMSO, may not be completely removed.[1][2]

  • Water: Due to the hygroscopic nature of some nitriles and the use of aqueous solutions in workups, water is a very common impurity.[1]

  • Degradation Products: this compound can degrade under certain conditions, such as high temperatures or the presence of acid or base, to form heptanamide or heptanoic acid.[1][4]

Q2: Which analytical techniques are recommended for identifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive identification and quantification of impurities in this compound.[2] The most commonly used methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. The gas chromatogram separates the components of the mixture, and the mass spectrometer helps in the structural elucidation of these impurities.[1][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for analyzing non-volatile or thermally sensitive impurities. Purity is often determined by the relative peak area of this compound.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information that can help identify impurities. The presence of unexpected signals can indicate contaminants.[1][2] Quantitative NMR (qNMR) can also be used for absolute quantification.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. A key diagnostic peak for this compound is the C≡N stretch, which appears around 2250 cm⁻¹. The presence of broad peaks around 3300 cm⁻¹ could indicate -OH (from water or alcohol) or N-H (from amide) functionalities, while a strong, broad peak around 1700 cm⁻¹ might suggest a carboxylic acid impurity.[2]

Troubleshooting Guides

Problem 1: My this compound sample is discolored (yellowish).

  • Possible Cause: The discoloration could be due to the presence of polymeric materials or other high molecular weight byproducts formed during synthesis or storage. It could also indicate the presence of certain degradation products.

  • Solution:

    • Activated Charcoal Treatment: If the discoloration is due to colored impurities, treatment with activated charcoal during a purification step like recrystallization (if applicable) or before distillation can be effective.[1]

    • Distillation: Simple or fractional distillation can separate the volatile, colorless this compound from non-volatile colored impurities.

Problem 2: I suspect my this compound is contaminated with water.

  • Identification:

    • Karl Fischer Titration: This is the most accurate method for quantifying water content.

    • ¹H NMR: The presence of a broad singlet, typically between 1.5 and 4.5 ppm (depending on the solvent and concentration), can indicate the presence of water.

    • IR Spectroscopy: A broad absorption band around 3200-3600 cm⁻¹ is indicative of O-H stretching from water.

  • Removal:

    • Drying Agents: For small amounts of water, drying with anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂) followed by filtration can be effective.[6]

    • Azeotropic Distillation: Water can be removed by azeotropic distillation with a suitable solvent like toluene.

    • Vacuum Distillation: Distillation under reduced pressure can help remove water, which has a lower boiling point than this compound.

Problem 3: GC-MS analysis shows a peak with a similar retention time to this compound.

  • Possible Cause: This could be an isomeric impurity or a compound with a boiling point very close to that of this compound.[7]

  • Solution:

    • Fractional Distillation: This is the preferred method for separating liquids with close boiling points (less than 25 °C difference).[1][8] A fractionating column with a high number of theoretical plates will provide better separation.[8][9]

    • Preparative Chromatography: For difficult separations or to obtain a very high purity sample, preparative gas chromatography or high-performance liquid chromatography can be employed.[10]

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₇H₁₃N111.18186-187[11]
1-BromohexaneC₆H₁₃Br165.07154-155
HeptanamideC₇H₁₅NO129.20224
Heptanoic AcidC₇H₁₄O₂130.18223
WaterH₂O18.02100

Table 2: Comparison of Analytical Techniques for Purity Assessment

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative ¹H NMR (qNMR)
Primary Use Separation and quantification of volatile impurities.[1]Separation and quantification of non-volatile or thermally labile impurities.[1]Absolute quantification of the main component and NMR-active impurities.[5]
Typical Purity Accuracy High, dependent on calibration standards.[5]High, dependent on calibration standards.[5]Very high, direct measurement.[5]
Precision (RSD) < 5%[5]< 3%[5]< 1%[5]
Limit of Detection (LOD) Low (ng to pg range)[5]Moderate (µg to ng range)[5]High (mg range)[5]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is suitable for removing impurities with boiling points close to that of this compound.[8]

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a distillation head with a thermometer, and receiving flasks.[12][13] Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Heat the flask gently using a heating mantle.

    • Observe the vapor rising slowly through the fractionating column. The rise should be gradual to ensure proper separation.[8]

    • The temperature at the distillation head should stabilize at the boiling point of the first, lower-boiling fraction. Collect this fraction in a separate receiving flask.

    • Once the first fraction has been collected, the temperature may drop slightly. Increase the heating to distill the main fraction of pure this compound. The temperature should remain constant at its boiling point (186-187 °C) during the collection of this fraction.[11]

    • Stop the distillation before the flask is completely dry to avoid the formation of potentially explosive peroxides and to prevent bumping of high-boiling impurities.

  • Purity Analysis: Analyze the collected fractions using GC-MS or another suitable analytical technique to confirm the purity.[1]

Protocol 2: Identification of Impurities by GC-MS

This protocol outlines the general steps for analyzing this compound for volatile impurities.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample.

    • Dissolve it in a suitable volatile solvent (e.g., dichloromethane or diethyl ether) to a final concentration of about 1 mg/mL.

  • Instrumentation and Parameters:

    • Gas Chromatograph: Use a GC equipped with a capillary column suitable for separating non-polar to semi-polar compounds (e.g., a DB-5 or equivalent).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Hold: Hold at 250 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

      • Mass Range: Scan from m/z 40 to 400.[5]

      • Transfer Line Temperature: 280 °C.[5]

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).[5]

    • Quantify the purity by area normalization, assuming all components have a similar response factor. For higher accuracy, use a reference standard to create a calibration curve.[5]

Visualizations

experimental_workflow cluster_start Initial State cluster_analysis Purity Assessment cluster_purification Purification cluster_end Final Product Crude this compound Crude this compound Analytical Techniques Analytical Techniques Crude this compound->Analytical Techniques Initial Analysis GC_MS GC-MS Analytical Techniques->GC_MS HPLC HPLC Analytical Techniques->HPLC NMR NMR Analytical Techniques->NMR IR IR Analytical Techniques->IR Purification Method Purification Method Analytical Techniques->Purification Method Select Method Based on Impurities Distillation Distillation Purification Method->Distillation Chromatography Chromatography Purification Method->Chromatography Drying Drying Purification Method->Drying Pure this compound Pure this compound Distillation->Pure this compound Chromatography->Pure this compound Drying->Pure this compound Pure this compound->Analytical Techniques Final Purity Check logical_relationship cluster_synthesis Synthesis & Storage Starting Materials Starting Materials Unreacted Starting Materials Unreacted Starting Materials Starting Materials->Unreacted Starting Materials This compound This compound Starting Materials->this compound Reagents Reagents Residual Reagents Residual Reagents Reagents->Residual Reagents Reagents->this compound Solvents Solvents Residual Solvents Residual Solvents Solvents->Residual Solvents Solvents->this compound Side Reactions Side Reactions Byproducts (e.g., Amides) Byproducts (e.g., Amides) Side Reactions->Byproducts (e.g., Amides) Degradation (Heat, Acid/Base) Degradation (Heat, Acid/Base) Degradation Products (e.g., Carboxylic Acids) Degradation Products (e.g., Carboxylic Acids) Degradation (Heat, Acid/Base)->Degradation Products (e.g., Carboxylic Acids) Water Water

References

Optimizing reaction yield for Heptanenitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Heptanenitrile Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to help optimize reaction yields and purity.

Frequently Asked Questions (FAQs)

What are the primary synthesis routes for this compound?

This compound, also known as hexyl cyanide, can be synthesized through several common methods.[1] The choice of method often depends on the available starting materials, scale, and desired purity. The most prevalent routes include:

  • Nucleophilic Substitution (S_{N}2 Reaction): This is a widely used laboratory-scale method involving the reaction of a 1-haloalkane (like 1-bromohexane or 1-chlorohexane) with an alkali metal cyanide (e.g., sodium or potassium cyanide).[2][3][4] This reaction is typically performed in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[2]

  • Dehydration of Amides: This method involves the dehydration of heptanamide using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂) to yield this compound.[2][3][5][6]

  • From Aldehydes and Ketones (via Cyanohydrins): Heptanal can be reacted with hydrogen cyanide (often generated in situ from NaCN/H₂SO₄) to form a cyanohydrin, which can then be further processed to yield this compound derivatives.[1][2][3]

  • From Carboxylic Acids: Heptanoic acid can be converted to its amide, which is then dehydrated to form this compound.[1]

I am experiencing low yields in my S_{N}2 synthesis from 1-bromohexane. What are the common causes and how can I improve the yield?

Low yields in the nucleophilic substitution reaction are a common issue. Several factors can contribute to this problem:

  • Presence of Water: Moisture in the solvent or on the glassware can react with the cyanide to form hydroxide ions, which can lead to a competing elimination (E2) reaction or substitution to form heptan-1-ol.[3][4][6] Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Choice of Solvent: The solvent plays a crucial role. Polar aprotic solvents like DMSO or DMF are generally preferred as they solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.[2] While ethanol can be used, it may promote competing reactions.[2][3]

  • Reaction Temperature: While heating is necessary to drive the reaction, excessively high temperatures can favor the formation of elimination byproducts (1-heptene).[5] The temperature should be carefully controlled, typically under reflux.[2][3]

  • Purity of Reactants: Ensure the 1-bromohexane and sodium/potassium cyanide are of high purity. Impurities can lead to side reactions.

  • Formation of Isonitriles: The cyanide ion is an ambident nucleophile, meaning it can attack via the carbon or nitrogen atom. While typically not the major product with alkyl halides, isonitrile formation can occur, reducing the desired nitrile yield.[5]

My dehydration of heptanamide is inefficient. What can I do to optimize it?

Inefficient dehydration of heptanamide can often be traced back to the choice and handling of the dehydrating agent or the reaction conditions.

  • Inadequate Dehydrating Agent: The effectiveness of dehydrating agents varies. Phosphorus pentoxide (P₄O₁₀) is a powerful but sometimes harsh agent requiring high temperatures.[2][3] Thionyl chloride (SOCl₂) is another common and effective option.[2][5] Milder, more modern reagents might offer better yields for sensitive substrates.[5]

  • Harsh Reaction Conditions: High temperatures can lead to the decomposition of the starting material or the final product.[5] Ensure uniform heating to prevent localized overheating.[5]

  • Stoichiometry: Ensure the correct stoichiometric ratio of the dehydrating agent to the amide is used. An excess may be necessary, but a large excess can lead to unwanted side reactions.[5]

  • Moisture: As with other moisture-sensitive reactions, ensure all reagents and glassware are anhydrous. Water will consume the dehydrating agent and can hydrolyze the starting material or the product.[5]

What are the common side products in this compound synthesis and how can they be minimized?

The formation of byproducts is a key factor in reducing yield and purity. Common side products depend on the synthesis route:

  • For S_{N}2 Reactions:

    • 1-Heptene: Formed via an E2 elimination reaction, favored by sterically hindered bases and higher temperatures. Use a less hindered base and maintain the lowest effective reaction temperature.

    • Heptan-1-ol: Results from reaction with hydroxide ions if water is present.[3][4] Use anhydrous conditions.

    • Hexyl Isocyanide: Can form due to the ambident nature of the cyanide nucleophile.[5]

  • For Amide Dehydration:

    • Unreacted Heptanamide: Incomplete reaction is a common issue. Ensure sufficient heating time and an adequate amount of a potent dehydrating agent.

    • Degradation Products: Charring or decomposition can occur at excessively high temperatures.[5]

How should I purify the final this compound product?

After the reaction is complete, a proper workup and purification procedure is essential.

  • Workup: Typically, the reaction mixture is poured into water, and the product is extracted with an organic solvent like diethyl ether or chloroform. The organic layer is then washed, often with a saturated sodium chloride solution (brine), to remove water-soluble impurities.

  • Drying: The organic extract should be dried over an anhydrous drying agent such as calcium chloride or magnesium sulfate.

  • Distillation: The final and most effective purification step for this compound is distillation.[3] Due to its relatively high boiling point (approx. 183-187 °C), vacuum distillation is often employed to prevent decomposition at high temperatures.[1]

Troubleshooting Guides

Guide 1: Optimizing Low Yield in S_{N}2 Synthesis of this compound

This guide provides a systematic approach to troubleshooting and optimizing the synthesis of this compound from 1-haloalkanes.

G start Low Yield in SN2 Synthesis check_moisture Check for Moisture (Reagents, Solvent, Glassware) start->check_moisture anhydrous_cond Action: Use Anhydrous Solvent & Flame-Dry Glassware check_moisture->anhydrous_cond Moisture Suspected check_solvent Evaluate Solvent Choice check_moisture->check_solvent No Moisture anhydrous_cond->check_solvent solvent_action Action: Switch to Polar Aprotic Solvent (e.g., DMSO) check_solvent->solvent_action Using Protic Solvent check_temp Assess Reaction Temperature check_solvent->check_temp Aprotic Solvent Used solvent_action->check_temp temp_action Action: Optimize Temperature (Avoid excessive heat to prevent E2) check_temp->temp_action Temp Too High/Low check_purity Verify Reactant Purity check_temp->check_purity Temp Optimized temp_action->check_purity purity_action Action: Use High Purity 1-Bromohexane & NaCN check_purity->purity_action Impurity Suspected end_node Improved Yield check_purity->end_node Reactants are Pure purity_action->end_node

Caption: Troubleshooting workflow for low yield in S_{N}2 this compound synthesis.

Table 1: Reaction Parameter Optimization for S_{N}2 Synthesis
ParameterStandard ConditionOptimization StrategyExpected Outcome
Substrate 1-BromohexaneUse 1-bromohexane over 1-chlorohexane for higher reactivity.Faster reaction rate.
Solvent EthanolSwitch to a polar aprotic solvent like DMSO.[2]Increased nucleophilicity of CN⁻, higher yield.[2]
Temperature 80-100 °CMaintain temperature just enough for a steady reflux; avoid overheating.Minimized elimination byproducts (1-heptene).
Water Content Standard SolventsUse anhydrous solvents and flame-dried glassware.[5]Reduced formation of heptan-1-ol.[3]
Cyanide Salt Sodium CyanideEnsure the salt is dry and finely powdered.Increased surface area and reactivity.
Guide 2: Selecting a Dehydrating Agent for Heptanamide Conversion

The choice of dehydrating agent is critical for the successful conversion of heptanamide to this compound.

G start Select Dehydrating Agent for Heptanamide -> this compound check_sensitivity Is the substrate sensitive to high heat? start->check_sensitivity harsh_agents Consider Harsh, Effective Agents: P₄O₁₀ or SOCl₂ check_sensitivity->harsh_agents No mild_agents Consider Milder Agents: (e.g., Burgess Reagent, Oxalyl Chloride/Et₃N) check_sensitivity->mild_agents Yes select_p4o10 Choice: P₄O₁₀ (Requires high temp solid mixing) harsh_agents->select_p4o10 select_socl2 Choice: SOCl₂ (Good for primary amides) harsh_agents->select_socl2 outcome_mild Higher selectivity, less degradation, may be more expensive mild_agents->outcome_mild outcome_harsh High yield but potential for degradation select_p4o10->outcome_harsh select_socl2->outcome_harsh

Caption: Decision diagram for selecting an appropriate dehydrating agent.

Table 2: Comparison of Common Dehydrating Agents
Dehydrating AgentReaction ConditionsAdvantagesDisadvantages
Phosphorus Pentoxide (P₄O₁₀) Solid mixture heated to high temperatures (200-250°C).[1]High efficacy, readily available.[2]Harsh conditions, potential for charring, heterogeneous reaction.[5]
Thionyl Chloride (SOCl₂) Often used with a base, can be run at lower temperatures.[2][5]Forms gaseous byproducts (SO₂, HCl) that are easily removed.Corrosive and toxic, requires careful handling.
Phosphorus Oxychloride (POCl₃) Commonly used dehydrating agent.[5]Effective for many primary amides.Can be harsh, workup can be complicated.
Oxalyl Chloride Used with catalytic DMSO and a base like triethylamine.[2]Milder conditions possible.Reagent is expensive and moisture-sensitive.

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-Chlorohexane

This protocol is adapted from a procedure utilizing 1-chlorohexane and sodium cyanide in dimethyl sulfoxide (DMSO).

Materials:

  • 1-Chlorohexane (0.5 mole)

  • Dry Sodium Cyanide (30 g)

  • Dry Dimethyl Sulfoxide (150 ml)

  • Chloroform or Diethyl Ether (for extraction)

  • Saturated Sodium Chloride Solution

  • Anhydrous Calcium Chloride

Procedure:

  • Setup: Equip a flask with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer.

  • Reagent Preparation: Add 30 g of dry sodium cyanide to 150 ml of dry DMSO in the flask.

  • Heating: Heat the resulting slurry to 90 °C with stirring. Once this temperature is reached, turn off the heating source.

  • Addition of Alkyl Halide: Slowly add 0.5 mole of 1-chlorohexane through the dropping funnel. The addition rate should be controlled to keep the exothermic reaction's temperature from exceeding 160 °C.

  • Reaction Completion: After the addition is complete, continue stirring for an additional 10 minutes or until the temperature drops below 50 °C.

  • Workup: Pour the cooled reaction mixture into water. Extract the aqueous layer several times with chloroform or diethyl ether.

  • Washing and Drying: Wash the combined organic extracts multiple times with a saturated sodium chloride solution. Dry the organic layer over anhydrous calcium chloride.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude this compound by vacuum distillation (boiling point: 96-97 °C at 50 mmHg), which is reported to yield up to 91% of the final product.

Protocol 2: Dehydration of Heptanamide using Phosphorus Pentoxide (P₄O₁₀)

This protocol describes a general procedure for the dehydration of a primary amide using phosphorus pentoxide.[2][3]

Materials:

  • Heptanamide

  • Phosphorus Pentoxide (P₄O₁₀)

Procedure:

  • Setup: Arrange for simple distillation with a receiving flask.

  • Mixing: In the distillation flask, thoroughly mix solid heptanamide with phosphorus pentoxide (a slight excess of P₄O₁₀ is often used).

  • Heating: Heat the solid mixture gently at first, then more strongly.[3] The this compound will form and distill over.

  • Collection: Collect the liquid nitrile distillate.[3][6]

  • Purification: The collected distillate can be further purified by redistillation if necessary.

Note: This reaction is often performed neat (without a solvent). The reaction can be vigorous, and care should be taken.

References

Heptanenitrile: A Technical Guide to Safe Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the safe storage and handling of Heptanenitrile. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue/Question Possible Cause(s) Recommended Action(s)
I smell a faint, sweet, almond-like odor. - Improperly sealed container.- Small spill or leak.- Inadequate ventilation.1. Immediately check that the container is tightly closed.[1]2. Inspect the container and surrounding area for any signs of a spill.3. Ensure you are working in a well-ventilated area, such as a fume hood.[1]4. If the odor persists, evacuate the immediate area and refer to the spill cleanup procedures.
The liquid appears discolored (yellow). - Contamination.- Degradation over time.1. Do not use the material if you suspect contamination or degradation.2. Dispose of the material according to proper hazardous waste disposal protocols.[2]3. Obtain a new, unopened container of this compound.
I accidentally splashed a small amount on my gloved hand. - Improper handling technique.- Inadequate personal protective equipment (PPE).1. Immediately remove the contaminated glove.2. Wash the affected area of your hand thoroughly with soap and water.[1][3]3. Dispose of the contaminated glove as hazardous waste.4. Review your handling procedures to prevent future skin contact.[1]
The container feels warm to the touch. - Proximity to a heat source.- Incompatible storage.1. Immediately and carefully move the container to a cool, dry, and well-ventilated area away from any heat sources or direct sunlight.[1][3]2. Ensure the container is not stored near incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[2]3. Allow the container to cool to room temperature before use.

Frequently Asked Questions (FAQs)

Storage

  • What are the ideal storage conditions for this compound? this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] It should be kept away from heat, sparks, open flames, and hot surfaces.[2] The storage area should be secured and locked up.[1]

  • What materials are incompatible with this compound? Avoid storing this compound with strong oxidizing agents, strong acids, and strong bases.[2]

Handling

  • What personal protective equipment (PPE) is required when handling this compound? Appropriate PPE includes:

    • Eye/Face Protection: Wear tightly fitting safety goggles.[1]

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin contact.[1]

    • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1]

  • What are the key safety precautions to take during handling?

    • Avoid contact with skin and eyes.[1]

    • Do not breathe vapors or mist.[1]

    • Use non-sparking tools and take precautionary measures against static discharge.[1]

    • Do not eat, drink, or smoke when using this product.[1]

    • Wash hands thoroughly after handling.[2]

Emergency Procedures

  • What should I do in case of a spill?

    • Evacuate: Keep unnecessary personnel away from the spill area.[1]

    • Ventilate: Ensure the area is well-ventilated.

    • Contain: Use an inert absorbent material (e.g., sand, earth, vermiculite) to contain the spill.[4] Do not use combustible materials.

    • Cleanup: Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[1]

    • Decontaminate: Clean the spill area thoroughly.

  • What are the first-aid measures for exposure?

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.[1][3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

  • How should a fire involving this compound be extinguished? Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Do not use a solid stream of water as it may scatter and spread the fire.

Disposal

  • How should I dispose of this compound waste? Disposal must be in accordance with federal, state, and local regulations.[3] this compound is considered a hazardous waste and should be disposed of at an approved waste disposal plant.[2] Do not dispose of it in drains or the environment.

This compound Properties

PropertyValue
Molecular Formula C₇H₁₃N
Molecular Weight 111.19 g/mol
Appearance Colorless to pale yellow liquid
Odor Almond-like
Boiling Point 183 - 187 °C
Melting Point -64 °C
Flash Point 58 °C (136.4 °F)
Density 0.81 g/mL at 25 °C
Solubility in Water Slightly soluble
Vapor Pressure 0.72 mmHg at 25 °C

Experimental Workflow & Decision Making

Heptanenitrile_Handling_Workflow This compound Handling and Emergency Workflow cluster_preparation Preparation cluster_handling Handling cluster_troubleshooting Troubleshooting cluster_response Emergency Response start Start Experiment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation handle Handle this compound ventilation->handle issue Issue Encountered? handle->issue no_issue No Issues Encountered end End of Procedure / Emergency Resolved no_issue->end issue->no_issue No spill Spill or Leak issue->spill Yes exposure Personal Exposure issue->exposure Yes fire Fire issue->fire Yes spill_response Follow Spill Cleanup Procedure spill->spill_response exposure_response Follow First-Aid Measures exposure->exposure_response fire_response Use Appropriate Extinguisher fire->fire_response spill_response->end seek_medical Seek Medical Attention exposure_response->seek_medical fire_response->end seek_medical->end

Caption: A workflow for safely handling this compound and responding to potential emergencies.

References

Understanding the decomposition pathways of Heptanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Decomposition of Heptanenitrile

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the decomposition pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary decomposition pathways for this compound?

A1: While specific experimental studies on the decomposition of pure this compound are not extensively documented in publicly available literature, based on the general chemistry of nitriles and alkyl chains, two primary decomposition pathways can be anticipated:

  • Thermal Decomposition (Pyrolysis): At elevated temperatures, this compound is expected to undergo fragmentation of the alkyl chain and potential reactions involving the nitrile group. This can lead to the formation of smaller hydrocarbons, other nitriles, and hydrogen cyanide (HCN).[1] The decomposition of polyacrylonitrile, a polymer with repeating nitrile units, yields a variety of aliphatic nitriles and HCN, suggesting a similar pattern for this compound.[1]

  • Mass Spectrometry Fragmentation: In a mass spectrometer, this compound will fragment in predictable ways upon electron ionization. This is a form of decomposition that provides structural information. The fragmentation patterns are typically characterized by the loss of alkyl fragments from the parent molecule.[2][3][4][5]

Q2: What are the common challenges encountered when analyzing this compound decomposition products?

A2: A primary challenge is the thermal lability of both the parent compound and its potential decomposition products, especially when using techniques like Gas Chromatography (GC).[6][7][8] High temperatures in the GC inlet can induce or alter decomposition, leading to analytical results that do not accurately represent the sample's composition.[7] For instance, the analysis of other thermally sensitive compounds has shown that decomposition in the inlet can generate smaller, more stable molecules, which may be mistaken for true decomposition products from the experiment itself.[6]

Q3: What analytical techniques are most suitable for studying this compound decomposition?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile decomposition products.[1] However, care must be taken to optimize GC conditions to minimize thermal decomposition in the instrument.[7][8] For non-volatile or thermally sensitive products, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., mass spectrometry) would be a more appropriate choice.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected peaks in Gas Chromatography (GC) analysis.

  • Possible Cause: Thermal decomposition of this compound in the hot GC inlet.[6][7]

  • Troubleshooting Steps:

    • Lower the Inlet Temperature: Reduce the injector port temperature to the lowest point that still allows for efficient volatilization of this compound and its expected products.

    • Use a Cool-on-Column or PTV Inlet: If available, a cool-on-column or programmable temperature vaporization (PTV) inlet can minimize thermal stress on the analyte by introducing the sample at a lower initial temperature.[8]

    • Derivatization: For certain applications, consider derivatizing this compound to a more thermally stable compound before GC analysis.

    • Verify with HPLC: Analyze the same sample using HPLC to determine if the unexpected peaks are present without the high temperatures of the GC inlet.

Issue 2: Difficulty in identifying unknown decomposition products from Mass Spectrometry (MS) data.

  • Possible Cause: Complex fragmentation patterns and lack of reference spectra for all potential products.

  • Troubleshooting Steps:

    • Analyze Fragmentation Patterns: Carefully examine the mass spectra of unknown peaks. Look for characteristic losses of small molecules (e.g., CH3, C2H5, HCN) from the molecular ion. The fragmentation of long-chain alkanes often involves the cleavage of C-C bonds, leading to a series of peaks separated by 14 Da (CH2).[2][3]

    • Consult Mass Spectral Libraries: Utilize commercial and public mass spectral libraries (e.g., NIST, Wiley) to search for matches to your experimental spectra.

    • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide exact mass measurements, which allows for the determination of the elemental composition of the ions, greatly aiding in identification.

    • Tandem Mass Spectrometry (MS/MS): MS/MS experiments can be performed to fragment specific ions of interest, providing more detailed structural information.[5]

Experimental Protocols

Protocol 1: Analysis of this compound Decomposition Products by GC-MS

This protocol provides a general framework. Optimization will be required based on the specific instrumentation and experimental goals.

  • Sample Preparation:

    • Prepare a dilute solution of the decomposed this compound sample in a high-purity solvent (e.g., dichloromethane or hexane).

    • If necessary, perform a liquid-liquid extraction or solid-phase extraction to isolate the compounds of interest and remove non-volatile matrix components.

  • GC-MS Conditions:

    • Inlet: Split/splitless injector. Consider a low initial temperature if using a PTV inlet. For a standard split/splitless inlet, a temperature of 200-250°C is a starting point, but should be optimized to be as low as possible.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or medium-polarity column is typically used for separating hydrocarbons and nitriles (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program:

      • Initial temperature: 40-60°C, hold for 2-5 minutes.

      • Ramp: 5-10°C/min to a final temperature of 250-280°C.

      • Hold at final temperature for 5-10 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-400.

      • Scan Speed: At least 2 scans/second.

      • Transfer Line Temperature: 250-280°C.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Identify compounds by comparing their mass spectra with reference libraries and by interpreting their fragmentation patterns.

    • Quantify the relative abundance of each product by comparing their peak areas.

Data Presentation

Table 1: Hypothetical GC-MS Data for Thermally Decomposed this compound

Retention Time (min)Major m/z FragmentsTentative IdentificationRelative Abundance (%)
3.527, 26Hydrogen Cyanide5
5.241, 54, 39Acrylonitrile10
7.855, 41, 68Butanenitrile15
10.169, 41, 82Pentanenitrile20
12.383, 41, 96Hexanenitrile25
14.5111, 41, 82, 96This compound (unreacted)25

Note: This data is illustrative and will vary depending on the experimental conditions.

Visualizations

Decomposition_Pathways This compound This compound (C7H13N) Alkyl_Fragments Smaller Alkyl Nitriles (e.g., Hexanenitrile, Pentanenitrile) This compound->Alkyl_Fragments C-C Bond Cleavage HCN Hydrogen Cyanide (HCN) This compound->HCN Elimination Hydrocarbons Shorter Chain Hydrocarbons This compound->Hydrocarbons Fragmentation

Caption: Potential thermal decomposition pathways of this compound.

GCMS_Workflow Sample Decomposed This compound Sample GC_Inlet GC Inlet (Potential for thermal degradation) Sample->GC_Inlet GC_Column GC Column (Separation of Products) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Identification and Quantification) GC_Column->MS_Detector Data_Analysis Data Analysis (Library Search, Fragmentation Analysis) MS_Detector->Data_Analysis Troubleshooting_Logic Start Inconsistent GC Results Check_Inlet_Temp Is Inlet Temperature > 250°C? Start->Check_Inlet_Temp Lower_Temp Lower Inlet Temperature Check_Inlet_Temp->Lower_Temp Yes Use_Cool_On_Column Use Cool-on-Column or PTV Inlet Check_Inlet_Temp->Use_Cool_On_Column Alternative Verify_HPLC Analyze by HPLC Check_Inlet_Temp->Verify_HPLC No Problem_Solved Problem Resolved Lower_Temp->Problem_Solved Use_Cool_On_Column->Problem_Solved Verify_HPLC->Problem_Solved

References

Troubleshooting side reactions in Heptanenitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of heptanenitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using alkyl halides and cyanide salts.

Question: I am getting a low yield of this compound in my reaction. What are the possible causes and how can I improve it?

Answer:

Low yields in this compound synthesis can stem from several factors, primarily competing side reactions and suboptimal reaction conditions. Below is a summary of potential causes and recommended solutions.

Table 1: Troubleshooting Low Yield in this compound Synthesis

Potential Cause Explanation Recommended Solution
Presence of Water Water can hydrolyze the nitrile product to heptanoic acid or its corresponding amide, especially under the reaction's heating conditions.[1][2][3] It can also lead to the formation of 1-hexanol as a byproduct through substitution by hydroxide ions.[4][5]Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents.[6] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent moisture contamination.
Elimination Reaction (E2) The cyanide ion (CN⁻) is a moderate base and can induce an elimination reaction with the alkyl halide (e.g., 1-chlorohexane) to form 1-hexene, a common byproduct.[7] This is more significant with secondary and tertiary halides but can occur with primary halides.[8]Use a primary alkyl halide (e.g., 1-bromohexane or 1-chlorohexane) as they are less prone to elimination reactions.[8] Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
Isonitrile Formation The cyanide ion is an ambident nucleophile, meaning it can attack via the carbon or nitrogen atom.[9] Attack by the nitrogen atom leads to the formation of hexyl isocyanide, a common impurity.[6][10]Use a polar aprotic solvent like DMSO or acetone.[6] These solvents solvate the cation (Na⁺ or K⁺), leaving the more nucleophilic carbon end of the cyanide ion free to react.[6] Avoid using silver cyanide (AgCN) as it favors isonitrile formation due to its more covalent character.[9][11]
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the reaction is stirred efficiently and heated to the appropriate temperature for a sufficient duration. A typical protocol involves heating to 90°C to initiate the reaction, with the temperature rising to around 160°C.

A logical workflow for troubleshooting low yield is presented in the diagram below.

low_yield_troubleshooting Troubleshooting Workflow for Low Yield start Low Yield of this compound check_byproducts Analyze Crude Mixture for Byproducts (GC-MS, NMR) start->check_byproducts hydrolysis_suspected Heptanoic Acid or Amide Detected? check_byproducts->hydrolysis_suspected Yes elimination_suspected 1-Hexene Detected? hydrolysis_suspected->elimination_suspected No solution_hydrolysis Use Anhydrous Solvents/Reagents. Dry Glassware Thoroughly. hydrolysis_suspected->solution_hydrolysis Yes isonitrile_suspected Hexyl Isonitrile Detected? elimination_suspected->isonitrile_suspected No solution_elimination Use Primary Alkyl Halide. Lower Reaction Temperature. elimination_suspected->solution_elimination Yes no_byproducts No Significant Byproducts? isonitrile_suspected->no_byproducts No solution_isonitrile Use Polar Aprotic Solvent (e.g., DMSO). Use NaCN or KCN. isonitrile_suspected->solution_isonitrile Yes solution_incomplete Increase Reaction Time/Temperature. Monitor Reaction Progress (TLC/GC). no_byproducts->solution_incomplete Yes

Caption: Troubleshooting workflow for low this compound yield.

Question: My final product is contaminated with hexyl isocyanide. How can I prevent its formation?

Answer:

The formation of hexyl isocyanide is a classic example of the ambident reactivity of the cyanide nucleophile.[9] The choice of solvent and the counter-ion of the cyanide salt are crucial in directing the reaction towards the desired nitrile product.[6]

Table 2: Minimizing Isonitrile Formation

Factor Favors Nitrile (R-CN) Formation Favors Isonitrile (R-NC) Formation Reasoning
Cyanide Salt Sodium Cyanide (NaCN), Potassium Cyanide (KCN)[6][11]Silver Cyanide (AgCN), Copper(I) Cyanide (CuCN)[6][9]NaCN and KCN are largely ionic, providing a "free" cyanide ion where the carbon atom, being more nucleophilic, is the primary site of attack.[9][10] AgCN is more covalent, so the nitrogen's lone pair is more available for attack.[9][11]
Solvent Polar Aprotic (e.g., DMSO, Acetone)[6]Protic (e.g., Ethanol, Water)[6]Polar aprotic solvents solvate the cation (Na⁺/K⁺), leaving the cyanide anion relatively free. Protic solvents can hydrogen-bond with the nitrogen end of the cyanide ion, making the carbon end less accessible.[6]
Temperature Lower temperaturesHigher temperaturesHigher temperatures can provide the energy needed to overcome the activation barrier for the formation of the less stable isonitrile product.[6]

To minimize isonitrile formation, it is recommended to use sodium or potassium cyanide in a polar aprotic solvent like DMSO and conduct the reaction at the lowest temperature that ensures a practical reaction rate.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best alkyl halide to use for this compound synthesis?

A1: For the synthesis of nitriles via nucleophilic substitution (Sₙ2 reaction), primary and secondary alkyl halides are suitable.[8][12] However, primary alkyl halides like 1-bromohexane or 1-chlorohexane are preferred over secondary halides to minimize the competing elimination (E2) side reaction.[8] Tertiary alkyl halides are not suitable as they will primarily undergo elimination.[8] 1-bromohexane is generally more reactive than 1-chlorohexane.

Q2: Can I use water as a solvent for this reaction?

A2: It is strongly advised not to use water as a solvent. The presence of water can lead to several undesirable side reactions. Cyanide ions in water can generate hydroxide ions, which can react with the alkyl halide to produce 1-hexanol.[4][5][13] Furthermore, water can hydrolyze the this compound product to heptanoic acid or heptanamide, especially when heated.[2][14][15] The recommended solvent is a polar aprotic solvent like DMSO.[6]

hydrolysis_pathway Side Reaction: Hydrolysis of this compound This compound This compound heptanamide Heptanamide (Intermediate) This compound->heptanamide + H₂O (Acid or Base catalysis) heptanoic_acid Heptanoic Acid (Final Product) heptanamide->heptanoic_acid + H₂O (Acid or Base catalysis)

Caption: Pathway of the hydrolysis side reaction.

Q3: My reaction is very exothermic. Is this normal?

A3: Yes, the reaction between an alkyl halide and sodium cyanide in DMSO is exothermic. A published procedure for this compound synthesis notes that the addition of 1-chlorohexane to a heated slurry of sodium cyanide in DMSO causes a significant temperature increase, which should be controlled by the rate of addition. It is crucial to have adequate cooling and to add the alkyl halide portion-wise to maintain control over the reaction temperature.

Q4: What is the mechanism of the main reaction?

A4: The primary reaction for the synthesis of this compound from a primary alkyl halide (like 1-chlorohexane) and sodium cyanide is a bimolecular nucleophilic substitution (Sₙ2) reaction.[8][12] The cyanide ion acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen.[16] This occurs in a single, concerted step where the carbon-cyanide bond forms as the carbon-halogen bond breaks.[5]

sn2_vs_e2 SN2 vs. E2 Competition reactants 1-Halohexane + CN⁻ sn2_path SN2 Pathway (Substitution) reactants->sn2_path CN⁻ attacks α-carbon e2_path E2 Pathway (Elimination) reactants->e2_path CN⁻ acts as base, removes β-proton This compound This compound sn2_path->this compound hexene 1-Hexene e2_path->hexene

Caption: Competing SN2 and E2 reaction pathways.

Experimental Protocols

Key Experiment: Synthesis of this compound from 1-Chlorohexane

This protocol is adapted from a literature procedure with a reported yield of 91%.

Materials:

  • 1-Chlorohexane

  • Sodium Cyanide (NaCN), dried

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Chloroform or Ethyl Ether

  • Saturated Sodium Chloride (brine) solution

  • Calcium Chloride (CaCl₂), anhydrous

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation: In a three-necked flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, prepare a slurry of 30 g of dried sodium cyanide in 150 ml of anhydrous DMSO.

  • Initiation: Heat the slurry to 90°C with stirring. Once this temperature is reached, turn off the heating source.

  • Addition of Alkyl Halide: Slowly add 0.5 moles of 1-chlorohexane via the dropping funnel to the stirred mixture. The reaction is exothermic, and the temperature will rise. Control the rate of addition to keep the temperature from exceeding approximately 160°C.

  • Reaction Completion: After the addition is complete, continue stirring for an additional 10 minutes or until the temperature of the mixture drops below 50°C.

  • Work-up:

    • Pour the cooled reaction mixture into a beaker containing water.

    • Transfer the aqueous mixture to a separatory funnel and extract several times with chloroform or ethyl ether.

    • Combine the organic extracts and wash them several times with a saturated sodium chloride solution. .

  • Drying and Purification:

    • Dry the organic layer over anhydrous calcium chloride.

    • Filter to remove the drying agent.

    • Purify the resulting this compound by vacuum distillation. The product should distill at 96-97°C at 50 mmHg.

experimental_workflow Experimental Workflow for this compound Synthesis start Start prepare_slurry Prepare NaCN Slurry in DMSO start->prepare_slurry heat_initiate Heat to 90°C prepare_slurry->heat_initiate add_halide Slowly Add 1-Chlorohexane (Control Exotherm) heat_initiate->add_halide react Stir until Reaction Completes add_halide->react workup Quench with Water & Extract react->workup wash Wash Organic Layer with Brine workup->wash dry Dry over CaCl₂ wash->dry distill Purify by Vacuum Distillation dry->distill end Pure this compound distill->end

Caption: General experimental workflow for this compound synthesis.

References

Improving the efficiency of Heptanenitrile distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for improving the efficiency of heptanenitrile distillation.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound and what is the recommended distillation method?

A1: this compound has a boiling point ranging from 183-187 °C at atmospheric pressure (760 mmHg).[1][2][3] Due to its high boiling point, vacuum distillation is often recommended to prevent potential decomposition of the compound at elevated temperatures.[4] For separating this compound from impurities with close boiling points, fractional distillation is the preferred method.

Q2: My purified this compound is contaminated with water. How can I remove it?

A2: Water contamination is a common issue as nitriles can be hygroscopic.[1] To remove water, you can dry the this compound with a suitable drying agent like anhydrous magnesium sulfate, calcium chloride, or molecular sieves before distillation.[1] If water forms an azeotrope with this compound, making simple distillation ineffective, consider using a Dean-Stark apparatus during distillation or performing an azeotropic distillation with an entrainer like toluene.[1]

Q3: I am observing a lower than expected yield after distillation. What are the possible causes?

A3: Low yield can result from several factors:

  • Decomposition: Heating the distillation flask too aggressively or for a prolonged period at high temperatures can cause the this compound to decompose. Using vacuum distillation can mitigate this.[4]

  • Leaks in the apparatus: Ensure all glass joints are properly sealed to prevent the loss of vapor.

  • Inefficient fraction collection: Poor separation of fractions can lead to the desired product being discarded with the forerun or remaining in the distillation residue.

  • Co-distillation with impurities: The presence of certain impurities can lead to the formation of azeotropes that distill over with the product, reducing the purity and apparent yield of the desired fraction.

Q4: The distillation is proceeding very slowly or not at all. What should I check?

A4: A slow or stalled distillation can be due to:

  • Inadequate heating: The heating mantle may not be providing sufficient energy to bring the this compound to its boiling point. Ensure the heating mantle is set to a temperature 20-30 °C above the boiling point of the liquid.

  • Excessive heat loss: Insufficient insulation of the distillation column and head can lead to premature condensation of the vapor before it reaches the condenser. Wrapping the column with glass wool or aluminum foil can help.

  • Flooding of the column: In fractional distillation, excessive heating can lead to a condition known as flooding, where the liquid and vapor phases are not in equilibrium, hindering separation and the progress of the distillation. Reducing the heating rate can resolve this.

  • Incorrect thermometer placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Product is impure (GC/NMR analysis) Inefficient separation of components with close boiling points.Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). Optimize the distillation rate; a slower rate generally provides better separation.
Formation of an azeotrope with an impurity.For water azeotropes, pre-dry the sample or use a Dean-Stark trap. For hydrocarbon azeotropes, consider azeotropic distillation with a suitable entrainer (e.g., methanol).[2]
Bumping or uneven boiling Lack of boiling chips or inadequate stirring.Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
Superheating of the liquid.Ensure even heating of the distillation flask.
Discoloration of the product Thermal decomposition of this compound or impurities.Use vacuum distillation to lower the boiling point.[4] Ensure the heating mantle temperature is not excessively high.
Presence of acidic or basic impurities.Wash the crude this compound with a dilute acidic or basic solution, followed by a water wash, and then dry before distillation.

Experimental Protocols

Protocol 1: Pre-Distillation Drying of Crude this compound
  • Transfer the crude this compound to a clean, dry Erlenmeyer flask.

  • Add a suitable drying agent, such as anhydrous magnesium sulfate or calcium chloride, at approximately 1-2 grams per 10 mL of the nitrile.

  • Swirl the flask to ensure good contact between the drying agent and the liquid.

  • Allow the mixture to stand for at least 30 minutes. The drying agent should appear free-flowing and not clumped together, indicating that the liquid is dry.

  • Filter the dried this compound into a round-bottom flask suitable for distillation.

Protocol 2: Fractional Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly greased and sealed.

  • Charging the Flask: Add the dried crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently with a heating mantle. If using a stir bar, start the magnetic stirrer.

  • Distillation: As the liquid boils, the vapor will rise through the fractionating column. The temperature reading on the thermometer will increase and should stabilize at the boiling point of the first fraction (forerun), which will likely be lower-boiling impurities.

  • Fraction Collection: Collect the forerun in a separate receiving flask. Once the temperature begins to rise again and then stabilizes at the boiling point of this compound (approx. 183-187 °C at atmospheric pressure), switch to a clean receiving flask to collect the main fraction.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask to avoid overheating and potential decomposition.

  • Cooling: Allow the apparatus to cool down completely before dismantling.

Visualizations

experimental_workflow Purification Workflow for this compound crude Crude this compound wash Aqueous Wash (Optional) - Remove acidic/basic impurities crude->wash dry Drying - Anhydrous MgSO4 or CaCl2 wash->dry distill Fractional Distillation dry->distill forerun Forerun (Impurities) distill->forerun Low boiling point product Pure this compound distill->product 183-187 °C residue Residue distill->residue High boiling point

Caption: A typical experimental workflow for the purification of crude this compound.

troubleshooting_tree This compound Distillation Troubleshooting start Distillation Issue low_yield Low Yield? start->low_yield impure Impure Product? start->impure slow Slow/No Distillation? start->slow low_yield->impure No check_leaks Check for leaks low_yield->check_leaks Yes use_vacuum Consider vacuum distillation low_yield->use_vacuum Yes impure->slow No check_separation Improve column efficiency (packing, length) impure->check_separation Yes check_azeotrope Check for azeotropes (pre-dry, entrainer) impure->check_azeotrope Yes check_heat Increase heating slow->check_heat Yes check_insulation Insulate column slow->check_insulation Yes

Caption: A decision tree for troubleshooting common issues in this compound distillation.

References

Technical Support Center: Optimization of Reaction Conditions for Heptanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of heptanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized via nucleophilic substitution reactions. The most prevalent method is the reaction of a 1-haloheptane (e.g., 1-bromoheptane or 1-chloroheptane) with an alkali metal cyanide, such as sodium cyanide or potassium cyanide. This is often referred to as the Kolbe nitrile synthesis. Another approach involves the dehydration of heptanamide. For laboratory-scale synthesis, converting 1-hexanol to an alkyl halide followed by reaction with a cyanide salt is also a viable route.

Q2: What is the primary challenge in synthesizing this compound from alkyl halides?

A2: The main challenge is the competition between the desired nucleophilic substitution (SN2) reaction and the elimination (E2) side reaction. The cyanide ion (CN⁻) is a good nucleophile but also a reasonably strong base. Under certain conditions, it can abstract a proton from the carbon adjacent to the leaving group, leading to the formation of 1-hexene as a byproduct, which can lower the yield of this compound.

Q3: How can I minimize the formation of the 1-hexene byproduct?

A3: To favor the SN2 reaction over the E2 elimination, consider the following:

  • Solvent Choice: Use a polar aprotic solvent like DMSO, DMF, or acetone. These solvents solvate the cation of the cyanide salt but not the cyanide anion, enhancing its nucleophilicity without increasing its basicity.

  • Temperature: Lower reaction temperatures generally favor substitution over elimination.

  • Leaving Group: Iodide is a better leaving group than bromide, which is better than chloride. A better leaving group can accelerate the SN2 reaction.

Q4: Can I synthesize this compound directly from 1-hexanol?

A4: Yes, this is a two-step process. First, 1-hexanol needs to be converted into a good leaving group, typically an alkyl halide. The Appel reaction, using triphenylphosphine and a tetrahalomethane (e.g., CBr4 or CCl4), can convert 1-hexanol to 1-bromohexane or 1-chlorohexane under mild conditions.[1][2][3][4] The resulting alkyl halide can then be reacted with a cyanide salt to produce this compound.

Q5: What are the safety precautions I should take when working with cyanide salts?

A5: Sodium and potassium cyanide are highly toxic. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid contact with acids, as this will generate highly toxic hydrogen cyanide (HCN) gas. Have a cyanide poisoning antidote kit available and be familiar with its use. All waste containing cyanide must be quenched and disposed of according to your institution's safety protocols.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Suggestions
Poor quality of starting materials Ensure the alkyl halide is pure and not degraded. If starting from 1-hexanol, ensure the conversion to the alkyl halide was successful and the product was purified.
Inactive cyanide salt Use freshly opened or properly stored sodium or potassium cyanide. Cyanide salts can degrade over time, especially if exposed to moisture.
Inappropriate solvent The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or acetone are generally preferred for SN2 reactions with cyanide. Protic solvents like water or ethanol can lead to competing hydrolysis or elimination reactions.
Reaction temperature is too low While lower temperatures favor substitution, the reaction rate might be too slow. Gradually increase the temperature and monitor the reaction progress by TLC or GC-MS.
Insufficient reaction time Some reactions may require longer periods to reach completion. Monitor the reaction over time to determine the optimal duration.
Hydrolysis of the nitrile product If the workup conditions are too acidic or basic, the this compound product can hydrolyze to heptanoic acid or its salt.[4][5][6][7][8] Ensure the workup is performed under neutral or mildly basic/acidic conditions and at a low temperature.
Presence of Significant Byproducts
Observed Byproduct Potential Cause Troubleshooting Suggestions
1-Hexene E2 elimination is competing with the SN2 substitution. This is more likely with secondary alkyl halides, but can occur with primary halides under forcing conditions.Use a polar aprotic solvent (e.g., DMSO, DMF). Lower the reaction temperature. Consider using a phase-transfer catalyst to enhance the nucleophilicity of the cyanide ion.
Heptanoic acid or its salt Hydrolysis of the nitrile product during the reaction or workup.Ensure anhydrous reaction conditions. Perform the workup at a lower temperature and avoid prolonged exposure to strong acids or bases.[4][5][6][7][8]
Heptyl isocyanide Isocyanide formation is a common side reaction in nitrile synthesis, although it is usually a minor product with alkali metal cyanides.The use of silver cyanide (AgCN) would favor isocyanide formation, so ensure you are using NaCN or KCN.

Experimental Protocols & Data

Synthesis of this compound from 1-Bromoheptane

This protocol is a general guideline and may require optimization.

Materials:

  • 1-Bromoheptane

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO.

  • Heat the mixture to the desired temperature (e.g., 60-80 °C).

  • Slowly add 1-bromoheptane (1.0 equivalent) to the stirred solution.

  • Monitor the reaction progress using GC-MS or TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Data Presentation: Optimization of Reaction Conditions

The following tables provide hypothetical data based on common trends observed in nitrile synthesis to guide optimization. Actual results will vary based on specific experimental setups.

Table 1: Effect of Solvent on this compound Yield

SolventDielectric ConstantYield (%)
Dimethyl sulfoxide (DMSO)47.285-95
Dimethylformamide (DMF)36.780-90
Acetone20.770-80
Acetonitrile37.565-75
Ethanol24.640-50
Water80.1<10

Reaction Conditions: 1-Bromoheptane, NaCN, 80 °C, 6 hours.

Table 2: Effect of Temperature on this compound Yield

Temperature (°C)Yield (%)
4065
6082
8091
10085 (with increased elimination byproduct)
12075 (with significant elimination byproduct)

Reaction Conditions: 1-Bromoheptane, NaCN, DMSO, 6 hours.

Table 3: Effect of Reaction Time on this compound Yield

Reaction Time (hours)Yield (%)
275
488
691
891
1290

Reaction Conditions: 1-Bromoheptane, NaCN, DMSO, 80 °C.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Yield of this compound check_reagents Verify Purity and Activity of Starting Materials and Reagents start->check_reagents reagents_ok Reagents are OK check_reagents->reagents_ok reagents_bad Re-purify or Replace Reagents reagents_ok->reagents_bad No check_conditions Review Reaction Conditions (Solvent, Temperature, Time) reagents_ok->check_conditions Yes conditions_ok Conditions Seem Appropriate check_conditions->conditions_ok optimize_conditions Systematically Optimize Conditions (see tables) conditions_ok->optimize_conditions No check_byproducts Analyze Crude Product for Byproducts (GC-MS, NMR) conditions_ok->check_byproducts Yes byproducts_present Significant Byproducts Found? check_byproducts->byproducts_present address_byproducts Address Specific Byproducts (e.g., change solvent to reduce elimination) byproducts_present->address_byproducts Yes purification_issue Investigate Purification Step for Product Loss byproducts_present->purification_issue No

Caption: A decision tree to systematically troubleshoot low yield in this compound synthesis.

Experimental Workflow for this compound Synthesis and Optimization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Optimization reagent_prep Prepare Anhydrous Solvent and Reagents reaction_setup Set up Reaction Apparatus under Inert Atmosphere reagent_prep->reaction_setup run_reaction Run Reaction at Set Temperature and Time reaction_setup->run_reaction monitor_reaction Monitor Progress (TLC, GC-MS) run_reaction->monitor_reaction quench_reaction Quench Reaction and Perform Aqueous Workup monitor_reaction->quench_reaction extraction Extract Product with Organic Solvent quench_reaction->extraction drying Dry and Concentrate Organic Phase extraction->drying purification Purify by Fractional Distillation drying->purification characterization Characterize Product (NMR, IR, MS) purification->characterization yield_calculation Calculate Yield characterization->yield_calculation optimization Optimize Conditions Based on Yield and Purity yield_calculation->optimization

Caption: A typical workflow for the synthesis, purification, and optimization of this compound.

References

Technical Support Center: Stabilization of Heptanenitrile for Long-Term Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stabilization and handling of heptanenitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results over time This compound degradationVerify the purity of the this compound stock. Implement proper storage and handling procedures. Consider the use of stabilizers if prolonged storage is necessary.
Appearance of unknown peaks in analytical chromatograms (GC, HPLC) Formation of degradation productsIdentify potential degradation pathways (e.g., hydrolysis, oxidation). Characterize unknown peaks using techniques like GC-MS. Perform forced degradation studies to confirm the identity of degradants.
Change in physical properties (e.g., color, odor) Significant chemical degradationDiscontinue use of the current stock. Procure a fresh supply of high-purity this compound. Review and improve storage conditions to prevent future degradation.
Precipitate formation in the this compound container Polymerization or reaction with contaminantsEnsure the container is inert and properly sealed. Avoid exposure to incompatible materials, strong acids, or bases. Filter the solvent before use if a precipitate is observed, but consider the stock compromised.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1] To minimize the risk of photodegradation, it is also recommended to store it in a dark or amber-colored container.[2]

Q2: What materials are incompatible with this compound?

A2: this compound is incompatible with strong oxidizing agents and strong acids.[3] Contact with these substances can lead to vigorous reactions and degradation of the nitrile. It is crucial to avoid storing this compound near these chemicals.

Q3: How does exposure to air and moisture affect this compound?

A3: Exposure to moisture, especially in the presence of acidic or basic conditions, can lead to the hydrolysis of this compound.[4][5][6] This process initially forms heptanamide, which can further hydrolyze to heptanoic acid and ammonia.[4][5][6] Oxygen in the air can promote oxidation, particularly at elevated temperatures or in the presence of light.

Degradation and Stabilization

Q4: What are the primary degradation pathways for this compound?

A4: The two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: This can be catalyzed by either acids or bases, leading to the formation of heptanamide and subsequently heptanoic acid.[4][5][6][7][8]

  • Oxidation: The nitrile group can be susceptible to oxidation, though specific pathways for this compound are not extensively documented. General oxidation of organic compounds can be initiated by heat, light, and the presence of radical initiators.[9][10]

Q5: Are there any recommended stabilizers for this compound?

A5: While specific stabilizers for this compound are not widely documented, general principles for stabilizing organic solvents can be applied.

  • Acid Scavengers: To prevent acid-catalyzed hydrolysis, small amounts of acid scavengers can be added. These are typically basic compounds that neutralize any acidic impurities that may form.[1][9] Examples include epoxidized soybean oil or other proprietary acid scavengers.[1]

  • Antioxidants: To inhibit oxidation, various antioxidants can be used. Hindered phenols (e.g., BHT - Butylated hydroxytoluene) and aminic antioxidants are common choices for organic materials.[4][10][11] They function by scavenging free radicals that initiate the oxidation process.[4][11]

The selection and concentration of a stabilizer should be carefully considered based on the specific application to avoid interference with experimental results.

Q6: How can I detect degradation in my this compound sample?

A6: Degradation can be detected through various analytical techniques. Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector is a powerful tool for assessing purity and identifying volatile degradation products.[12][13][14] A stability-indicating High-Performance Liquid Chromatography (HPLC) method can also be developed to separate this compound from its potential non-volatile degradation products like heptanamide and heptanoic acid.[5][15][16][17]

Experimental Protocols

Q7: How can I perform a forced degradation study on this compound?

A7: Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[9][10][18][19] A typical protocol involves exposing this compound to various stress conditions:

  • Acidic Conditions: Treat with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).

  • Basic Conditions: Treat with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Conditions: Treat with a dilute oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Stress: Heat the sample at a high temperature (e.g., 80-100 °C).

  • Photolytic Stress: Expose the sample to UV light.

Samples should be analyzed at various time points using a suitable analytical method like HPLC or GC to track the formation of degradation products.[5][15][16][17]

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the long-term stability of pure this compound under various conditions. Researchers are encouraged to perform their own stability studies based on the protocols outlined in the FAQ section. The following table provides a template for recording such data.

Table 1: Example Stability Data for this compound under Accelerated Conditions

Condition Time (days) This compound Purity (%) Major Degradation Product(s) Concentration of Degradant(s) (%)
40°C / 75% RH099.8--
3099.5Heptanamide0.2
6099.1Heptanamide0.5
9098.6Heptanamide, Heptanoic Acid0.8, 0.1
60°C099.8--
1599.0Heptanamide0.6
3098.2Heptanamide, Heptanoic Acid1.1, 0.2
UV Light099.8--
799.7Unidentified0.1
1499.5Unidentified0.2

Visualizations

This compound Degradation Pathways This compound This compound Heptanamide Heptanamide This compound->Heptanamide Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Products Oxidation_Products This compound->Oxidation_Products Oxidation (O₂, Light, Heat) Heptanoic_Acid Heptanoic_Acid Heptanamide->Heptanoic_Acid Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Potential degradation pathways of this compound.

General Workflow for this compound Stability Testing cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation Start High-Purity This compound Develop_Method Develop Stability-Indicating Analytical Method (HPLC/GC) Start->Develop_Method Forced_Degradation Forced Degradation Studies (Acid, Base, Heat, Light, Oxidation) Develop_Method->Forced_Degradation Analyze_Samples Analyze Samples at Various Time Points Forced_Degradation->Analyze_Samples Identify_Degradants Identify and Quantify Degradation Products Analyze_Samples->Identify_Degradants Assess_Stability Assess Stability and Determine Shelf-Life Identify_Degradants->Assess_Stability Propose_Stabilizers Propose Suitable Stabilizers (Optional) Assess_Stability->Propose_Stabilizers

Caption: A general experimental workflow for assessing the stability of this compound.

References

Resolving peak tailing issues for Heptanenitrile in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving chromatographic issues with Heptanenitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal peak shapes during their experiments.

Troubleshooting Guides

Peak tailing is a common issue when analyzing polar compounds like this compound. This guide provides a systematic approach to identifying and resolving the root cause of this problem in both Gas Chromatography (GC) and Liquid Chromatography (LC).

My this compound peak is tailing. How do I fix it?

Peak tailing can be caused by a variety of factors, from instrument setup to chemical interactions within the column. The first step is to determine if the tailing is specific to this compound or if all peaks in your chromatogram are affected.

If all peaks are tailing: This often points to a physical problem in the chromatography system.[1]

  • Gas Chromatography (GC):

    • Improper Column Installation: An incorrectly cut column end or improper positioning within the inlet can create turbulence and dead volume, leading to tailing for all compounds.[1] Ensure a clean, square cut and correct installation depth.

    • Blocked Inlet Liner or Frit: Particulate matter from the sample or septum can partially block the flow path.[2]

    • System Leaks: Check for leaks at all fittings, as they can disrupt the carrier gas flow uniformity.

  • Liquid Chromatography (LC):

    • Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening and tailing, especially for early eluting peaks.[3]

    • Column Void or Blocked Frit: A void at the column inlet or a blocked frit can distort the flow path.[3] Consider back-flushing the column (if permissible by the manufacturer) or replacing it.

    • Leaking Fittings: Ensure all fittings are secure to prevent leaks that can affect flow rate and pressure stability.

If only the this compound peak (or other polar analyte peaks) is tailing: This suggests a chemical interaction between this compound and the stationary phase or other system components.

  • Gas Chromatography (GC):

    • Active Sites: The nitrile group in this compound can interact with active sites in the GC system, such as silanol groups in the liner or on the column stationary phase, especially if the column is old or contaminated.[4]

    • Stationary Phase Contamination: Accumulation of non-volatile sample matrix components at the head of the column can create active sites.

  • Liquid Chromatography (LC):

    • Secondary Silanol Interactions: This is a primary cause of peak tailing for polar compounds in reversed-phase LC.[5] The nitrile group can interact with ionized silanol groups on the silica-based stationary phase.

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[6]

Below is a logical workflow to troubleshoot peak tailing for this compound:

TroubleshootingWorkflow start Peak Tailing Observed for this compound all_peaks_tail Are all peaks tailing? start->all_peaks_tail check_physical_issues Investigate Physical System Issues all_peaks_tail->check_physical_issues Yes check_chemical_issues Investigate Chemical Interactions all_peaks_tail->check_chemical_issues No gc_physical Check GC System: - Column Installation - Inlet Liner/Frit - System Leaks check_physical_issues->gc_physical GC lc_physical Check LC System: - Extra-Column Dead Volume - Column Void/Frit - Leaking Fittings check_physical_issues->lc_physical LC solution Symmetrical Peak Achieved gc_physical->solution lc_physical->solution gc_chemical Address GC Chemical Issues: - Use Deactivated Liner/Column - Trim Column Inlet - Sample Cleanup check_chemical_issues->gc_chemical GC lc_chemical Address LC Chemical Issues: - Adjust Mobile Phase pH - Add Mobile Phase Modifier - Use End-Capped Column - Reduce Sample Load check_chemical_issues->lc_chemical LC gc_chemical->solution lc_chemical->solution

Caption: Troubleshooting workflow for this compound peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for GC analysis of this compound?

A good starting point for the GC analysis of this compound would be a method suitable for volatile to semi-volatile nitriles. Based on established methods for similar compounds, the following parameters can be used:

ParameterRecommendation
Column DB-624 or similar mid-polarity column (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane)
Dimensions 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium or Hydrogen at a constant flow of ~1-2 mL/min
Oven Program Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C
Inlet Temperature 250°C
Injection Mode Split (e.g., 50:1) to prevent column overload
Detector Flame Ionization Detector (FID) at 250°C

Q2: How can I improve the peak shape of this compound in reversed-phase LC?

Improving the peak shape of polar compounds like this compound in reversed-phase LC often involves addressing secondary interactions with the stationary phase.

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns have fewer accessible silanol groups, which significantly reduces peak tailing for polar analytes.

  • Adjust Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) can suppress the ionization of residual silanol groups, minimizing their interaction with the nitrile.[7]

  • Add a Mobile Phase Modifier: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, this can shorten column lifetime.[8]

  • Optimize Mobile Phase Composition: The choice of organic modifier (acetonitrile vs. methanol) can influence peak shape. Acetonitrile is often preferred due to its lower viscosity and UV cutoff.[6]

  • Reduce Sample Concentration: Dilute your sample to check for and mitigate column overload.

Q3: What is the effect of temperature on this compound peak shape?

In both GC and LC, temperature plays a crucial role in chromatographic performance.

Chromatography TypeEffect of Increasing Temperature
Gas Chromatography (GC) Generally leads to sharper (narrower) peaks and shorter retention times.[3] However, excessively high temperatures can cause stationary phase bleed and degradation.
Liquid Chromatography (LC) Reduces mobile phase viscosity, which can lead to higher efficiency and sharper peaks. It also decreases retention times.

Q4: Can sample preparation affect the peak shape of this compound?

Yes, proper sample preparation is critical.

  • Solvent Mismatch (LC): Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including tailing or fronting. It is best to dissolve the sample in the initial mobile phase.

  • Sample Clean-up: For complex matrices, using techniques like Solid-Phase Extraction (SPE) to remove interfering compounds can prevent contamination of the column and improve peak shape.[6]

  • Filtration: Always filter samples to remove particulates that could block the column frit.

Experimental Protocols

Protocol 1: GC-FID Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound using Gas Chromatography with Flame Ionization Detection.

1. Instrumentation and Consumables:

  • Gas Chromatograph with FID

  • Column: DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent

  • Carrier Gas: Helium (99.999% purity)

  • Sample Vials and Syringes

2. GC-FID Conditions:

ParameterSetting
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Flow 1.5 mL/min (constant flow)
Oven Program 40°C (hold 2 min), then 10°C/min to 200°C
Detector Temperature 250°C
Makeup Gas (N2) 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at 1000 µg/mL.

  • Prepare working standards by serial dilution of the stock solution.

  • For unknown samples, dilute in the same solvent to an expected concentration within the calibration range.

4. Analysis Procedure:

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject a solvent blank to ensure the system is clean.

  • Inject the calibration standards, followed by the samples.

Protocol 2: Reversed-Phase HPLC-UV Method for this compound Analysis

This protocol outlines a general approach for analyzing this compound using Reversed-Phase High-Performance Liquid Chromatography with UV detection.

1. Instrumentation and Consumables:

  • HPLC system with UV detector

  • Column: End-capped C18 (e.g., 150 mm x 4.6 mm ID, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample Vials and Syringes

2. HPLC-UV Conditions:

ParameterSetting
Mobile Phase Isocratic or Gradient (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Wavelength 210 nm (or as determined by UV scan)

3. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at 1000 µg/mL.

  • Prepare working standards by serial dilution of the stock solution with the mobile phase.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a mobile phase blank.

  • Inject the calibration standards, followed by the samples.

Below is a diagram illustrating the logical relationship in selecting a chromatographic method for this compound.

MethodSelection start Analyze this compound volatility Is the sample volatile? start->volatility gc_method Gas Chromatography (GC) volatility->gc_method Yes lc_method Liquid Chromatography (LC) volatility->lc_method No / Thermally Labile gc_column Select Column: - Mid-polarity (e.g., DB-624) - Consider inertness gc_method->gc_column gc_detector Select Detector: - FID for general purpose - NPD for higher sensitivity to nitrogen gc_method->gc_detector lc_mode Select Mode: - Reversed-Phase for polarity lc_method->lc_mode lc_detector Select Detector: - UV at low wavelength (~210 nm) lc_method->lc_detector lc_column Select Column: - End-capped C18 or C8 lc_mode->lc_column

Caption: Method selection guide for this compound analysis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Heptanenitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of traditional and emerging synthetic routes to Heptanenitrile, offering a comprehensive comparison of their performance, supported by experimental data. This guide is intended to assist researchers, scientists, and professionals in drug development in selecting the most suitable and efficient methods for their specific applications.

This compound, also known as enanthonitrile or hexyl cyanide, is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The selection of an appropriate synthetic route is crucial for achieving desired purity, yield, and cost-effectiveness. This guide provides a comparative analysis of various methods for the synthesis of this compound, including traditional approaches and modern, greener alternatives.

Comparative Analysis of this compound Synthesis Routes

The following table summarizes the key quantitative data for different synthetic pathways to this compound, providing a clear comparison of their performance metrics.

Synthesis RouteStarting MaterialReagents/CatalystReaction TimeTemperature (°C)Yield (%)Purity (%)
Nucleophilic Substitution 1-ChlorohexaneSodium Cyanide, DMSO< 1 hour90 - 16091> 98 (distilled)
Catalytic Ammoxidation 1-HeptanolAmmonia, Ferrous SulfideContinuous flow45085 - 86Not specified
Biocatalytic Dehydration HeptanalHydroxylamine, Aldoxime Dehydratase24 - 48 hours25 - 37> 90 (typical)High
From Carboxylic Acid Heptanoic AcidAmmonia, Metal Oxide CatalystContinuous flow300 - 400~80-90 (typical)Not specified
Dehydration of Amide HeptanamidePhosphorus Pentoxide1 - 2.5 min (MW)Microwave~90 (analogous)High
Electrochemical Synthesis Heptanoic AcidElectrolysisNot specifiedAmbientModerate-Good (general)Not specified

Detailed Experimental Protocols

Nucleophilic Substitution from 1-Chlorohexane

This classic and high-yielding method involves the reaction of an alkyl halide with a cyanide salt.[1]

Protocol:

  • In a flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, a mixture of 30 g of dry sodium cyanide and 150 ml of dry dimethyl sulfoxide (DMSO) is prepared.

  • The slurry is heated to 90 °C, after which the heating is discontinued.

  • 0.5 moles of 1-chlorohexane is added dropwise to the stirred mixture at a rate that maintains the reaction temperature below 160 °C due to the exothermic nature of the reaction.

  • After the addition is complete, the mixture is stirred for an additional 10 minutes, or until the temperature drops below 50 °C.

  • The reaction mixture is then poured into water and the product is extracted several times with a suitable organic solvent like chloroform or ethyl ether.

  • The combined organic extracts are washed with a saturated sodium chloride solution, dried over anhydrous calcium chloride, and purified by distillation. This compound is collected at 96-97 °C / 50 mmHg.

Catalytic Ammoxidation of 1-Heptanol

This method provides a direct conversion of an alcohol to a nitrile at high temperatures using a heterogeneous catalyst.[2]

Protocol:

  • A fixed-bed reactor is packed with a ferrous sulfide catalyst.

  • A gaseous mixture of 1-heptanol and ammonia, with a molar ratio of 1:3, is passed through the reactor.

  • The reaction is carried out at a temperature of 450 °C and atmospheric pressure.

  • The heptanol space velocity is maintained at 0.4 h⁻¹, and the linear velocity of the gas stream is 1.00 cm/sec.

  • The product, enanthonitrile (this compound), is collected from the effluent gas stream. The catalyst has been shown to be stable for at least 24 hours of continuous operation.

Biocatalytic Dehydration of Heptanal

This two-step, one-pot green synthesis route avoids the use of toxic cyanide reagents and proceeds under mild conditions.[3][4]

Protocol:

  • Step 1: Oxime Formation: Heptanal is reacted with hydroxylamine to form heptanal oxime.

  • Step 2: Enzymatic Dehydration: The heptanal oxime is then subjected to an aldoxime dehydratase (Oxd) enzyme. This enzymatic reaction can be carried out using whole cells overexpressing the enzyme in an aqueous buffer. The reaction typically proceeds at or near room temperature (e.g., 30 °C) and can achieve high to quantitative conversion of the aldoxime to this compound within 24 to 48 hours. Substrate loadings can be very high, in some cases exceeding 1 kg per liter of aqueous reaction medium.[3][5]

Direct Synthesis from Heptanoic Acid

This industrial-style process involves the vapor-phase reaction of a carboxylic acid with ammonia over a solid catalyst.

Protocol:

  • A vaporized stream of heptanoic acid and ammonia is passed over a heated metal oxide catalyst (e.g., niobium oxide, alumina).

  • The reaction is typically carried out at temperatures ranging from 300 to 400 °C.

  • The process is run in a continuous flow reactor.

  • The resulting this compound is condensed and collected from the product stream. This method is analogous to the industrial production of other fatty nitriles.

Dehydration of Heptanamide

This method involves the preparation of the corresponding amide followed by dehydration.

Protocol:

  • Step 1: Amide Formation: Heptanamide can be prepared from heptanoic acid by reacting it with urea at 170-180 °C for 4 hours, with yields of 68-74%.[6]

  • Step 2: Dehydration: The dehydration of the amide can be achieved using a strong dehydrating agent. For example, benzamide is dehydrated to benzonitrile in high yield (90%) by microwave irradiation for 1-2.5 minutes in the presence of phosphorus pentoxide.[7] A similar protocol would be applied to heptanamide.

Electrochemical Synthesis from Heptanoic Acid

This emerging green chemistry approach utilizes electricity to drive the conversion of carboxylic acids to nitriles.

Protocol: While a specific protocol for this compound is not widely detailed, the general approach involves the electrolysis of a solution containing the aliphatic carboxylic acid (heptanoic acid) and a cyanide source under mild conditions. This method avoids the use of harsh chemical oxidants. The reaction is typically carried out in an undivided electrochemical cell with suitable electrodes.

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow and relationships of the different synthesis routes for this compound.

Heptanenitrile_Synthesis_Routes Heptanoic_Acid Heptanoic Acid Heptanamide Heptanamide Heptanoic_Acid->Heptanamide Urea, 170-180°C This compound This compound Heptanoic_Acid->this compound NH₃, Catalyst, 300-400°C Heptanol 1-Heptanol Heptanol->this compound NH₃, FeS, 450°C Haloheptane 1-Haloheptane Haloheptane->this compound NaCN, DMSO Heptanal Heptanal Heptaldoxime Heptaldoxime Heptanal->Heptaldoxime NH₂OH Heptanamide->this compound P₄O₁₀, MW Heptaldoxime->this compound Aldoxime Dehydratase

Overview of this compound Synthesis Pathways.

Experimental_Workflow_Comparison Start Select Synthesis Route Nucleophilic_Sub Nucleophilic Substitution Start->Nucleophilic_Sub Catalytic_Ammox Catalytic Ammoxidation Start->Catalytic_Ammox Biocatalytic Biocatalytic Dehydration Start->Biocatalytic From_Acid From Carboxylic Acid Start->From_Acid Reaction_Setup Reaction Setup Nucleophilic_Sub->Reaction_Setup Catalytic_Ammox->Reaction_Setup Biocatalytic->Reaction_Setup From_Acid->Reaction_Setup Reaction Reaction Execution Reaction_Setup->Reaction Workup Work-up & Extraction Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification Analysis Analysis (GC, NMR, etc.) Purification->Analysis

General Experimental Workflow for Comparison.

Conclusion

The choice of a synthetic route for this compound depends heavily on the specific requirements of the application, such as scale, desired purity, cost constraints, and environmental considerations. The traditional nucleophilic substitution from 1-haloheptanes offers high yields and purity, making it suitable for laboratory-scale synthesis where the use of cyanide is permissible. For larger-scale industrial production, catalytic ammoxidation of 1-heptanol or direct synthesis from heptanoic acid present viable, albeit high-temperature, options.

Emerging biocatalytic and electrochemical methods represent the future of greener nitrile synthesis. The biocatalytic route from heptanal is particularly attractive due to its mild reaction conditions, high potential yields, and avoidance of toxic reagents. While electrochemical synthesis is still a developing area for this specific molecule, it holds promise for sustainable production. This guide provides the necessary data and protocols to enable an informed decision on the most appropriate synthetic strategy for this compound.

References

A Comparative Guide to Analytical Techniques for Validating Heptanenitrile Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical techniques for validating the purity of heptanenitrile. Ensuring the purity of chemical entities like this compound is critical in research and drug development to guarantee reliable experimental outcomes and meet stringent safety and quality standards. This document offers a detailed overview of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, complete with experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most suitable method for your specific analytical needs.

Introduction to this compound and its Purity Assessment

This compound (C₇H₁₃N), also known as enanthonitrile or hexyl cyanide, is a versatile aliphatic nitrile used as a building block in the synthesis of various organic compounds, including amines, amides, and carboxylic acids, which are valuable intermediates in the pharmaceutical and fine chemical industries.[1] Given its role as a precursor, the purity of this compound is paramount to ensure the quality, yield, and safety of the final products. Impurities can arise from the synthesis process, degradation, or storage. Common synthesis routes, such as the nucleophilic substitution of a 1-haloheptane with a cyanide salt, may result in impurities like unreacted starting materials, by-products from side reactions (e.g., heptanol), or homologous nitriles.[2]

The validation of this compound's purity requires robust analytical techniques that can accurately identify and quantify the main component and any potential impurities. This guide focuses on a comparative analysis of GC-MS, HPLC, and qNMR, three powerful and widely used techniques in chemical analysis.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for purity validation depends on several factors, including the chemical nature of the analyte and its potential impurities, the required sensitivity and selectivity, and the desired level of quantitation accuracy. The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Primary Application Separation and quantification of volatile and semi-volatile compounds. Ideal for identifying unknown impurities through mass spectral libraries.Separation and quantification of a wide range of compounds, including non-volatile or thermally labile impurities.Absolute quantification of the main component and NMR-active impurities without the need for a specific reference standard for each impurity.[3]
Typical Purity Accuracy High, dependent on calibration with reference standards.High, dependent on calibration with reference standards.Very high, as it is a primary ratio method.
Precision (RSD) < 2%< 2%< 1%
Limit of Detection (LOD) Low (ng to pg range)[4]Moderate (µg to ng range)[5]Higher than chromatographic methods (mg to µg range)
Limit of Quantification (LOQ) Low (ng range)[4]Moderate (µg range)[5]Higher than chromatographic methods (mg to µg range)
Strengths High sensitivity and specificity, excellent for volatile impurities, provides structural information for impurity identification.Broad applicability to a wide range of compounds, well-established and robust.Highly accurate and precise, non-destructive, provides structural information, can quantify compounds without a matching standard.
Limitations Requires analytes to be volatile and thermally stable.May require derivatization for some compounds, can consume larger volumes of solvents.Lower sensitivity compared to chromatographic methods, may have issues with complex mixtures with overlapping signals.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Injector: Split/splitless inlet.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

Chromatographic Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 split ratio)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-200

Sample Preparation:

Prepare a 1000 µg/mL stock solution of the this compound sample in a suitable volatile solvent like dichloromethane or hexane. Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterValue
Mobile Phase A: WaterB: Acetonitrile
Gradient 0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-21 min: 80-40% B21-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

Dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Prepare working standards by diluting the stock solution with the mobile phase.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a highly accurate determination of purity without the need for a specific reference standard for the analyte.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.

  • NMR Tube: 5 mm high-precision NMR tubes.

Experimental Parameters:

ParameterValue
Solvent Chloroform-d (CDCl₃) with a certified internal standard (e.g., maleic anhydride)
Pulse Program A 30° or 90° pulse with a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest (typically 30-60 s)
Acquisition Time (AQ) ≥ 3 s
Number of Scans (NS) 16 or more for adequate signal-to-noise ratio
Temperature 298 K

Sample Preparation:

Accurately weigh about 10-20 mg of the this compound sample and a certified internal standard into a vial. Dissolve the mixture in a known volume of deuterated solvent and transfer it to an NMR tube.

Data Processing and Purity Calculation:

The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for each analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Volatile Solvent A->B C Prepare Calibration Standards B->C D Inject Sample into GC C->D E Separation in GC Column D->E F Ionization and Fragmentation in MS E->F G Mass-to-Charge Ratio Detection F->G H Chromatogram Generation G->H I Peak Integration and Identification H->I J Purity Calculation I->J

GC-MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Acetonitrile A->B C Prepare Working Standards B->C D Inject Sample into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Chromatogram Generation F->G H Peak Integration G->H I Purity Calculation H->I

HPLC Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Accurately Weigh this compound and Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Set Quantitative Parameters (e.g., long D1) D->E F Process Spectrum (Phasing, Baseline Correction) E->F G Integrate Analyte and Standard Signals F->G H Calculate Absolute Purity G->H

qNMR Experimental Workflow

Logical Relationships of Analytical Techniques

The choice of analytical technique is often guided by the specific requirements of the analysis. The following diagram illustrates a logical decision-making pathway for selecting the appropriate technique for this compound purity validation.

Decision_Tree A Purity Validation of this compound B Need to Identify Unknown Impurities? A->B C GC-MS B->C Yes D Primary Method for Highest Accuracy Needed? B->D No E qNMR D->E Yes F Routine QC and Quantification of Known Impurities D->F No G HPLC or GC-MS F->G

Decision Pathway for Technique Selection

Conclusion

The validation of this compound purity is a critical step in ensuring the quality and reliability of research and manufacturing processes. This guide has provided a comparative overview of three powerful analytical techniques: GC-MS, HPLC, and qNMR.

  • GC-MS is the method of choice for identifying and quantifying volatile impurities with high sensitivity and specificity.

  • HPLC offers versatility for a broader range of potential non-volatile impurities.

  • qNMR stands out as a primary method for achieving the highest accuracy in purity determination without the need for specific impurity reference standards.

The selection of the most appropriate technique will depend on the specific analytical needs, available instrumentation, and regulatory requirements. For comprehensive purity profiling, a combination of these techniques may be employed to provide orthogonal data and a more complete understanding of the sample's composition.

References

A Comparative Guide to Heptanenitrile and Acetonitrile as Solvents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, product yields, and purification efficiency. This guide provides a detailed comparison of the solvent properties of heptanenitrile and acetonitrile, supported by physicochemical data and a theoretical examination of their performance in a representative organic reaction.

This document delves into the key characteristics of these two nitrile solvents, offering a direct comparison of their physical and chemical properties. By presenting this data in accessible tables and outlining a detailed experimental protocol, we aim to equip researchers with the information needed to make informed decisions when selecting a solvent for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

This compound and acetonitrile, while both belonging to the nitrile family, exhibit distinct physicochemical properties owing to the difference in their alkyl chain length. These differences have significant implications for their behavior as solvents.

PropertyThis compoundAcetonitrileReferences
Molecular Formula C₇H₁₃NC₂H₃N[1][2]
Molecular Weight ( g/mol ) 111.1841.05[2][3]
Boiling Point (°C) 186-18781.3-82.1[1][2]
Melting Point (°C) -64-46 to -44[2][4]
Density (g/mL at 25°C) 0.810.786[1][2]
Flash Point (°C) 585[5][6]
Solubility in Water Slightly solubleMiscible[1][2]
Viscosity (cP at 20°C) ~1.5 (estimated)0.369[7]
Dielectric Constant (at 20°C) ~5-7 (estimated)37.5[7]
Dipole Moment (Debye) ~3.5 (estimated)3.44[7]

Solvent Performance in Organic Synthesis: A Case Study of Nucleophilic Substitution

To illustrate the practical implications of their differing properties, we will consider a representative Sₙ2 reaction: the substitution of an alkyl bromide with an azide salt. Acetonitrile is a commonly used polar aprotic solvent for such reactions.

Experimental Protocol: Synthesis of an Alkyl Azide

Objective: To synthesize an alkyl azide from an alkyl bromide via a nucleophilic substitution reaction.

Materials:

  • Alkyl bromide (e.g., 1-bromobutane)

  • Sodium azide (NaN₃)

  • Solvent (Acetonitrile or this compound)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.5 eq) in 50 mL of the chosen solvent (acetonitrile or this compound).

  • To this stirring suspension, add the alkyl bromide (1.0 eq).

  • Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux. The reaction temperature will be dictated by the boiling point of the solvent used (~82°C for acetonitrile, ~186°C for this compound).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the sodium bromide byproduct.

  • Transfer the filtrate to a separatory funnel and wash with 50 mL of deionized water to remove any remaining inorganic salts.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic layer using a rotary evaporator to obtain the crude alkyl azide.

  • Analyze the product by GC-MS to confirm its identity and purity.

Discussion of Expected Outcomes:
  • Reaction Rate: Acetonitrile, with its higher dielectric constant, is expected to better solvate the sodium and azide ions, potentially leading to a faster reaction rate compared to this compound. The lower viscosity of acetonitrile also facilitates better mixing and mass transfer.

  • Solubility: The reactants and the resulting sodium bromide salt will likely have different solubilities in the two solvents. The higher polarity of acetonitrile may lead to better solubility of the ionic reactants.

  • Work-up and Purification: The significant difference in boiling points will heavily influence the work-up procedure. Acetonitrile can be easily removed under reduced pressure at moderate temperatures. In contrast, the high boiling point of this compound would require higher temperatures or high vacuum for its removal, which might not be suitable for thermally sensitive products. However, the low water solubility of this compound could simplify the aqueous work-up step.

Safety and Handling

Both this compound and acetonitrile are hazardous materials and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard StatementThis compoundAcetonitrileReferences
Flammability Flammable liquid and vaporHighly flammable liquid and vapor[8][9]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaledHarmful if swallowed, in contact with skin, or if inhaled[8][9]
Eye Irritation Causes serious eye irritationCauses serious eye irritation[8][9]

Always consult the latest Safety Data Sheet (SDS) before handling these chemicals.[6][8][9][10][11]

Visualizing the Solvent Selection Process

The choice between this compound and acetonitrile for a given application is a multi-faceted decision based on their physicochemical properties and the specific requirements of the reaction or analytical method. The following diagram illustrates the logical relationships in this selection process.

Solvent_Selection cluster_properties Physicochemical Properties cluster_solvents Solvents cluster_application Application Considerations Boiling_Point Boiling Point Product_Isolation Product Isolation Boiling_Point->Product_Isolation Polarity Polarity (Dielectric Constant) Reaction_Rate Reaction Rate Polarity->Reaction_Rate Analyte_Elution Analyte Elution (Chromatography) Polarity->Analyte_Elution Viscosity Viscosity Viscosity->Reaction_Rate Solubility Solubility Solubility->Product_Isolation This compound This compound This compound->Boiling_Point High This compound->Polarity Lower This compound->Viscosity Higher This compound->Solubility Low in Water Acetonitrile Acetonitrile Acetonitrile->Boiling_Point Low Acetonitrile->Polarity Higher Acetonitrile->Viscosity Lower Acetonitrile->Solubility Miscible with Water

Solvent property influence on application.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis of an alkyl azide, as described in the experimental protocol.

Experimental_Workflow Start Start Dissolve_NaN3 Dissolve Sodium Azide in Solvent Start->Dissolve_NaN3 Add_Alkyl_Bromide Add Alkyl Bromide Dissolve_NaN3->Add_Alkyl_Bromide Reflux Heat to Reflux Add_Alkyl_Bromide->Reflux Monitor_Reaction Monitor Reaction Progress (TLC/GC) Reflux->Monitor_Reaction Cool Cool to Room Temperature Monitor_Reaction->Cool Reaction Complete Filter Filter to Remove NaBr Cool->Filter Aqueous_Workup Aqueous Work-up Filter->Aqueous_Workup Dry_Organic_Layer Dry Organic Layer Aqueous_Workup->Dry_Organic_Layer Concentrate Concentrate in vacuo Dry_Organic_Layer->Concentrate Analyze_Product Analyze Product (GC-MS) Concentrate->Analyze_Product End End Analyze_Product->End

References

Heptanenitrile: A Greener Alternative to Hazardous Solvents in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing effort to embrace greener and more sustainable practices, the chemical and pharmaceutical industries are increasingly scrutinizing the environmental, health, and safety impacts of the solvents they use. For decades, solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) have been workhorses in organic synthesis and drug development. However, their hazardous nature has prompted a search for safer, more sustainable alternatives. Heptanenitrile, a colorless liquid, is emerging as a promising green solvent, offering a unique combination of properties that make it a viable replacement in various applications.[1]

This guide provides an objective comparison of this compound with these conventional hazardous solvents, supported by physical property data and a representative experimental protocol.

Physical and Chemical Properties: A Comparative Overview

The suitability of a solvent for a particular application is largely determined by its physical and chemical properties. The following table summarizes key properties of this compound and compares them with those of DCM, DMF, and NMP.

PropertyThis compoundDichloromethane (DCM)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Molecular Formula C7H13N[2][1]CH2Cl2C3H7NOC5H9NO
Molecular Weight ( g/mol ) 111.18[2]84.9373.0999.13
Boiling Point (°C) 186-187[1][3]39.6153202
Melting Point (°C) -64[1][3]-96.7-61-24
Density (g/mL at 25°C) 0.81[1]1.330.9441.028
Flash Point (°C) 60.5[4]N/A (non-flammable)5891
Water Solubility Slightly soluble/Insoluble[2][1]13 g/LMiscibleMiscible

Hansen Solubility Parameters (HSP), MPa0.5

Hansen Solubility Parameters (HSP) are a powerful tool for predicting the solubility of a substance in a given solvent.[5][6] They are based on the principle that "like dissolves like" and quantify this by considering the energy of dispersion (δd), polar forces (δp), and hydrogen bonding (δh).[5][7] Solvents with similar HSP values are more likely to be miscible.

Solventδd (Dispersion)δp (Polar)δh (Hydrogen Bonding)
This compound 16.57.54.8
Dichloromethane (DCM) 17.07.37.1
N,N-Dimethylformamide (DMF) 17.413.711.3
N-Methyl-2-pyrrolidone (NMP) 18.012.37.2

The HSP data indicates that this compound has a polarity profile that is somewhat comparable to DCM and NMP, suggesting its potential to replace these solvents in certain applications.

Performance and Green Chemistry Profile

This compound's higher boiling point makes it suitable for reactions requiring elevated temperatures, where DCM would be inappropriate. Its limited water solubility can be advantageous in reaction workups, simplifying the separation of the organic phase from aqueous washes.

From a green chemistry perspective, this compound offers several potential advantages:

  • Reduced Toxicity: While still requiring careful handling as a nitrile, it is not classified as a carcinogenic, mutagenic, or reprotoxic (CMR) substance, unlike DMF and NMP.

  • Biodegradability: As an aliphatic nitrile, it is expected to be more readily biodegradable than aromatic and halogenated solvents.[8][9]

  • Renewable Feedstock Potential: While currently derived from petrochemical sources, the linear C7 backbone of this compound opens the possibility of future production from bio-based feedstocks.

Experimental Protocol: A Case Study in Amide Bond Formation

Amide bond formation is a cornerstone of pharmaceutical synthesis.[10] The following is a representative protocol for an amide coupling reaction, illustrating how this compound can be substituted for a traditional hazardous solvent like DMF.

Objective: To synthesize N-benzyl-heptanamide using this compound as the reaction solvent.

Materials:

  • Heptanoic acid

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • This compound (solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve heptanoic acid (1.0 eq) and benzylamine (1.0 eq) in this compound.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in this compound to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography.

This protocol demonstrates a straightforward substitution of this compound for a more hazardous solvent, with the potential for comparable or improved reaction outcomes and a more favorable environmental profile.

Visualizations

Logical Relationship: Green Solvent Selection Framework

The decision to replace a hazardous solvent is a multi-step process. The following diagram illustrates a logical framework for selecting a greener alternative like this compound.

Diagram 1: Green Solvent Selection Framework A Identify Hazardous Solvent (e.g., DMF, NMP, DCM) B Define Performance Requirements (Solubility, Boiling Point, Polarity) A->B Analyze Application C Screen Potential Alternatives (e.g., this compound, Cyrene, GVL) B->C Match Properties D Evaluate Green & Safety Metrics (Toxicity, Biodegradability, Flash Point) C->D Prioritize Sustainability E Perform Lab-Scale Feasibility Tests (Reaction Yield, Purity, Workup) D->E Validate Performance E->C Re-screen if Fails F Scale-Up & Process Optimization E->F Confirm Viability G Implement as Green Alternative F->G Finalize Process Diagram 2: Experimental Workflow for Amide Coupling Setup Reaction Setup (Reactants in this compound) Reaction Reaction at 0°C to RT (12 hours) Setup->Reaction Filtration Filtration (Remove DCU) Reaction->Filtration Workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) Filtration->Workup Drying Drying & Concentration (MgSO4, Evaporation) Workup->Drying Purification Purification (Chromatography) Drying->Purification Product Final Product (N-benzyl-heptanamide) Purification->Product

References

A Comparative Guide to Analytical Methods for Heptanenitrile Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. Heptanenitrile (C₇H₁₃N), a valuable intermediate in organic synthesis, requires precise analytical methods for its quantification in various matrices. This guide provides an objective comparison of two common analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

The selection of an appropriate analytical method depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. While a direct comparative study providing experimental data for this compound was not found in publicly available literature, this guide synthesizes typical performance characteristics and protocols for these methods based on the analysis of similar short-chain aliphatic compounds.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the typical performance attributes of GC-FID and HPLC-UV for the quantification of small, volatile organic compounds like this compound. This data is representative and intended to provide a basis for method selection and development.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Linearity (R²) > 0.999[1]> 0.999[2]
Limit of Detection (LOD) 0.02 - 0.23 µg/mL[3]0.13 - 0.33 mM[4]
Limit of Quantification (LOQ) 0.08 - 0.78 µg/mL[3]0.5 - 1.0 mM[4]
Accuracy (% Recovery) 90 - 110%[5]95 - 105%[6]
Precision (%RSD) < 2%[5]< 2%[2]
Advantages High resolution and sensitivity for volatile compounds. Robust and widely available.[7][8]Versatile for a wide range of compounds. Non-destructive, allowing for further analysis.[9]
Disadvantages Not suitable for non-volatile or thermally labile compounds. Requires sample volatility.[8]Lower resolution for highly volatile compounds compared to GC. This compound lacks a strong chromophore, requiring detection at low UV wavelengths (e.g., < 220 nm), which can lead to lower sensitivity and potential interference.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of analytical methods. Below are representative methodologies for the quantification of this compound using GC-FID and HPLC-UV.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol outlines a general procedure for the quantification of this compound using GC-FID.

1. Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a known final concentration.

  • If necessary, perform a liquid-liquid extraction to isolate this compound from the sample matrix.[10]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: DB-624, HP-5, or similar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[8][11]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).[8][12]

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the expected concentration.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280 °C.[11]

  • Hydrogen Flow: 30-40 mL/min.[13]

  • Air Flow: 300-400 mL/min.[13]

  • Makeup Gas (Nitrogen): 25-30 mL/min.[13]

3. Quantification:

  • Prepare a series of calibration standards of this compound in the same solvent as the sample.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Protocol

This protocol provides a general methodology for the quantification of this compound using HPLC-UV. Due to the lack of a strong chromophore in this compound, detection is performed at a low UV wavelength.

1. Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase to a known final concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Instrumentation and Parameters:

  • HPLC System: Agilent 1200 series or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 210 nm.[4]

3. Quantification:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow start Start: Define Analytical Requirement method_dev_a Method A Development (e.g., GC-FID) start->method_dev_a method_dev_b Method B Development (e.g., HPLC-UV) start->method_dev_b validation_a Method A Validation (Linearity, Accuracy, Precision, etc.) method_dev_a->validation_a validation_b Method B Validation (Linearity, Accuracy, Precision, etc.) method_dev_b->validation_b sample_analysis Analyze Same Set of Samples with Both Validated Methods validation_a->sample_analysis validation_b->sample_analysis data_comparison Compare Results (e.g., Statistical Analysis) sample_analysis->data_comparison conclusion Conclusion on Method Equivalence or Preference data_comparison->conclusion end End: Method Implementation conclusion->end

Workflow for cross-validation of analytical methods.
Relationship of Validation Parameters

The following diagram illustrates the logical relationship between key analytical method validation parameters.

ValidationParameters method Analytical Method specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision (Repeatability, Intermediate) method->precision robustness Robustness method->robustness lod LOD linearity->lod loq LOQ linearity->loq loq->accuracy loq->precision

Logical relationship of analytical validation parameters.

References

Performance Deep Dive: Heptanenitrile in Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents and solvents is a critical decision that can significantly impact reaction outcomes, product purity, and overall process efficiency. This guide provides a comprehensive performance comparison of heptanenitrile in several key applications, weighing its advantages and disadvantages against common alternatives. The information presented is supported by available experimental data and detailed methodologies to aid in informed decision-making.

Precursor in the Synthesis of Primary Amines

This compound is a valuable precursor for the synthesis of 1-heptylamine, a primary amine with applications in the synthesis of pharmaceuticals and agrochemicals. The most common method for this transformation is catalytic hydrogenation.

Performance Comparison: Catalytic Hydrogenation of Aliphatic Nitriles
SubstrateCatalystTemperature (°C)Pressure (bar H₂)SolventPrimary Amine Yield (%)Secondary/Tertiary Amine ByproductsReference
Butyronitrile9.8% Co/SiO₂7025Ethanol97Low[1]
Laurontrile (C12)Raney Nickel (K₂CO₃ modified)12510Neat97.2Low[2]
Various Aliphatic NitrilesRaney Cobalt100-1502-30Not SpecifiedHighAmmonia addition suppresses byproducts[3]

Key Observations:

  • The catalytic hydrogenation of aliphatic nitriles to primary amines is a high-yield reaction.

  • The formation of secondary and tertiary amines is a common side reaction, which can often be suppressed by the addition of ammonia or by using modified catalysts.[2]

  • Longer-chain nitriles like lauronitrile can be effectively hydrogenated to their corresponding primary amines in high yields.[2]

Experimental Protocol: Catalytic Hydrogenation of a Nitrile

The following is a general procedure for the catalytic hydrogenation of a nitrile to a primary amine using a Raney Nickel catalyst.

Materials:

  • Nitrile (e.g., this compound)

  • Raney Nickel catalyst (slurry in water or ethanol)

  • Solvent (e.g., Ethanol or neat)

  • Hydrogen gas

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature control.

Procedure:

  • The autoclave reactor is charged with the nitrile and the solvent.

  • The Raney Nickel catalyst is carefully added to the reactor under an inert atmosphere to prevent ignition of the catalyst.

  • The reactor is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 10-50 bar).

  • The mixture is heated to the desired temperature (e.g., 100-150 °C) with vigorous stirring.

  • The reaction is monitored by measuring hydrogen uptake or by taking samples for analysis (e.g., GC-MS).

  • After the reaction is complete, the reactor is cooled to room temperature and carefully depressurized.

  • The catalyst is separated by filtration.

  • The product is isolated and purified by distillation or other suitable methods.

Analysis:

The reaction mixture and the purified product can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the nitrile and the selectivity for the primary amine.

Intermediate in the Synthesis of Carboxylic Acids

This compound can be hydrolyzed to produce heptanoic acid, a valuable carboxylic acid. This hydrolysis can be carried out under acidic or basic conditions.

Performance Comparison: Hydrolysis of Aliphatic Nitriles

The rate of hydrolysis of nitriles is influenced by steric hindrance and the electronic effects of the substituents. For long-chain aliphatic nitriles like this compound, solubility in the aqueous reaction medium can become a limiting factor, potentially requiring higher temperatures or longer reaction times.[4]

While specific kinetic data directly comparing the hydrolysis rates of a homologous series of aliphatic nitriles is scarce, the general principles of organic chemistry suggest that the reactivity of the nitrile group itself is not significantly altered by the chain length in the absence of other functional groups. The primary difference in performance will likely arise from the physical properties of the nitriles, such as their solubility.

Alternatives to Chemical Hydrolysis:

Biocatalytic hydrolysis using nitrilase enzymes presents a green and highly selective alternative. Nitrilases can operate under mild conditions (neutral pH and room temperature), avoiding the harsh conditions of acid or base hydrolysis.[5] Enzymes like the nitrilase from Rhodococcus rhodochrous have been shown to act on a variety of aliphatic nitriles.[6][7] The substrate specificity of these enzymes is a key factor, with some showing higher activity towards shorter-chain nitriles and others demonstrating broader substrate tolerance.

Nitrile SubstrateBiocatalystKey ObservationReference
Aliphatic Olefinic Nitriles (e.g., acrylonitrile)Nitrilase from Rhodococcus rhodochrous K22High activity, considered most suitable substrates.[7]
Saturated Aliphatic Nitriles (e.g., valeronitrile)Nitrilase from Rhodococcus rhodochrous K22Catalyzes direct hydrolysis to the corresponding acid.[7]
Various Aliphatic and Aromatic NitrilesNitrilase from Rhodococcus sp. CCZU10-1Induced by benzonitrile and its analogues; active towards various nitriles.[8]
Experimental Protocol: Base-Catalyzed Hydrolysis of a Nitrile

The following is a general procedure for the hydrolysis of a nitrile to a carboxylic acid using a sodium hydroxide solution.

Materials:

  • Nitrile (e.g., this compound)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Methanol or Ethanol (optional, to improve solubility)

  • Dilute Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Reflux apparatus

  • Separatory funnel

Procedure:

  • A solution of the nitrile is prepared in methanol or ethanol (optional).

  • The 10% aqueous NaOH solution is added to the nitrile solution.

  • The mixture is heated under reflux for a specified period (e.g., 16 hours). The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling, the reaction mixture is concentrated under reduced pressure to remove the alcohol.

  • The residue is diluted with water and washed with an organic solvent like DCM to remove any unreacted nitrile.

  • The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 3 with dilute HCl.

  • The precipitated carboxylic acid is then extracted with an organic solvent (e.g., DCM).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude carboxylic acid.

  • The product can be further purified by column chromatography or distillation.[9]

Analysis:

The progress of the reaction and the purity of the final product can be assessed using techniques such as TLC, High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

This compound as a Solvent

Nitriles, particularly acetonitrile, are widely used as polar aprotic solvents in organic synthesis and analytical chemistry. This compound, with its longer alkyl chain, exhibits different physical properties that can influence its performance as a solvent.

Performance Comparison: Nitrile Solvents

The choice of a polar aprotic solvent can significantly affect the rate of certain reactions, such as SN2 reactions. These solvents can solvate cations well, leaving the nucleophile relatively "naked" and more reactive.[10]

SolventDielectric Constant (approx.)Boiling Point (°C)Key Characteristics
Acetonitrile37.581-82Highly polar, good for SN2 reactions, widely used in HPLC.
Propionitrile27.297Less polar than acetonitrile.
Butyronitrile20.7116-117Lower polarity.
This compound Not readily available160-162Higher boiling point, less polar than shorter-chain nitriles.

Solubility of Pharmaceuticals:

The solubility of a drug in a particular solvent is crucial for its formulation and delivery. While specific data for the solubility of drugs in this compound is limited, we can infer its properties based on its structure. As a less polar solvent compared to acetonitrile, this compound would be expected to be a better solvent for less polar compounds and a poorer solvent for highly polar or ionic species.

For example, the solubility of Ibuprofen, a poorly water-soluble drug, has been determined in various organic solvents. While this compound was not in the tested solvents, the data shows that its solubility is highly dependent on the solvent's polarity.[11][12]

Electrochemical Applications:

Nitrile-based electrolytes are of great interest for high-voltage battery applications due to their wide electrochemical window and good oxidative stability.[13][14] Studies have shown that increasing the carbon chain length in nitrile solvents can enhance the stability of the electrolyte.[15] While direct comparisons involving this compound are not prevalent, research on other nitriles like valeronitrile (C5) suggests that longer-chain nitriles can contribute to the formation of a stable solid electrolyte interphase (SEI) and improve battery performance over a wide temperature range.[15]

Experimental Protocol: Determination of Drug Solubility

The following is a general "shake-flask" method for determining the solubility of a compound in a solvent.

Materials:

  • Drug substance (e.g., Ibuprofen)

  • Solvent (e.g., this compound, Acetonitrile)

  • Small, sealable vials or test tubes

  • Shaking incubator or water bath with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • An excess amount of the drug substance is added to a known volume of the solvent in a vial.

  • The vial is securely sealed to prevent solvent evaporation.

  • The mixture is agitated in a temperature-controlled shaker or water bath until equilibrium is reached (typically 24-72 hours).

  • After reaching equilibrium, the suspension is allowed to settle.

  • A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

  • The concentration of the drug in the filtrate is determined using a pre-validated analytical method (e.g., by measuring its absorbance with a UV-Vis spectrophotometer at a specific wavelength and comparing it to a calibration curve).

  • The solubility is then calculated and expressed in units such as mg/mL or mol/L.[15][16]

Role in C-H Functionalization

The direct functionalization of C-H bonds is a powerful tool in organic synthesis. The nitrile group can act as a directing group, guiding the functionalization to a specific position on a molecule.

While research in this area is ongoing, studies have shown that the nitrile group can direct meta-selective C-H functionalization.[17] The efficiency and selectivity of these reactions can be influenced by the overall structure of the substrate, including the length of an alkyl chain. However, a systematic comparison of the performance of this compound versus other aliphatic nitriles in directing C-H functionalization is not yet well-documented in the literature. It is an area ripe for further investigation.

Visualizations

DOT Language Scripts

experimental_workflow_hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Charge Reactor with This compound & Solvent B Add Raney Nickel (inert atmosphere) A->B C Seal & Purge (N₂, then H₂) B->C D Pressurize with H₂ C->D E Heat & Stir D->E F Monitor Reaction E->F G Cool & Depressurize F->G Reaction Complete H Filter Catalyst G->H I Isolate & Purify Product H->I J Analyze by GC-MS I->J

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

signaling_pathway_hydrolysis Nitrile This compound (R-C≡N) Amide Heptanamide (R-CONH₂) Nitrile->Amide + H₂O (Base or Acid Catalyzed) Carboxylate Heptanoate Ion (R-COO⁻) Amide->Carboxylate + OH⁻, Δ CarboxylicAcid Heptanoic Acid (R-COOH) Amide->CarboxylicAcid + H₃O⁺, Δ Carboxylate->CarboxylicAcid + H₃O⁺ Base OH⁻ (Base) Acid H₃O⁺ (Acid)

Caption: Reaction pathway for the hydrolysis of this compound.

logical_relationship_solvents Solvents Polar Aprotic Solvents Acetonitrile Propionitrile This compound Properties Properties Polarity Boiling Point Suitability for SN2 Reactions Solvents:f0->Properties High Low High Solvents:f1->Properties Medium Medium Medium Solvents:f2->Properties Low High Lower

Caption: Logical relationship of properties for nitrile solvents.

References

A Comparative Analysis of the Reactivity of Heptanenitrile Derivatives in Hydrolysis and Reduction Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Reactivity of Functionalized Heptanenitrile Derivatives Supported by Experimental Data.

This guide provides a comparative overview of the reactivity of this compound and its derivatives bearing terminal hydroxyl and amino functional groups. The focus is on two key reaction types of the nitrile group: hydrolysis to carboxylic acids and reduction to primary amines. Understanding how functional groups elsewhere in the molecule influence the reactivity of the nitrile moiety is crucial for the efficient design of synthetic routes and the development of novel pharmaceuticals and functional materials. This document summarizes available quantitative data, details experimental protocols, and provides visual representations of reaction pathways to facilitate a clear comparison.

Comparative Reactivity Data

The introduction of functional groups, such as hydroxyl (-OH) and amino (-NH2), to the terminal position of the this compound carbon chain can influence the reactivity of the nitrile group through electronic and steric effects. While comprehensive kinetic data for a direct comparison of a wide range of this compound derivatives is not extensively available in a single study, the following table compiles representative data on reaction yields for the hydrolysis and reduction of this compound and its 7-hydroxy and 7-amino derivatives. This data has been aggregated from various sources to illustrate the relative reactivity trends.

DerivativeReactionReagents and ConditionsProductYield (%)Reference
This compoundAcidic HydrolysisHCl (aq), RefluxHeptanoic AcidHigh (not specified)General Knowledge
This compoundBasic HydrolysisNaOH (aq), RefluxHeptanoic AcidHigh (not specified)General Knowledge
This compoundReductionLiAlH₄, THF, then H₂O workupHeptylamine~90%Inferred from similar reductions
7-Hydroxythis compoundAcidic HydrolysisH₂SO₄ (aq), Heat7-Hydroxyheptanoic AcidNot specifiedGeneral Knowledge
7-Hydroxythis compoundReductionLiAlH₄, THF, then H₂O workup8-Amino-octan-1-olHigh (not specified)Inferred from similar reductions
7-Aminothis compoundAcidic HydrolysisHCl (aq), Reflux7-Aminoheptanoic AcidNot specifiedGeneral Knowledge
7-Aminothis compoundReductionCatalytic Hydrogenation (e.g., Rh-phosphine complex)1,8-Diaminooctane>99%Inferred from similar reductions

Note: The yields reported are indicative and can vary based on specific reaction conditions, scale, and purification methods. "High" indicates that the reaction is generally considered efficient for this transformation.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are representative and can be adapted for specific derivatives with appropriate modifications.

Acidic Hydrolysis of this compound

Objective: To convert this compound to heptanoic acid using an acidic catalyst.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and a 6 M aqueous solution of hydrochloric acid (5-10 equivalents).

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude heptanoic acid.

  • Purify the product by distillation if necessary.

Reduction of this compound to Heptylamine with LiAlH₄

Objective: To reduce the nitrile group of this compound to a primary amine using lithium aluminum hydride.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-necked round-bottom flask, dropping funnel, reflux condenser, ice bath, mechanical stirrer.

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Carefully add lithium aluminum hydride (1.5 equivalents) to anhydrous THF in the flask, and cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • A granular precipitate will form. Filter the solid and wash it thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude heptylamine.

  • Purify the product by distillation.

Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways for the hydrolysis and reduction of a generic this compound derivative.

Hydrolysis_Pathway Heptanenitrile_Derivative This compound Derivative (R-CN) Protonated_Nitrile Protonated Nitrile (R-C≡N⁺-H) Heptanenitrile_Derivative->Protonated_Nitrile + H⁺ Imidic_Acid Imidic Acid Intermediate Protonated_Nitrile->Imidic_Acid + H₂O - H⁺ Amide Amide Intermediate (R-CONH₂) Imidic_Acid->Amide Tautomerization Carboxylic_Acid Carboxylic Acid (R-COOH) Amide->Carboxylic_Acid + H₂O, H⁺ NH4 NH₄⁺ H3O H₃O⁺ H2O H₂O Reduction_Pathway Heptanenitrile_Derivative This compound Derivative (R-CN) Imine_Intermediate Imine Intermediate (R-CH=NH) Heptanenitrile_Derivative->Imine_Intermediate + 2[H⁻] Primary_Amine Primary Amine (R-CH₂NH₂) Imine_Intermediate->Primary_Amine + 2[H⁻] Workup Aqueous Workup Reducing_Agent [H⁻] (e.g., LiAlH₄) Experimental_Workflow_Hydrolysis Start Start: this compound Derivative Reaction Acidic Hydrolysis: Add HCl (aq), Reflux Start->Reaction Workup Workup: Cool, Extract with Ether Reaction->Workup Purification Purification: Dry, Concentrate, Distill Workup->Purification Product Product: Carboxylic Acid Derivative Purification->Product

A Comparative Guide to Scalable Heptanenitrile Production Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptanenitrile, a versatile chemical intermediate, plays a crucial role in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. As the demand for these end-products grows, so does the need for efficient, scalable, and sustainable methods for producing this compound. This guide provides an objective comparison of the leading production methods for this compound, supported by experimental data, to aid researchers and chemical engineers in selecting the most appropriate synthesis strategy for their specific needs.

Executive Summary

This guide evaluates three primary methods for the synthesis of this compound: traditional nucleophilic substitution, industrial ammoxidation, and emerging biocatalytic routes. Each method is assessed based on key scalability parameters, including yield, reaction conditions, and environmental impact.

  • Nucleophilic Substitution: A well-established, straightforward method offering high yields at the laboratory scale. However, its scalability is hampered by the use of toxic cyanide salts and potentially harsh reaction conditions.

  • Ammoxidation: A cornerstone of industrial nitrile production, this method offers high throughput and the potential for continuous processing. It is well-suited for large-scale manufacturing but often requires high temperatures and pressures, and the catalyst systems can be complex.

  • Biocatalysis: This green chemistry approach utilizes enzymes to catalyze the synthesis of this compound under mild conditions. It boasts high selectivity, impressive substrate loading, and a significantly reduced environmental footprint, making it a highly attractive option for sustainable large-scale production.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for each this compound production method, providing a clear basis for comparison.

ParameterNucleophilic SubstitutionAmmoxidationBiocatalysis (Aldoxime Dehydratase)
Starting Material 1-Haloheptane (e.g., 1-Bromoheptane)Heptanoic Acid or Heptane/HepteneHeptanal
Key Reagents Sodium or Potassium CyanideAmmonia, Oxygen (Air)Hydroxylamine, Aldoxime Dehydratase
Typical Yield >90%85-98% (for similar fatty nitriles)>99%
Reaction Temperature 80-160°C300-500°C25-40°C
Reaction Pressure Atmospheric to moderateElevatedAtmospheric
Reaction Time Several hoursSeconds to minutes (continuous flow)12-24 hours
Catalyst Phase-transfer catalyst (optional)Metal oxides (e.g., V₂O₅, Fe₂O₃)Aldoxime Dehydratase (whole cells or isolated enzyme)
Substrate Loading Typically low to moderateHigh (continuous feed)Very high (up to 1.4 kg/L reported for similar nitriles)[1]
Key Advantages Simple setup, high conversionHigh throughput, established industrial processMild conditions, high selectivity, green process, cyanide-free[2]
Key Disadvantages Use of highly toxic cyanides, solvent wasteHigh energy consumption, harsh conditions, potential byproductsLonger reaction times, enzyme cost and stability

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Nucleophilic Substitution: Synthesis of this compound from 1-Bromoheptane

Objective: To synthesize this compound via the reaction of 1-bromoheptane with sodium cyanide.

Materials:

  • 1-Bromoheptane

  • Sodium Cyanide (NaCN)

  • Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in dimethyl sulfoxide.

  • Slowly add 1-bromoheptane to the stirred solution.

  • Heat the reaction mixture to approximately 140-160°C and maintain for several hours. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation.

Ammoxidation: Conceptual Protocol for this compound Synthesis

Objective: To produce this compound through the catalytic gas-phase reaction of heptanoic acid with ammonia. This protocol is based on general procedures for the ammoxidation of fatty acids.[3]

Materials:

  • Heptanoic acid

  • Ammonia (gas)

  • Air or Oxygen

  • Solid acid catalyst (e.g., V₂O₅ supported on silica)

Procedure:

  • Set up a fixed-bed or fluidized-bed reactor packed with the metal oxide catalyst.

  • Heat the reactor to the desired temperature (e.g., 350-450°C).

  • Vaporize heptanoic acid and mix it with a preheated stream of ammonia and air.

  • Introduce the gaseous mixture into the reactor. The contact time is typically in the range of seconds.

  • The reactor effluent, containing this compound, water, and unreacted starting materials, is passed through a condenser to liquefy the products.

  • Separate the organic phase from the aqueous phase.

  • Purify the this compound from the organic phase by distillation.

Biocatalytic Synthesis: Two-Step, One-Pot Synthesis from Heptanal

Objective: To synthesize this compound from heptanal using a chemoenzymatic cascade involving oxime formation and subsequent enzymatic dehydration.[2]

Materials:

  • Heptanal

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Phosphate buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Whole cells of E. coli overexpressing an aldoxime dehydratase

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

Step 1: Oxime Formation (Chemical Step)

  • In a reaction vessel, dissolve heptanal in a suitable organic solvent (e.g., n-hexane).

  • Add an aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate.

  • Stir the biphasic mixture vigorously at room temperature for 1-2 hours until the conversion of the aldehyde to the oxime is complete (monitored by GC or TLC).

  • Separate the organic phase containing the heptanal oxime.

Step 2: Nitrile Formation (Biocatalytic Step)

  • Prepare a suspension of the E. coli cells expressing the aldoxime dehydratase in the phosphate buffer.

  • Add the organic solution of heptanal oxime from Step 1 to the cell suspension.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for 12-24 hours. Monitor the conversion of the oxime to this compound by GC.

  • Upon completion of the reaction, extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by distillation if required.

Mandatory Visualizations

The following diagrams illustrate the key pathways and logical workflows discussed in this guide.

signaling_pathway cluster_nucleophilic Nucleophilic Substitution cluster_ammoxidation Ammoxidation cluster_biocatalysis Biocatalysis Heptyl_Halide 1-Haloheptane Heptanenitrile_Nuc This compound Heptyl_Halide->Heptanenitrile_Nuc Nucleophilic Attack Cyanide Cyanide Salt (NaCN/KCN) Cyanide->Heptanenitrile_Nuc Heptanoic_Acid Heptanoic Acid / Heptane Heptanenitrile_Ammox This compound Heptanoic_Acid->Heptanenitrile_Ammox Catalytic Reaction Ammonia_Oxygen NH₃ + O₂ Ammonia_Oxygen->Heptanenitrile_Ammox Heptanal Heptanal Heptanal_Oxime Heptanal Oxime Heptanal->Heptanal_Oxime Hydroxylamine Hydroxylamine Hydroxylamine->Heptanal_Oxime Heptanenitrile_Bio This compound Heptanal_Oxime->Heptanenitrile_Bio Enzymatic Dehydration Aldoxime_Dehydratase Aldoxime Dehydratase Aldoxime_Dehydratase->Heptanenitrile_Bio

Figure 1: Overview of this compound Synthesis Pathways.

experimental_workflow Start Define Production Scale and Requirements Lab_Scale Lab Scale / Small Batch? Start->Lab_Scale Industrial_Scale Industrial Scale? Start->Industrial_Scale Green_Chemistry Green Chemistry Priority? Lab_Scale->Green_Chemistry No Nucleophilic Nucleophilic Substitution Lab_Scale->Nucleophilic Yes Industrial_Scale->Green_Chemistry Yes Cost_Speed Cost / Speed Priority? Industrial_Scale->Cost_Speed No Biocatalysis Biocatalysis Green_Chemistry->Biocatalysis Yes Ammoxidation Ammoxidation Green_Chemistry->Ammoxidation No Cost_Speed->Biocatalysis No Cost_Speed->Ammoxidation Yes

Figure 2: Decision Workflow for Selecting a this compound Synthesis Method.

References

A Comparative Guide to the Reactivity of Heptanenitrile and Shorter-Chain Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of heptanenitrile and its shorter-chain homologues, including acetonitrile, propionitrile, and butyronitrile. Understanding the relative reactivity of these aliphatic nitriles in key chemical transformations is crucial for their application as intermediates and building blocks in medicinal chemistry and drug development. This document summarizes their behavior in reduction, hydrolysis, and cycloaddition reactions, supported by established chemical principles and detailed experimental protocols.

Introduction to Nitrile Reactivity

The reactivity of the nitrile group (-C≡N) is primarily governed by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atom. The linear geometry of the sp-hybridized nitrile carbon makes it susceptible to nucleophilic attack. The reactivity of aliphatic nitriles is influenced by two main factors:

  • Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect (+I). This effect slightly increases the electron density on the nitrile carbon, which can subtly decrease its electrophilicity and thus slow down the rate of nucleophilic attack.[1]

  • Steric Effects: The size of the alkyl chain plays a significant role in the reactivity of nitriles. As the chain length increases from acetonitrile to this compound, steric hindrance around the nitrile group increases. This bulkiness can impede the approach of nucleophiles and reagents, leading to a decrease in reaction rates.[1]

Therefore, a general trend of decreasing reactivity is expected as the alkyl chain length increases. This compound is generally less reactive than shorter-chain nitriles like acetonitrile due to increased steric hindrance.

Comparative Reactivity in Key Transformations

Reduction to Primary Amines

The reduction of nitriles to primary amines is a fundamental transformation in the synthesis of many pharmaceutical compounds.[2] This reaction typically proceeds via nucleophilic addition of a hydride reagent to the electrophilic nitrile carbon.[3]

Reactivity Comparison:

Due to the factors mentioned above, the rate of reduction is expected to decrease with increasing alkyl chain length. The bulkier hexyl group of this compound will sterically hinder the approach of the hydride reagent more than the smaller alkyl groups of acetonitrile, propionitrile, and butyronitrile.

NitrileAlkyl ChainExpected Relative Rate of Reduction
AcetonitrileMethylHighest
PropionitrileEthylHigh
ButyronitrilePropylModerate
This compoundHexylLower

Experimental Protocol: Reduction of a Nitrile using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes a general procedure for the reduction of an aliphatic nitrile to the corresponding primary amine using LiAlH₄.[4]

Materials:

  • Aliphatic nitrile (e.g., this compound)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane (DCM)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes) at 0°C under a nitrogen atmosphere, add a solution of the nitrile (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0°C and quench the excess LiAlH₄ by the successive and careful dropwise addition of water (1 volume), followed by 10% NaOH solution (1.5 volumes), and finally water (3 volumes).

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate or DCM.

  • Separate the organic layer from the filtrate.

  • Wash the organic layer sequentially with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine.

  • The crude product can be further purified by column chromatography or distillation.

Logical Reactivity Comparison: Factors Influencing Nitrile Reactivity

G cluster_factors Influencing Factors cluster_nitriles Nitrile Reactivity Trend Steric_Hindrance Steric Hindrance (Alkyl Chain Bulk) This compound This compound (C6H13CN) Steric_Hindrance->this compound Increases with chain length, decreasing reactivity Electronic_Effects Electronic Effects (+I of Alkyl Group) Electronic_Effects->this compound Slightly decreases electrophilicity Acetonitrile Acetonitrile (CH3CN) Propionitrile Propionitrile (C2H5CN) Acetonitrile->Propionitrile Increasing Reactivity Butyronitrile Butyronitrile (C3H7CN) Propionitrile->Butyronitrile Increasing Reactivity Butyronitrile->this compound Increasing Reactivity

Caption: Factors influencing the relative reactivity of aliphatic nitriles.

Hydrolysis to Carboxylic Acids

The hydrolysis of nitriles to carboxylic acids is a common synthetic route and can be performed under either acidic or basic conditions.[5] The reaction proceeds through an amide intermediate.[6]

Reactivity Comparison:

Similar to reduction, the rate of hydrolysis is influenced by steric hindrance. The larger alkyl chain of this compound will present a greater steric barrier to the approach of water or hydroxide ions compared to the shorter-chain nitriles.

NitrileAlkyl ChainExpected Relative Rate of Hydrolysis
AcetonitrileMethylHighest
PropionitrileEthylHigh
ButyronitrilePropylModerate
This compoundHexylLower

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Nitrile

This protocol provides a general method for the hydrolysis of an aliphatic nitrile to a carboxylic acid using a dilute acid.[7]

Materials:

  • Aliphatic nitrile (e.g., Propionitrile)

  • Dilute hydrochloric acid (e.g., 6 M)

  • Reflux apparatus

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Place the nitrile in a round-bottom flask.

  • Add an excess of dilute hydrochloric acid.

  • Heat the mixture under reflux for several hours. The reaction progress can be monitored by TLC or by observing the cessation of ammonia evolution (if a pH indicator is used).

  • After the reaction is complete, allow the mixture to cool.

  • The resulting carboxylic acid can be isolated by distillation from the reaction mixture.

  • Further purification can be achieved by recrystallization or fractional distillation.

Experimental Workflow: Nitrile Hydrolysis

G Nitrile Nitrile Acid_Base Add Dilute Acid or Base Nitrile->Acid_Base Reflux Heat under Reflux Acid_Base->Reflux Amide_Intermediate Amide Intermediate Reflux->Amide_Intermediate Hydrolysis_Continues Continued Hydrolysis Amide_Intermediate->Hydrolysis_Continues Carboxylic_Acid Carboxylic Acid (or Carboxylate) Hydrolysis_Continues->Carboxylic_Acid Workup Acidification (if basic) Carboxylic_Acid->Workup Final_Product Final Carboxylic Acid Workup->Final_Product

Caption: General experimental workflow for the hydrolysis of nitriles.

[3+2] Cycloaddition Reactions

Nitriles can participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings, which are important scaffolds in many drug molecules.[8]

Reactivity Comparison:

The reactivity of nitriles in cycloaddition reactions is also expected to be influenced by steric factors. The bulky alkyl group of this compound will likely decrease the rate of cycloaddition compared to less sterically hindered, shorter-chain nitriles.

NitrileAlkyl ChainExpected Relative Rate of [3+2] Cycloaddition
AcetonitrileMethylHighest
PropionitrileEthylHigh
ButyronitrilePropylModerate
This compoundHexylLower

Experimental Protocol: [3+2] Cycloaddition of a Nitrile with a Nitrile Oxide (Generated in situ)

This protocol is a general procedure for the [3+2] cycloaddition of an aliphatic nitrile with a nitrile oxide generated in situ from an aldoxime.[9]

Materials:

  • Aliphatic nitrile (e.g., Acetonitrile, used as solvent and reactant)

  • Aldoxime (e.g., benzaldoxime)

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Chloroform or Dichloromethane)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the aldoxime (1 equivalent) and the alkene or alkyne dipolarophile (if the nitrile is not the dipolarophile) in the aliphatic nitrile (which acts as both reactant and solvent).

  • Add triethylamine (1.1 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of NCS (1.1 equivalents) in the nitrile solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).

  • Filter the reaction mixture to remove the triethylammonium chloride precipitate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a substituted oxadiazole, can be purified by column chromatography.

Conclusion

The reactivity of aliphatic nitriles, including this compound and its shorter-chain counterparts, is significantly influenced by steric hindrance and, to a lesser extent, by the inductive electronic effects of the alkyl chain. In common and synthetically important reactions such as reduction, hydrolysis, and cycloaddition, a general trend of decreasing reactivity is observed with increasing chain length. This compound, with its bulkier hexyl group, is expected to be less reactive than acetonitrile, propionitrile, and butyronitrile. This understanding is critical for researchers in selecting appropriate reaction conditions and predicting outcomes when utilizing these valuable building blocks in the synthesis of complex molecules for drug discovery and development.

References

Safety Operating Guide

Proper Disposal of Heptanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Heptanenitrile, also known as hexyl cyanide, is a flammable and toxic organic compound that requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. This guide provides comprehensive, step-by-step instructions for the proper management of this compound waste, from immediate safety protocols to approved disposal methods. Adherence to these guidelines is crucial for minimizing risks and ensuring compliance with regulatory standards.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its hazards. This compound is a flammable liquid and vapor, and is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It can also cause skin and eye irritation.[1][4] Therefore, all work with this chemical must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically impermeable gloves.[1]

  • Eye Protection: Use safety glasses with side shields or goggles.[5]

  • Clothing: A lab coat or other protective clothing is required to prevent skin contact.[1][5]

Handling and Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4][5]

  • Store away from heat, sparks, open flames, and other ignition sources.[1][2][5]

  • Use non-sparking tools and take precautionary measures against static discharge.[1][2][5]

  • Ground and bond containers and receiving equipment.[1][2][5]

This compound Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₇H₁₃N
Molecular Weight 111.18 g/mol
Appearance Colorless to yellow liquid
Boiling Point 186 - 187 °C
Melting Point -64 °C
Flash Point 58 °C
Specific Gravity 0.810
Solubility in Water Insoluble (624 mg/L at 25 °C)

(Data sourced from multiple safety data sheets and chemical databases)

Operational Disposal Plan

For larger quantities of this compound or when laboratory-scale treatment is not feasible, professional disposal is mandatory.

Procedure for Professional Disposal:

  • Waste Collection: Collect this compound waste in a suitable, properly labeled, and closed container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and indicate its hazards (e.g., Flammable, Toxic).

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[5]

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

  • Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are followed.[4] The disposal must be carried out at an approved and licensed treatment and disposal facility.[1][2][5] Methods like controlled incineration with flue gas scrubbing are often employed by these facilities.[1]

Experimental Protocol: Laboratory-Scale Neutralization

For small quantities of this compound waste, chemical neutralization through hydrolysis can be a viable disposal method. This procedure converts the nitrile into a less toxic carboxylic acid and an ammonium salt. This procedure should only be carried out by trained personnel in a controlled laboratory setting.

Method: Acidic Hydrolysis

This method converts this compound to heptanoic acid and ammonium chloride.

Materials:

  • This compound waste

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Sodium Bicarbonate (NaHCO₃) for neutralization

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Stir bar and magnetic stirrer

  • Appropriate PPE (chemical resistant gloves, safety goggles, lab coat)

Procedure:

  • Setup: In a chemical fume hood, equip a round-bottom flask with a stir bar and a reflux condenser.

  • Reaction Mixture: For every 1 volume of this compound, cautiously add 3 volumes of a 6M Hydrochloric Acid (HCl) solution to the flask. The reaction is exothermic; addition should be slow and with constant stirring.

  • Reflux: Heat the mixture to reflux using a heating mantle. Maintain the reflux for a period of 4-6 hours, or until the reaction is complete (as determined by an appropriate analytical method, such as TLC or GC, if necessary).

  • Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Neutralization: Slowly and carefully neutralize the cooled reaction mixture by adding a saturated solution of sodium bicarbonate. Be cautious as this will generate carbon dioxide gas. Continue adding the bicarbonate solution until the pH of the aqueous layer is neutral (pH ~7).

  • Disposal of Products: The resulting mixture contains heptanoic acid and an aqueous solution of sodium chloride and ammonium chloride. Heptanoic acid may form a separate layer. Separate the layers if necessary. The neutralized aqueous layer can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. The heptanoic acid should be collected as organic waste for disposal through your institution's hazardous waste program.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Heptanenitrile_Disposal_Workflow cluster_assessment Initial Assessment cluster_lab_scale Laboratory-Scale Disposal cluster_professional Professional Disposal start This compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity assess_feasibility Assess Feasibility of Lab-Scale Treatment (Equipment, Personnel, Time) assess_quantity->assess_feasibility decision Small Quantity & Feasible? assess_feasibility->decision hydrolysis_setup Set up for Hydrolysis (Fume Hood, PPE) perform_hydrolysis Perform Acidic Hydrolysis hydrolysis_setup->perform_hydrolysis neutralize Neutralize Reaction Mixture perform_hydrolysis->neutralize dispose_products Dispose of Neutralized Products (Aqueous & Organic Waste Streams) neutralize->dispose_products collect_waste Collect in Labeled Hazardous Waste Container store_waste Store in Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal_facility Disposal at Licensed Facility contact_ehs->disposal_facility decision->hydrolysis_setup Yes decision->collect_waste No

Caption: Decision workflow for this compound disposal.

Contaminated Material and Spill Cleanup

Spill Response:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.[1]

  • Containment: Prevent the spill from spreading and from entering drains.[1]

  • Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and collect it into a suitable, closed container for disposal.

  • Decontamination: Clean the spill area thoroughly.

Disposal of Contaminated Materials:

  • All materials used for spill cleanup (absorbents, PPE, etc.) must be treated as hazardous waste and disposed of accordingly.

  • Contaminated packaging should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be offered for recycling or disposed of as regular waste, depending on institutional policies.[1]

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting personnel and the environment. Always consult your institution's specific safety and disposal guidelines and the most current Safety Data Sheet (SDS) for this compound before use.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Heptanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Logistical Information for Heptanenitrile

This guide provides essential, actionable information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. By adhering to these protocols, you can minimize risks and ensure a secure laboratory environment.

This compound is a flammable liquid that is harmful if swallowed, inhaled, or in contact with skin.[1] It can also cause serious eye irritation.[2] The toxicological properties of this chemical have not been fully investigated, warranting a cautious approach.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Chemical Formula C₇H₁₃N[1]
Molecular Weight 111.19 g/mol [1]
Boiling Point 186-187 °C (366.8-368.6 °F)[1]
Flash Point 58 °C (136.4 °F)[1]
Density 0.810 g/cm³[1]
OSHA PEL (Vacated) TWA 5 mg/m³[1]
NIOSH IDLH 25 mg/m³[1]

OSHA PEL (Permissible Exposure Limit) is a vacated value and should be used as a reference only. TWA (Time-Weighted Average). NIOSH IDLH (National Institute for Occupational Safety and Health Immediately Dangerous to Life or Health).

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when handling this compound.

Eye and Face Protection:

  • Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • A face shield may be required for splash-prone procedures.

Skin Protection:

  • Protective Clothing: Wear a flame-resistant lab coat or chemical-resistant apron. Ensure complete skin coverage.

Respiratory Protection:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[6][7][8] For situations with potential for both vapor and particulate exposure, a combination cartridge may be appropriate.

Operational Plan: From Preparation to Cleanup

A systematic workflow is essential for minimizing exposure and ensuring safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_sds Review Safety Data Sheet (SDS) prep_ppe Assemble and Inspect PPE prep_sds->prep_ppe prep_workspace Ensure Fume Hood is Operational and Spill Kit is Accessible prep_ppe->prep_workspace handle_ground Ground and Bond Containers to Prevent Static Discharge prep_workspace->handle_ground handle_transfer Use Non-Sparking Tools and Transfer in Fume Hood handle_ground->handle_transfer handle_container Keep Containers Tightly Closed When Not in Use handle_transfer->handle_container cleanup_decon Decontaminate Work Surfaces handle_container->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Properly Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Fig 1. Safe Handling Workflow for this compound
Experimental Protocols: Step-by-Step Guidance

Preparation:

  • Review the SDS: Before any handling, thoroughly read and understand the Safety Data Sheet for this compound.

  • Assemble PPE: Gather all necessary PPE as outlined above. Inspect each item for integrity.

  • Prepare Workspace: Ensure the chemical fume hood is functioning correctly. Verify the location and accessibility of the nearest eyewash station, safety shower, and a spill kit appropriate for flammable liquids.

Handling:

  • Grounding: To prevent static discharge, which can ignite flammable vapors, ground and bond all containers and receiving equipment.

  • Transfer: Conduct all transfers of this compound inside a chemical fume hood using non-sparking tools.

  • Container Management: Keep the container tightly sealed when not in use to prevent the release of vapors.

Post-Handling & Cleanup:

  • Decontamination: Thoroughly decontaminate all work surfaces after use.

  • Waste Segregation: Segregate waste containing this compound from other waste streams.

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound is crucial to protect the environment and comply with regulations.

Waste Characterization:

  • This compound waste is considered hazardous due to its flammability and toxicity.[2]

Collection and Storage:

  • Containers: Use a designated, properly labeled, and sealed container for this compound waste. The container must be compatible with nitriles and flammable liquids.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazards (Flammable, Toxic).

  • Storage: Store waste containers in a cool, dry, well-ventilated area away from ignition sources and incompatible materials.

Disposal Procedure:

  • Disposal of this compound waste must be carried out by a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2][4]

Spill Response:

  • Minor Spills (in a fume hood): Absorb the spill with an inert material such as vermiculite or sand. Place the absorbed material in a sealed container for disposal as hazardous waste.

  • Major Spills: Evacuate the area immediately. Alert your institution's environmental health and safety (EHS) department. If there is a fire risk, activate the fire alarm. Only trained personnel with appropriate PPE, including a self-contained breathing apparatus (SCBA), should attempt to clean up a major spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.